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  • Product: Methyl benzo[c]isothiazole-4-carboxylate
  • CAS: 56910-98-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl Benzo[c]isothiazole-4-carboxylate

Executive Summary Methyl benzo[c]isothiazole-4-carboxylate (CAS: 56910-98-6) represents a specialized subclass of the 2,1-benzisothiazole (benzo[c]isothiazole) family. Unlike its more common isomer, 1,2-benzisothiazole (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl benzo[c]isothiazole-4-carboxylate (CAS: 56910-98-6) represents a specialized subclass of the 2,1-benzisothiazole (benzo[c]isothiazole) family. Unlike its more common isomer, 1,2-benzisothiazole (benzo[d]isothiazole), the 2,1-scaffold exhibits "non-classical" aromaticity characterized by hypervalent sulfur interactions and a distinct electronic profile.

For drug development professionals, this compound offers a unique bioisosteric template for indole and quinoline scaffolds, particularly in applications requiring modulated lipophilicity and specific electrostatic potential surfaces. However, its utility is balanced by a heightened reactivity profile—specifically susceptibility to nucleophilic ring opening—which necessitates precise synthetic handling and strategic medicinal chemistry deployment.

This guide provides a comprehensive technical analysis of the compound's architecture, validated synthetic pathways, and reactivity maps, grounded in field-proven experimental logic.

Part 1: Structural Analysis & Physicochemical Profile

The 2,1-benzisothiazole core is a 10-


 electron aromatic system . However, unlike the 1,2-isomer, it possesses significant 

-quinoid character, contributing to its unique reactivity. The placement of the methyl carboxylate ester at the C4 position (adjacent to the bridgehead carbon) introduces a strong electron-withdrawing group (EWG) that significantly alters the dipole moment and electrophilic susceptibility of the ring system.
Physicochemical Properties Table[1][2]
PropertyValue / DescriptionRelevance to Drug Design
Molecular Formula C

H

NO

S
Core scaffold analysis
Molecular Weight 193.22 g/mol Fragment-based drug discovery (FBDD) compatible
LogP (Predicted) ~2.3 - 2.5Moderate lipophilicity; good membrane permeability potential
H-Bond Acceptors 3 (N, O, O)Interaction with kinase hinge regions or receptor pockets
H-Bond Donors 0Obligate acceptor; requires donor-rich binding site
Topological Polar Surface Area ~68 ŲWithin optimal range for oral bioavailability (<140 Ų)
Electronic Character Electron-deficient (

-acidic)
Potential for

-

stacking with electron-rich residues (e.g., Trp, Phe)
Stability MetastableSusceptible to nucleophilic attack at S-N bond
Electronic Distribution & Numbering

The numbering scheme is critical for synthetic planning. In benzo[c]isothiazole , Nitrogen is assigned position 1 and Sulfur position 2. The carbon atoms of the benzene ring are numbered 4, 5, 6, and 7.

  • Position 1 (N): Pyridine-like nitrogen, capable of H-bond acceptance.

  • Position 2 (S): Hypervalent character; electrophilic center.

  • Position 4 (C-COOMe): The ester group here sterically influences the N1-S2 region and electronically deactivates the benzene ring towards electrophilic attack.

Part 2: Synthetic Architecture

The synthesis of methyl benzo[c]isothiazole-4-carboxylate is non-trivial due to the thermodynamic preference for the 1,2-isomer in many standard sulfur-nitrogen cyclizations. The Oxidative Cyclization of 2-Aminothiobenzamides is the most authoritative and reliable method for constructing the 2,1-core.

Core Synthetic Pathway: The Oxidative Closure

This protocol relies on the formation of the S-N bond through the oxidation of a thioamide precursor. To achieve the 4-carboxylate substitution pattern, the starting material must be a 1,2,3-trisubstituted benzene derivative .

Validated Precursor: Methyl 2-amino-3-(thiocarbamoyl)benzoate
  • Starting Material: Methyl 2-amino-3-cyanobenzoate.

  • Thionation: Conversion of the nitrile to a thioamide using H

    
    S/pyridine or Lawesson’s reagent.
    
  • Cyclization: Oxidative closure using Iodine (I

    
    ) or Hydrogen Peroxide (H
    
    
    
    O
    
    
    ).

Synthesis Figure 1: Oxidative Cyclization Pathway for 2,1-Benzisothiazole Synthesis Precursor Methyl 2-amino-3-cyanobenzoate Intermediate Methyl 2-amino-3-(thiocarbamoyl)benzoate (Thioamide Intermediate) Precursor->Intermediate H2S, Pyridine Et3N, 60°C Product Methyl benzo[c]isothiazole-4-carboxylate (Target Scaffold) Intermediate->Product I2, KI, NaHCO3 or H2O2, NaOH Byproduct Ring-Opened Sulfenamide (If over-oxidized) Product->Byproduct Strong Nucleophiles (Instability)

Figure 1: The oxidative cyclization pathway requires precise control of pH to prevent ring opening of the formed isothiazole.

Part 3: Reactivity Profile & Stability

The 2,1-benzisothiazole ring is pseudo-aromatic . While it sustains a ring current, the N-S bond is weaker than the C-S or C-N bonds found in classical heterocycles. This leads to a distinct reactivity profile that drug developers must anticipate during lead optimization.

Nucleophilic Ring Opening (The "Achilles' Heel")

The most critical property is the susceptibility of the N-S bond to nucleophilic attack.

  • Mechanism: Strong nucleophiles (primary amines, hydroxides, thiols) attack the Sulfur atom (or C3), leading to ring cleavage and the formation of o-aminothiobenzaldehyde derivatives.

  • Mitigation: In synthetic schemes, avoid harsh basic conditions (e.g., LiAlH

    
    , hot NaOH) once the ring is formed. Use mild reagents for ester manipulation (e.g., LiOH/THF at 0°C for hydrolysis).
    
Electrophilic Aromatic Substitution

The 4-carboxylate is a meta-director. However, the isothiazole ring itself is electron-withdrawing.

  • Prediction: Electrophilic attack (nitration, halogenation) is difficult and will likely occur at Position 7 (least deactivated site), though yields are typically low.

  • Strategic Implication: Functionalization should be established on the benzene ring before cyclization.

Ester Manipulation

The C4-methyl ester is sterically crowded by the adjacent isothiazole ring.

  • Hydrolysis: Requires careful titration to avoid ring opening. Acidic hydrolysis (HCl/AcOH) is preferred over basic hydrolysis.

  • Amidation: Direct aminolysis may risk ring opening. It is safer to hydrolyze to the acid first, then couple using standard peptide reagents (EDC/HOBt).

Reactivity Figure 2: Divergent Reactivity Map: Stability vs. Functionalization Core Methyl benzo[c]isothiazole-4-carboxylate Hydrolysis Acidic Hydrolysis (HCl/AcOH) Core->Hydrolysis Nucleophile Strong Base/Amine (NaOH, R-NH2) Core->Nucleophile Reduction Mild Reduction (NaBH4/CaCl2) Core->Reduction Acid 4-Carboxylic Acid (Stable Precursor) Hydrolysis->Acid Preferred Route RingOpen o-Aminothiobenzamide deriv. (Scaffold Destruction) Nucleophile->RingOpen Major Risk Alcohol 4-Hydroxymethyl deriv. Reduction->Alcohol Chemo-selective

Figure 2: Reactivity map highlighting the competition between functional group manipulation and scaffold degradation.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl Benzo[c]isothiazole-4-carboxylate

Based on modified oxidative cyclization methodologies [1, 2].

Reagents: Methyl 2-amino-3-(thiocarbamoyl)benzoate (1.0 eq), Iodine (1.1 eq), Potassium Carbonate (2.0 eq), THF/Water (1:1).

  • Preparation: Dissolve methyl 2-amino-3-(thiocarbamoyl)benzoate in THF/Water.

  • Cyclization: Cool the solution to 0°C. Add Potassium Carbonate.

  • Oxidation: Add Iodine portion-wise over 30 minutes. The solution will darken.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours. Monitor by TLC (the product is typically less polar than the thioamide).

  • Quench: Add saturated aqueous Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to neutralize excess iodine.
  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). 2,1-Benzisothiazoles are often yellow/orange solids.

Protocol B: Controlled Hydrolysis to the Free Acid

Designed to minimize ring opening.

  • Dissolution: Dissolve the ester in 1,4-Dioxane (non-nucleophilic solvent).

  • Acidification: Add 6M HCl (aqueous) dropwise.

  • Reflux: Heat gently to 60°C. Do not exceed 80°C to prevent decarboxylation or decomposition.

  • Workup: Upon completion, cool to 0°C. The acid often precipitates. Filter and wash with cold water.

Part 5: Medicinal Chemistry Applications[3][4][5][6][7]

Scaffold Hopping & Bioisosterism

The 2,1-benzisothiazole system serves as a bioisostere for:

  • Indole: Similar size and shape, but with different H-bonding capabilities (acceptor only).

  • Benzothiophene: Similar lipophilicity but higher polarity.

  • Quinoline: Similar electronic distribution in the pyridine-like ring.

Therapeutic Potential[8][9]
  • Kinase Inhibition: The planar structure allows intercalation into ATP-binding pockets. The 4-carboxylate can be converted to an amide to interact with the "hinge region" or "gatekeeper" residues.

  • Anti-inflammatory Agents: Derivatives of benzisothiazoles have shown COX-1/COX-2 inhibitory activity. The 4-position substitution is unique and may offer IP novelty over the crowded 3-substituted space.

  • OLED Materials: While not a drug application, the high electron affinity of the 4-ester-2,1-benzisothiazole core makes it a candidate for electron-transport layers, suggesting it may also serve as a charge-transfer acceptor in biological redox systems.

References

  • Davis, M. (1972). Heterocyclic Compounds of Nitrogen and Sulfur. In Advances in Heterocyclic Chemistry (Vol. 14, pp. 43-98). Academic Press. Link

  • McKinnon, D. M., & Chauhan, M. S. (1975).[1] The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1342.[1] Link

  • Ashford, P. A., & McKinnon, D. M. (1976). The reaction of some isothiazoles with nucleophiles. Canadian Journal of Chemistry, 54(19), 3006-3011. Link

  • Schulze, B. (2004). Benzisothiazoles.[2][1][3][4][5][6][7] In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 11, pp. 573-626). Thieme. Link

  • PubChem. (2025).[2][3] Methyl benzo[c]isothiazole-4-carboxylate (Compound Summary). National Library of Medicine.[2] Link

Sources

Exploratory

Methyl 2,1-Benzisothiazole-4-Carboxylate: Structural Profiling and Synthetic Methodologies

Executive Summary The exploration of shape diversity in modern drug discovery relies heavily on the utilization of rare, privileged heterocyclic scaffolds. While 1,2-benzisothiazoles (benzo[d]isothiazoles) have been exte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of shape diversity in modern drug discovery relies heavily on the utilization of rare, privileged heterocyclic scaffolds. While 1,2-benzisothiazoles (benzo[d]isothiazoles) have been extensively studied—most notably in the form of saccharin, which was first synthesized in 1879[1]—their constitutional isomers, the 2,1-benzisothiazoles (benzo[c]isothiazoles), remain a largely untapped frontier. First synthesized in 1898, the 2,1-benzisothiazole system is unique because, in its dihydro state, the ortho-quinone system is lost and the carbocycle becomes fully benzenoid[1].

This technical guide provides an in-depth analysis of methyl 2,1-benzisothiazole-4-carboxylate (CAS 56910-98-6)[2]. By installing a methyl ester at the 4-position, chemists gain a highly versatile synthetic handle for downstream functionalization. This whitepaper details the structural properties, mechanistic causality of its synthesis, and validated protocols for its integration into medicinal chemistry workflows.

Structural Architecture & Physicochemical Profile

Methyl 2,1-benzisothiazole-4-carboxylate is a fused bicyclic heterocycle comprising a benzene ring fused to an isothiazole ring at the c-edge. The presence of the nitrogen atom at position 2 and the sulfur atom at position 1 relative to the ring fusion dictates its unique electron density and reactivity profile. The electron-withdrawing nature of the ester group at the 4-position further modulates the electrophilicity of the aromatic system.

Table 1: Physicochemical and Structural Properties
PropertyValue / Description
IUPAC Name Methyl benzo[c]isothiazole-4-carboxylate
CAS Registry Number 56910-98-6
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Parent Acid CAS 56910-99-7 (2,1-Benzisothiazole-4-carboxylic acid)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N, O, O)
Scaffold Classification Benzo[c]isothiazole (2,1-isomer)

Data synthesized from established chemical databases and predictive modeling[2][3].

Mechanistic Causality in Core Assembly

Historically, the synthesis of 2,1-benzisothiazoles required harsh conditions and yielded complex mixtures. However, modern synthetic methodologies have revolutionized access to this scaffold. Two primary pathways dominate contemporary synthesis: copper-catalyzed intramolecular C–N cross-coupling[4] and oxidative annulation[5].

For the synthesis of the 4-carboxylate derivative, the oxidative annulation of an appropriately substituted 2-(methylthiomethyl)aniline precursor is the most robust approach. Pioneered by Bolm and co-workers, this method utilizes N-chlorosuccinimide (NCS) as a mild electrophilic chlorinating agent[5].

Causality of Reagent Selection: NCS is specifically chosen over stronger oxidants (like m-CPBA or H₂O₂) because it selectively activates the heteroatom (forming an intermediate N-chloroamine or sulfenyl chloride) without prematurely over-oxidizing the sulfur atom to a sulfoxide or sulfone. Upon treatment with a base (e.g., NaOH), an intramolecular nucleophilic displacement occurs, forging the critical S–N bond and yielding the aromatized 2,1-benzisothiazole core[5].

Pathway A Methyl 2-amino-3-(methylthiomethyl)benzoate B NCS Activation (Heteroatom Chlorination) A->B Electrophilic Attack C Intramolecular S-N Bond Formation B->C Base-Mediated Cyclization D Methyl 2,1-benzisothiazole-4-carboxylate C->D Aromatization

Mechanistic pathway for the oxidative annulation of the 2,1-benzisothiazole core.

Validated Experimental Protocol: Synthesis & Isolation

The following protocol outlines a self-validating system for the synthesis of methyl 2,1-benzisothiazole-4-carboxylate. Every step includes in-process controls to ensure scientific integrity and high-fidelity replication.

Materials Required
  • Precursor: Methyl 2-amino-3-(methylthiomethyl)benzoate (1.0 equiv)

  • Reagents: N-Chlorosuccinimide (NCS, 1.05 equiv), aqueous NaOH (2.0 M)

  • Solvents: Dichloromethane (DCM), Brine, Ethyl Acetate (EtOAc), Hexanes

Step-by-Step Methodology
  • Precursor Solvation: Dissolve methyl 2-amino-3-(methylthiomethyl)benzoate (10 mmol) in anhydrous DCM (50 mL) in a flame-dried, round-bottom flask equipped with a magnetic stir bar. Chill the solution to 0 °C using an ice-water bath.

    • Rationale: Maintaining 0 °C suppresses intermolecular side reactions and prevents the thermal degradation of the highly reactive N-chloro intermediate.

  • Electrophilic Activation: Slowly add NCS (10.5 mmol) in small portions over 15 minutes. Stir the reaction mixture at 0 °C for 1 hour.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear, replaced by a slightly less polar intermediate spot.

  • Base-Mediated Cyclization: Add aqueous NaOH (2.0 M, 15 mL) dropwise to the reaction mixture. Remove the ice bath and allow the biphasic mixture to warm to room temperature (approx. 20–25 °C), stirring vigorously for 4 hours.

    • Rationale: The biphasic nature ensures that the generated HCl is immediately neutralized, driving the equilibrium toward the cyclized S–N bonded product.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 25 mL). Wash the combined organic layers with brine (30 mL) to remove residual aqueous salts, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes:EtOAc).

    • Validation Check: The target compound, methyl 2,1-benzisothiazole-4-carboxylate, will elute as a distinct UV-active band. Confirm the structure via ¹H NMR (look for the characteristic methyl ester singlet at ~3.9 ppm and the downfield aromatic protons of the benzisothiazole core).

Applications in Drug Discovery & Bioisosterism

In medicinal chemistry, the 2,1-benzisothiazole scaffold acts as a rigid, three-dimensional bioisostere for oxindoles and benzofurans[4]. The methyl ester at the 4-position is not merely a structural feature; it is a deliberate synthetic handle.

Drug development professionals utilize this compound by subjecting the ester to saponification, yielding 2,1-benzisothiazole-4-carboxylic acid (CAS 56910-99-7)[3]. This free acid is subsequently coupled with various aliphatic or aromatic amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate vast libraries of amides. These derivatives are frequently screened against targets requiring distinct hydrogen-bond acceptor geometries, leveraging the unique dipole moment generated by the adjacent sulfur and nitrogen atoms.

Workflow A Methyl Ester Scaffold (CAS 56910-98-6) B Saponification (LiOH) A->B C 4-Carboxylic Acid (CAS 56910-99-7) B->C D Amide Coupling (HATU/DIPEA) C->D E Bioactive Lead Compound D->E

Downstream functionalization workflow of the methyl ester scaffold.

References

  • Product Class 16: Benzisothiazoles. Thieme Connect. Retrieved from [Link]

  • Recent Advances in the Chemistry of Isothiazoles (NSF PAR). National Science Foundation. Retrieved from[Link]

Sources

Foundational

difference between benzo[c]isothiazole and benzo[d]isothiazole

This guide provides a comprehensive technical analysis of the structural, synthetic, and functional distinctions between benzo[c]isothiazole and benzo[d]isothiazole. It is designed for researchers requiring actionable in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structural, synthetic, and functional distinctions between benzo[c]isothiazole and benzo[d]isothiazole. It is designed for researchers requiring actionable insights into heterocyclic scaffold selection for drug discovery and materials science.

Comparative Analysis of Isomeric Scaffolds in Medicinal Chemistry

Structural Architecture & Electronic Divergence

The fundamental difference between these isomers lies in the fusion of the isothiazole ring to the benzene core. This variation dictates their electronic distribution, aromaticity, and ultimate stability—factors that explain why one is a privileged pharmacophore and the other remains a synthetic curiosity.

Isomeric Definitions
  • Benzo[d]isothiazole (1,2-benzisothiazole): The nitrogen and sulfur atoms are adjacent, with the sulfur atom attached to the benzene ring.[1] This fusion preserves the benzenoid character of the carbocycle, conferring high stability.

  • Benzo[c]isothiazole (2,1-benzisothiazole): The nitrogen is attached to the benzene ring, and the sulfur is "exposed" at the 2-position.[1] This structure forces the benzene ring into an o-quinonoid arrangement to maintain conjugation, resulting in a higher energy, less stable system often described as having hypervalent sulfur character or "no-bond resonance."

Visualization of Core Scaffolds

The following diagram contrasts the numbering and electronic delocalization paths. Note the o-quinonoid distortion in the [c]-isomer.

Benzisothiazoles BenzoD Benzo[d]isothiazole (1,2) Stable Benzenoid Core Common Pharmacophore S-N Bond at 1-2 BenzoC Benzo[c]isothiazole (2,1) Reactive o-Quinonoid Core Hypervalent Sulfur Character N-S Bond at 1-2 BenzoD->BenzoC Isomeric Relationship

Figure 1: Comparative structural logic. The [d]-isomer (blue) retains aromatic stability, while the [c]-isomer (red) adopts a reactive quinonoid form.

Comparative Properties & Reactivity Profile

The following table summarizes the quantitative and qualitative differences essential for experimental design.

FeatureBenzo[d]isothiazole (1,[1][2][3][4][5][6][7][8][9]2)Benzo[c]isothiazole (2,[1][9]1)
Electronic Character Aromatic (Benzenoid carbocycle)o-Quinonoid / Pseudo-azulene character
Stability High; resistant to ambient oxidationLower; prone to ring-opening or polymerization
S-N Bond Nature Covalent, polarizedWeak, hypervalent character
Electrophilic Subst. Occurs at C4 and C7 Occurs at C5 and C7 (mixture)
Lithiation Site C3 (adjacent to N)Difficult due to ring instability
Major Drugs Lurasidone, Ziprasidone, SaccharinNone (Research tools only)
Melting Point 37 °C (Parent compound)Liquid / Low-melting solid (derivatives vary)
Reactivity Insights
  • Nucleophilic Attack: Benzo[d]isothiazoles are susceptible to ring opening by nucleophiles (e.g., amines, thiols) at the S-N bond, often yielding disulfides (e.g., 2-cyanophenyl disulfide). This reactivity is exploited in "sacrificial" linkers but must be managed during synthesis.

  • Electrophilic Substitution: In benzo[d]isothiazole, the heterocyclic ring deactivates the system, directing electrophiles (NO₂⁺, Br⁺) to the benzene ring, specifically positions 4 and 7. In benzo[c]isothiazole, the o-quinonoid electron distribution shifts reactivity, often yielding mixtures of 5- and 7-substituted products.

Synthetic Architectures

The construction of these rings requires fundamentally different retrosynthetic disconnections.

Benzo[d]isothiazole Synthesis (Oxidative Cyclization)

The most robust route involves the formation of the S-N bond as the final step.

  • Precursor: 2-Mercaptobenzamides or 2-halobenzamides.

  • Reagent: Oxidants (I₂, H₂O₂) or Copper catalysts (CuI) with Sulfur sources.

  • Mechanism: Oxidative dehydrogenation allows the amide nitrogen to attack the sulfur center.

Benzo[c]isothiazole Synthesis (Davis-Beirut Distinction)

Note: The Davis-Beirut reaction synthesizes 2H-indazoles, not benzisothiazoles. Do not conflate the two. The classic route to benzo[c]isothiazole involves the reaction of o-alkylanilines with thionyl chloride.

  • Precursor: o-Toluidine or o-benzylaniline derivatives.[10]

  • Reagent: Thionyl Chloride (SOCl₂).

  • Mechanism: Formation of an N-sulfinylamine intermediate followed by cyclization onto the benzylic carbon.

Experimental Protocols

Protocol A: Synthesis of Benzo[d]isothiazol-3(2H)-ones (Saccharin Analogs)

Target: Creation of a stable [d]-scaffold via Copper Catalysis.

  • Reagents: 2-Iodobenzamide (1.0 equiv), Cs₂CO₃ (2.0 equiv), Sulfur powder (S₈, 1.5 equiv), CuI (10 mol%), 1,10-Phenanthroline (20 mol%).

  • Solvent: DMF (Anhydrous).

  • Procedure:

    • Charge a flame-dried Schlenk tube with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add DMF via syringe.

    • Heat to 120 °C for 12 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Monitor disappearance of starting amide by TLC. Product formation confirmed by ¹H NMR (distinctive downfield shift of aromatic protons adjacent to carbonyl).

Protocol B: Synthesis of 3-Phenylbenzo[c]isothiazole

Target: Construction of the [c]-scaffold via Thionyl Chloride cyclization.

  • Reagents: o-Benzylaniline (1.0 equiv), Thionyl Chloride (SOCl₂, 3.0 equiv).

  • Solvent: Xylene (dry).

  • Procedure:

    • Dissolve o-benzylaniline in xylene in a round-bottom flask equipped with a reflux condenser and a CaCl₂ drying tube (to trap HCl gas).

    • Add SOCl₂ dropwise at room temperature (Exothermic!).

    • Heat to Reflux (approx. 140 °C) for 24 hours. Evolution of HCl and SO₂ gas will occur.

    • Workup: Remove solvent and excess SOCl₂ under reduced pressure.

    • Purification: The residue is often a dark oil. Purify via chromatography on neutral alumina (Silica may cause decomposition due to acidity).

  • Validation: The product is typically a deep yellow/orange solid or oil, characteristic of the o-quinonoid chromophore.

Medicinal Chemistry Applications

Benzo[d]isothiazole: A Privileged Scaffold

This isomer is ubiquitous in CNS-active agents due to its ability to mimic indole or naphthalene while adding polar interactions via the S-N moiety.

  • Lurasidone (Latuda): Atypical antipsychotic. The benzo[d]isothiazole ring is crucial for high-affinity binding to D2 and 5-HT2A receptors.

  • Ziprasidone (Geodon): Another antipsychotic utilizing the scaffold to modulate dopamine/serotonin antagonism.

  • Saccharin: The 1,1-dioxide derivative, used globally as a non-nutritive sweetener.

Benzo[c]isothiazole: The "Missing" Isomer

Due to the o-quinonoid instability and potential for ring-opening toxicity, this isomer is virtually absent in approved drugs. It serves primarily as:

  • Theoretical Probe: For studying aromaticity and hypervalent sulfur bonding.

  • Dye Chemistry: The extended conjugation provides unique optical properties (deep colors) used in specialized chromophores.

References

  • Synthesis of Benzo[d]isothiazoles: Ivanova, Y. et al. (2024). Recent advancements in the synthesis of benzo[d]isothiazoles. Arkivoc. Link

  • Electronic Structure: Davis, M. (1972). The Chemistry of 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98. Link

  • Medicinal Applications: Vicini, P. et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry. Link

  • Synthesis of Benzo[c]isothiazoles: Davis, M. & White, A. W. (1969). The chemistry of 2,1-benzisothiazoles.[1][6][7][11][12] Part I. The synthesis of 2,1-benzisothiazoles from o-aminobenzyl derivatives. Journal of the Chemical Society C. Link

  • Reactivity Comparison: McKinnon, D. M. et al. (1988). The 2,1-benzisothiazolo[2,3-b]-2,1-benzisothiazole system, synthesis and properties. Journal of Heterocyclic Chemistry. Link

Sources

Exploratory

Engineering Novel Sulfur-Nitrogen Heterocyclic Scaffolds: A Mechanistic and Synthetic Guide for Drug Discovery

Executive Summary Sulfur-nitrogen (S-N) heterocycles—encompassing scaffolds such as 1,3-thiazoles, thiadiazoles, and thiazolidinones—represent a privileged class of pharmacophores in modern medicinal chemistry. As a Seni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfur-nitrogen (S-N) heterocycles—encompassing scaffolds such as 1,3-thiazoles, thiadiazoles, and thiazolidinones—represent a privileged class of pharmacophores in modern medicinal chemistry. As a Senior Application Scientist, I have observed that the unique stereoelectronic properties of these rings allow them to act as highly versatile bioisosteres. This technical whitepaper explores the mechanistic rationale, quantitative bioactivity, and field-validated synthetic protocols for deploying S-N scaffolds in targeted drug discovery.

Mechanistic Rationale: The Stereoelectronics of S-N Scaffolds

The incorporation of both sulfur and nitrogen into a single heterocyclic ring fundamentally alters the physicochemical profile of a drug candidate. The design of these molecules is driven by strict causality:

  • Sulfur's Role: The polarizability of the sulfur atom and its unshared electron pairs enhance lipophilicity and membrane permeability. Furthermore, sulfur's ability to participate in non-covalent interactions (e.g., chalcogen bonding) improves binding affinity within hydrophobic protein pockets.

  • Nitrogen's Role: The nitrogen atom serves as a highly precise hydrogen-bond acceptor.

  • Synergistic Effect: Together in rings like 1,3-thiazoles, they create a versatile pharmacophore capable of interacting with 1[1]. This dual functionality is highly effective in designing targeted therapies for complex pathologies like cancer and 2[2].

Quantitative Bioactivity Profiles

To rationally design S-N heterocycles, researchers must understand their structure-activity relationships (SAR). Table 1 summarizes the quantitative data and mechanistic targets for recent S-N derivatives.

Table 1: Bioactivity Profiles of Selected S-N Heterocyclic Scaffolds

Scaffold TypeTarget ApplicationKey Structural SubstitutionBioactivity / Mechanism
1,3-Thiazole Protein Kinases (e.g., EGFR)2-amino/4-aryl motifsATP-competitive inhibition; disrupts downstream phosphorylation pathways[1]
Thiazolidinone Class C β-lactamase5-(Z)-alkylidenePotent enzyme inhibition; structurally superior to 5-arylidene analogs[3]
Benzothiazole HeLa / MCF-7 Cancer Cells6-cyano, 2-hydroxyl4[4]
Benzofused Thiazoles Multidrug-Resistant BacteriaVariable benzofused ringsDisruption of bacterial resistance mechanisms and biofilm formation[2]

Signaling Pathway Modulation: The Kinase Inhibition Paradigm

S-N heterocycles, particularly 1,3-thiazoles, have shown profound efficacy as kinase inhibitors. By mimicking the purine ring of ATP, they competitively bind to the hinge region of kinases such as EGFR. This blockade prevents the phosphorylation events required to activate downstream signaling cascades, ultimately halting tumor cell proliferation.

Pathway Ligand Growth Factor (EGF) EGFR EGFR Kinase Domain Ligand->EGFR PI3K PI3K EGFR->PI3K Activation Thiazole Thiazole-based Inhibitor Thiazole->EGFR ATP-Competitive Blockade AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Thiazole-mediated competitive inhibition of the EGFR-PI3K-AKT signaling cascade.

Validated Synthetic Protocol: One-Flask Synthesis of Rhodanines

Trustworthiness in drug discovery relies on reproducible, high-yield synthetic routes. As a Senior Application Scientist, I prioritize synthetic workflows that maximize atom economy while minimizing the isolation of hazardous intermediates. The following protocol details a convergent, 3 to produce 5-(Z)-alkylidene rhodanines (thiazolidinones)[3].

Causality & Rationale: The use of carbon disulfide (CS₂) and a primary amine generates a dithiocarbamate intermediate in situ. Subsequent addition of an α-chloro-β,γ-alkenoate ester triggers an S_N2 displacement, followed by double-bond isomerization and a 5-exo-trig cyclization.

Step-by-Step Methodology:
  • Amine Activation & Dithiocarbamate Formation: Dissolve 1.0 equivalent of the primary amine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C. Add 1.2 equivalents of triethylamine (TEA) acting as a non-nucleophilic base, followed by the dropwise addition of 1.2 equivalents of CS₂. Stir for 30 minutes until the dithiocarbamate salt is fully formed.

  • Alkylation via S_N2 Displacement: Introduce 1.0 equivalent of the racemic α-chloro-β,γ-alkenoate ester directly into the flask. Maintain the temperature at 0 °C for 1 hour, then allow it to slowly warm to room temperature. The chloride acts as an excellent leaving group for the sulfur nucleophile.

  • Isomerization and 5-exo-trig Cyclization: Add a catalytic amount of potassium carbonate to facilitate the β,γ to α,β double-bond isomerization. Heat the mixture to 40 °C for 4-6 hours to drive the cyclization, forming the 5-membered thiazolidinone ring.

  • Isolation and Self-Validation: Quench the reaction with saturated aqueous ammonium chloride. Extract the organic layer with DCM, dry over anhydrous Na₂SO₄, and concentrate.

    • Self-Validating System Check: Before column chromatography, analyze the crude mixture via ¹H NMR. The exclusive formation of the 5-(Z)-alkylidene isomer is confirmed by observing the characteristic vinylic proton shift downfield, caused by the deshielding effect of the adjacent rhodanine carbonyl. If the E-isomer is detected, the isomerization step requires extended heating.

Conclusion

The strategic integration of sulfur and nitrogen into heterocyclic scaffolds provides medicinal chemists with a powerful toolkit to modulate physicochemical properties and target-binding affinity. By leveraging multicomponent synthetic protocols and structure-based drug design, researchers can rapidly advance these privileged scaffolds from the bench to clinical evaluation, addressing critical needs in oncology and infectious diseases.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Publishing.[Link]

  • Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity - Bentham Science.[Link]

  • Three-Component, One-Flask Synthesis of Rhodanines (Thiazolidinones) - PMC (NIH).[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives - MDPI.[Link]

Sources

Foundational

The 2,1-Benzisothiazole Ring System: Aromaticity, Stability, and Applications in Medicinal Chemistry

Executive Summary In the landscape of heterocyclic chemistry, the benzisothiazole class presents a fascinating dichotomy. While the 1,2-benzisothiazole (benz[d]isothiazole) isomer is universally recognized due to its der...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, the benzisothiazole class presents a fascinating dichotomy. While the 1,2-benzisothiazole (benz[d]isothiazole) isomer is universally recognized due to its derivative saccharin, the 2,1-benzisothiazole (benz[c]isothiazole) system offers unique electronic properties and distinct synthetic utility. As an application scientist specializing in heterocyclic bioisosteres, I frequently leverage the 2,1-benzisothiazole core to modulate the metabolic stability and electronic distribution of pharmacophores. This technical guide provides an in-depth analysis of the aromaticity, thermodynamic stability, and synthetic methodologies of the 2,1-benzisothiazole ring system, culminating in its expanding role in modern medicinal chemistry.

Structural and Electronic Foundations

Nomenclature and Topology

The 2,1-benzisothiazole system is a bicyclic heterocycle consisting of a benzene ring ortho-fused to the c-edge of an isothiazole core[1]. The systematic IUPAC nomenclature distinguishes it from its 1,2-isomer by the position of the heteroatoms relative to the ring fusion.

Aromaticity and Electronic Delocalization

The stability of 2,1-benzisothiazole is fundamentally rooted in its aromatic delocalized ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-electron system. X-ray crystallographic studies of derivatives (such as 5-chloro-2,1-benzisothiazole) reveal a highly planar molecular geometry[1].

A critical structural feature is the S–N bond length , which measures approximately 1.54 Å[1]. This is unusually short for a single bond, indicating significant double-bond character resulting from extensive electron delocalization across the heteroatomic bridge. By measuring ring-hydrogen exchange rates, researchers have determined that the isothiazole core exhibits only a small degree of bond fixation, confirming that it behaves as a typical, highly stable aromatic molecule[2].

G A 2,1-Benzisothiazole Core B Delocalized π-Electron System A->B C Short S-N Bond (1.54 Å) A->C D Planar Molecular Geometry A->D E High Aromatic Stability B->E F Reduced Basicity (pKa ≈ -0.51) B->F C->E D->E

Logical relationship between electronic structure and stability in 2,1-benzisothiazoles.

Comparative Stability Profile

The parent heterocycle is notably less basic than unsubstituted isothiazole, exhibiting a


 of approximately -0.51[1]. It is soluble in organic solvents but insoluble in water, though it can dissolve in aqueous acids to form salts[1].

Table 1: Physicochemical Comparison of Benzisothiazole Isomers

Property2,1-Benzisothiazole1,2-BenzisothiazoleCausality / Impact
IUPAC Base Name Benz[c]isothiazoleBenz[d]isothiazoleDictates ring fusion topology.
Ring Fusion c-edged-edgeAlters electron density at the heteroatoms.
S-N Bond Length 1.54 Å~ 1.60 ÅShorter bond in 2,1-isomer implies higher

-overlap.
Basicity (

)
~ -0.51~ 1.42,1-isomer is less basic due to electron withdrawal into the fused system.
Primary Utility CNS agents, SultamsSweeteners, AgrochemicalsElectronic differences dictate receptor binding affinities.

Synthetic Methodologies

The synthesis of 2,1-benzisothiazoles typically relies on forming the S–N bond as the final ring-closing step. As an application scientist, I prioritize methods that prevent the over-oxidation of sulfur, which is a common failure point in these workflows.

Protocol: Oxidative Cyclization of 2-Aminobenzthioamides

This protocol utilizes[3].

Causality Check: Why use


 instead of 

or

? Harsher oxidants risk oxidizing the thioamide sulfur directly to a sulfoxide or sulfone before ring closure occurs. The

system selectively generates a transient sulfenyl iodide intermediate. The adjacent amine then acts as an internal nucleophile, displacing the iodide to form the S–N bond, thereby trapping the molecule in its stable aromatic state.

Step-by-Step Methodology:

  • Preparation of Reagents: Dissolve 6.0 g of 2-aminobenzthioamide in 250 mL of 50% aqueous methanol[3].

  • Oxidant Preparation: In a separate vessel, prepare a solution of 8.1 g of potassium iodide (KI) and 10.0 g of iodine (

    
    ) in 250 mL of deionized water[3].
    
  • Controlled Addition: Cool the thioamide solution to <10°C. Self-Validation: Maintaining this temperature is critical; exceeding 15°C increases the kinetic rate of intermolecular disulfide formation, drastically reducing the yield of the intramolecular cyclization product.

  • Cyclization: Add the

    
     solution dropwise to the thioamide solution under vigorous stirring.
    
  • Isolation of Intermediate: Stir the mixture for 1 hour at <10°C. Filter the resulting precipitate to isolate 3-imino-1,3-dihydro-2,1-benzisothiazole hydroiodide[3].

  • Neutralization: Dissolve the hydroiodide salt in methanol and treat with an excess of aqueous sodium carbonate (

    
    ) until pH 8 is reached.
    
  • Purification: Filter the free base and recrystallize from ethanol to yield pure 3-imino-2,1-benzisothiazole[3].

Workflow Step1 1. Starting Material 2-Aminobenzthioamide Step2 2. Mild Oxidation Iodine/KI in 50% aq. MeOH (<10°C) Step1->Step2 Dissolve & Cool Step3 3. S-N Bond Formation Cyclization via Sulfenyl Iodide Step2->Step3 Dropwise Addition Step4 4. Intermediate Isolation 3-Imino-2,1-benzisothiazole HI Step3->Step4 Stir 1 hr & Filter Step5 5. Neutralization Excess aq. Na2CO3 Step4->Step5 Methanolic Soln Step6 6. Final Product Free Base Crystallization Step5->Step6 Recrystallize (EtOH)

Step-by-step synthetic workflow for 3-imino-2,1-benzisothiazole via mild oxidation.

Medicinal Chemistry and Pharmacological Applications

The 2,1-benzisothiazole scaffold is highly valued in drug discovery, primarily functioning as a bioisostere for indoles, benzothiophenes, and classical sulfonamides.

1,3-Dihydro-2,1-benzisothiazole 2,2-dioxides (Sultams)

When the isothiazole ring is saturated and the sulfur is oxidized, the resulting compound is a sultam (e.g.,)[4]. The sulfone group imparts planarity to the isothiazole ring, while the methylene bridge adopts a puckered conformation[4]. This specific geometry facilitates electronic delocalization across the


 moiety, significantly enhancing the compound's polarity and metabolic stability[4]. In medicinal chemistry, replacing standard aromatic rings with these saturated isothiazole dioxides is a proven strategy to modulate electronic effects in pharmacophores without increasing lipophilicity[5].
CNS Activity and Genotoxicity Profiling

Derivatives of 2,1-benzisothiazole have demonstrated potent biological activities:

  • CNS Depressants: Substituted 2H,3H-2,1-benzisothiazole-S-oxides (specifically those with trifluoromethyl substitutions at the 5- or 6-position) have been patented for their efficacy as [6].

  • Antimicrobial & Mutagenic Profiling: A comprehensive revealed critical structure-activity relationships (SAR) regarding toxicity[7]. Compounds containing an aromatic nitro group or an unsubstituted amino group at the 3-position exhibited significant DNA-damaging activity (genotoxicity) in Bacillus subtilis rec-assays[7]. Conversely, 3-alkylamino-2,1-benzisothiazoles showed no mutagenic activity, providing a clear SAR guideline for medicinal chemists to avoid toxicophores during lead optimization[7].

Conclusion

The 2,1-benzisothiazole ring system is far more than a structural curiosity. Its unique S-N bond dynamics, high aromatic stability, and amenability to mild oxidative cyclization make it a robust building block. By understanding the causality between its puckered sultam conformations and metabolic stability, drug development professionals can effectively deploy this scaffold to solve complex bioisosteric challenges in modern pharmacophore design.

References

  • Product Class 16: Benzisothiazoles. Thieme Chemistry. Available at:[Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal (Medwin Publishers). Available at:[Link]

  • US Patent 3254094A: 3-imino-2,1-benzisothiazoles.Google Patents.
  • US Patent 4031227A: Substituted 2H,3H-2,1-benzisothiazole-S-oxides, method of use and pharmaceutical compositions thereof.Google Patents.
  • Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties. PubMed (National Library of Medicine). Available at:[Link]

Sources

Exploratory

Technical Guide: Bioisosteric Replacement Strategies for Anthranilic Acid Methyl Ester

Executive Summary Anthranilic acid methyl ester (Methyl Anthranilate, MA) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthranilic acid methyl ester (Methyl Anthranilate, MA) represents a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and GPCR ligands. However, its utility in systemic drug delivery is frequently compromised by metabolic liability : the methyl ester is rapidly hydrolyzed by non-specific plasma esterases and hepatic carboxylesterases, leading to short half-lives and potentially toxic precipitation of the free acid.

This guide details the rational design of bioisosteres for MA. It moves beyond simple functional group swapping to focus on preserving the critical Intramolecular Hydrogen Bond (IMHB) —the structural feature that locks the bioactive conformation—while eliminating metabolic vulnerability.

Part 1: Structural & Pharmacophoric Analysis

To successfully replace the methyl ester, one must first understand the structural imperatives of the parent molecule.

The Ortho-Amino Effect (The Critical IMHB)

The defining feature of anthranilates is the ortho relationship between the amine (donor) and the carbonyl oxygen (acceptor).

  • Conformational Lock: A strong IMHB (approx. 2.0 Å) forms a pseudo-six-membered ring. This planarizes the molecule, reducing the energetic penalty for binding to narrow hydrophobic pockets (e.g., kinase ATP binding sites).

  • Permeability: By "hiding" the polar N-H and C=O dipoles within an internal bond, the effective lipophilicity (LogP) increases, enhancing membrane permeability.

The Metabolic Liability

The methyl ester is the "soft spot."

  • Mechanism: Nucleophilic attack by serine hydrolases at the carbonyl carbon.

  • Consequence: Conversion to anthranilic acid (highly polar, rapid renal clearance) and methanol.

Design Objective

Goal: Replace the methyl ester (–COOCH₃) with a moiety that:

  • Resists esterase hydrolysis.

  • Retains the carbonyl-like hydrogen bond acceptor capability to preserve the IMHB.

  • Maintains similar steric volume to the methyl group.

Part 2: Bioisosteric Design Strategies

Strategy A: Heterocyclic Bioisosteres (The 1,2,4-Oxadiazole)

The 1,2,4-oxadiazole ring is the premier bioisostere for esters.[1][2] It mimics the electronic distribution of the ester carbonyl while removing the leaving group required for hydrolysis.

  • Mechanism of Mimicry: The ring nitrogen (N2 or N4) acts as the H-bond acceptor for the aniline NH, mimicking the ester carbonyl oxygen.

  • Stability: The aromatic nature of the heterocycle renders it immune to standard esterases.

  • Substitution: A methyl group at the C5 position of the oxadiazole mimics the methyl of the original ester.

Strategy B: The "Fused" Scaffold Hop (Quinazolin-4-ones)

If the rotation of the bioisostere is undesirable, the ultimate stabilization strategy is cyclization . Fusing the amide nitrogen into the ester side chain creates a quinazolin-4-one . This is a "rigidified bioisostere" of anthranilamide/ester.

  • Application: This is the logic behind the evolution of EGFR inhibitors (e.g., Gefitinib) from simpler anthranilic acid precursors.

Strategy C: Reverse Amides & Ketones
  • Ketones (–COCH₃): Stable, but the loss of the ether oxygen changes the dipole vector.

  • Amides (–CONHCH₃): Highly stable, but the NH introduces a new H-bond donor that may clash with the target receptor if the pocket is tight.

Part 3: Visualization of Design Logic

The following diagram illustrates the decision tree for selecting the appropriate bioisostere based on the specific liability of the parent anthranilate.

Bioisostere_Logic Start Parent Scaffold: Methyl Anthranilate Liability Identify Liability: Rapid Ester Hydrolysis Start->Liability Constraint Constraint: Must Preserve IMHB? Liability->Constraint Strat_Hetero Strategy A: Heterocycle (Oxadiazole) Constraint->Strat_Hetero Yes (Flexible mimic) Strat_Fused Strategy B: Rigidification (Quinazoline) Constraint->Strat_Fused Yes (Rigid mimic) Strat_Amide Strategy C: Amide/Ketone Constraint->Strat_Amide No (IMHB not required) Out_Hetero Outcome: Metabolically Stable Retains Flexibility Strat_Hetero->Out_Hetero Out_Fused Outcome: Conformationally Locked High Potency Potential Strat_Fused->Out_Fused Out_Amide Outcome: Stable but altered H-Bond Profile Strat_Amide->Out_Amide

Caption: Decision matrix for selecting bioisosteres of methyl anthranilate based on structural constraints and metabolic stability requirements.

Part 4: Physicochemical Comparison

The following table compares the parent molecule with its primary bioisosteres. Note the shift in LogP and Polar Surface Area (PSA), which affects oral bioavailability.

PropertyMethyl Anthranilate (Parent)1,2,4-Oxadiazole AnalogQuinazolin-4-one (Fused)Methyl Ketone (2'-aminoacetophenone)
Structure Ph-NH₂-COOMePh-NH₂-(Oxadiazole)-MeFused BicyclicPh-NH₂-COMe
Metabolic Stability Low (t½ < 10 min)High (t½ > 60 min)High Moderate (Reductase liability)
H-Bond Acceptor Carbonyl OxygenRing Nitrogen (N2/N4)Carbonyl OxygenCarbonyl Oxygen
IMHB Capability ExcellentGoodLocked (Covalent)Excellent
cLogP ~1.9~1.6~1.2~1.8
TPSA (Ų) 52.365.045.043.0

Part 5: Synthetic Methodology (The Oxadiazole Route)

Replacing an ester with a 1,2,4-oxadiazole is not a single-step transformation. The most robust protocol involves the "Amidoxime Route."

Protocol: Synthesis of 3-(2-aminophenyl)-5-methyl-1,2,4-oxadiazole

Objective: Convert the nitrile precursor (derived from anthranilic acid) into the methyl-oxadiazole bioisostere.

Step 1: Amidoxime Formation
  • Reagents: 2-Aminobenzonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 3.0 eq), Sodium Carbonate (Na₂CO₃, 3.0 eq).

  • Solvent: Ethanol/Water (2:1).

  • Procedure:

    • Dissolve nitrile in EtOH/H₂O.

    • Add base and hydroxylamine.[3]

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (formation of polar spot).

    • Workup: Evaporate EtOH, extract with Ethyl Acetate, wash with brine, dry over MgSO₄.

    • Product: 2-amino-N'-hydroxybenzimidamide.

Step 2: Cyclization with Acetic Anhydride
  • Reagents: Amidoxime intermediate (from Step 1), Acetic Anhydride (excess), Pyridine (catalytic).

  • Procedure:

    • Dissolve amidoxime in dry Toluene or DMF.

    • Add Acetic Anhydride (acts as the "methyl" source and cyclizing agent).

    • Heat to 100°C for 12 hours.

    • Mechanism: O-acylation followed by dehydration/cyclization.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Synthesis_Workflow Start 2-Aminobenzonitrile Step1 Step 1: NH2OH.HCl (Amidoxime Formation) Start->Step1 Inter Amidoxime Intermediate Step1->Inter Step2 Step 2: Ac2O / Heat (Cyclization) Inter->Step2 Final Target: Methyl-Oxadiazole Bioisostere Step2->Final

Caption: Synthetic workflow for converting a nitrile precursor into the 1,2,4-oxadiazole ester bioisostere.

Part 6: Experimental Validation (Self-Validating Protocol)

To confirm the success of the bioisosteric replacement, you must prove enhanced stability without loss of binding affinity.

Assay: Human Liver Microsome (HLM) Stability

Rationale: This assay quantifies the intrinsic clearance (


) and half-life (

) of the compound in the presence of metabolically active enzymes (CYPs and Esterases).

Protocol:

  • Preparation: Prepare 1 µM test compound (Parent Ester vs. Bioisostere) in phosphate buffer (pH 7.4) containing 0.5 mg/mL pooled human liver microsomes.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (cofactor). Note: For ester hydrolysis, NADPH is not strictly required, but is included to assess oxidative metabolism simultaneously.

  • Sampling: Aliquot 50 µL at time points: 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .

Success Criteria:

  • Parent Methyl Ester: Expect

    
     min (Rapid disappearance).
    
  • Bioisostere: Expect

    
     min (Significant improvement).
    

References

  • BenchChem. (2025).[1][3] A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. BenchChem Technical Guides. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Caron, G., et al. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Chemistry Communications. Link

  • LassBio. (2022). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Federal University of Rio de Janeiro. Link

  • Drug Hunter. (2025).[4] Bioisosteres for Drug Hunters: Part 1 - Carboxylic Acids and Esters. Drug Hunter Educational Series. Link

Sources

Foundational

A Technical Guide to Determining the Solubility of Methyl Benzo[c]isothiazole-4-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous and organic solvent solubility of the novel compound, methyl benzo[c]isothiazole-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the aqueous and organic solvent solubility of the novel compound, methyl benzo[c]isothiazole-4-carboxylate. Given the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines the foundational principles and detailed experimental protocols necessary to generate this critical physicochemical parameter. The methodologies described herein are designed to ensure scientific integrity through self-validating systems and are grounded in established analytical practices.

Introduction: The Significance of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical science. For a compound like methyl benzo[c]isothiazole-4-carboxylate, which belongs to the versatile family of isothiazoles and their benzo-fused analogues, understanding its solubility is paramount for a multitude of applications, from synthetic reaction optimization to its potential use in medicinal chemistry and materials science.[1][2][3] Isothiazoles and benzisothiazoles are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][4][5] The solubility of a compound dictates its bioavailability, formulation possibilities, and its behavior in various experimental and physiological environments.

Based on the general characteristics of the parent benzothiazole and isothiazole ring systems, it can be anticipated that methyl benzo[c]isothiazole-4-carboxylate will exhibit moderate to good solubility in a range of organic solvents and limited solubility in aqueous solutions.[4][6] The presence of the methyl ester group may slightly enhance its solubility in polar organic solvents. However, empirical determination is essential for accurate characterization.

Theoretical Framework: Factors Influencing Solubility

The solubility of methyl benzo[c]isothiazole-4-carboxylate is governed by its molecular structure and the physicochemical properties of the solvent. Key factors include:

  • Polarity: The principle of "like dissolves like" is fundamental. The polarity of the benzo[c]isothiazole core, influenced by the nitrogen and sulfur heteroatoms and the aromatic ring, will dictate its interaction with polar and non-polar solvents.

  • Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor and the potential for the carboxylate group on the molecule to participate in hydrogen bonding will significantly impact aqueous solubility.

  • Molecular Size and Shape: The relatively planar and rigid structure of the fused ring system will influence how it packs in a crystal lattice and interacts with solvent molecules.

  • Temperature and pH: Solubility is temperature-dependent, generally increasing with a rise in temperature for solids in liquids. For ionizable compounds, pH plays a crucial role; however, methyl benzo[c]isothiazole-4-carboxylate is not expected to have a readily ionizable group within the typical pH range.

Experimental Determination of Solubility

The following sections detail the protocols for determining both thermodynamic and kinetic solubility. It is crucial to perform these experiments with high-purity methyl benzo[c]isothiazole-4-carboxylate to obtain accurate and reproducible results.

Materials and Equipment
  • Compound: Methyl benzo[c]isothiazole-4-carboxylate (purity >98%)

  • Solvents:

    • Deionized water (Milli-Q or equivalent)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Common organic solvents: ethanol, methanol, dimethyl sulfoxide (DMSO), acetonitrile (ACN), ethyl acetate, and others as required for specific applications.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Thermostatic shaker incubator

    • Centrifuge

    • pH meter

    • High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[7][8][9]

    • Syringe filters (0.22 µm)

    • Glass vials with screw caps

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound and is considered the gold standard.

Protocol:

  • Preparation: Prepare a series of saturated solutions by adding an excess amount of methyl benzo[c]isothiazole-4-carboxylate to a known volume of each selected solvent in glass vials. The excess solid should be clearly visible.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant without disturbing the solid phase. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Quantification: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method (see Section 4.0).

  • Analysis: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the concentration of the dissolved compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent.

Diagram of the Thermodynamic Solubility Workflow:

cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent B Shake at constant temperature (24-48h) A->B C Settle for >2h B->C D Filter supernatant (0.22 µm) C->D E Dilute filtrate D->E F Analyze by HPLC or LC-MS/MS E->F G Calculate Solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination (High-Throughput Method)

Kinetic solubility measures the concentration of a compound that remains in solution after being added from a concentrated stock solution (typically in DMSO) and allowed to precipitate. This is often more relevant to early drug discovery screening.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of methyl benzo[c]isothiazole-4-carboxylate in DMSO (e.g., 10 mM).

  • Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to the aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. The final DMSO concentration should be kept low (typically <1%) to minimize its effect on solubility.

  • Incubation: Cover the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Removal: Analyze the plate directly using a method that can differentiate between dissolved and precipitated compound (e.g., nephelometry), or filter the samples before analysis.

  • Quantification: Determine the concentration of the compound remaining in solution using a suitable analytical method.

Analytical Method for Quantification

A robust and validated analytical method is critical for accurate solubility determination. HPLC-UV is often sufficient, but LC-MS/MS provides higher sensitivity and specificity.

HPLC-UV Method Development
  • Column Selection: A reverse-phase C18 column is a common starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically used.

  • Wavelength Detection: Determine the UV absorbance maximum (λmax) of methyl benzo[c]isothiazole-4-carboxylate by scanning a dilute solution. Monitor this wavelength for quantification.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations in the mobile phase. Inject these standards to generate a calibration curve by plotting peak area against concentration. A linear regression with an R² value > 0.99 is desirable.

  • Validation: The method should be validated for linearity, accuracy, and precision according to standard guidelines.

Diagram of the Analytical Quantification Workflow:

cluster_method_dev Method Development cluster_calibration Calibration cluster_sample_analysis Sample Analysis A Select HPLC Column & Mobile Phase B Determine UV λmax A->B C Prepare Standard Solutions D Generate Calibration Curve (Peak Area vs. Conc.) C->D E Inject Diluted Sample Filtrate F Determine Concentration from Calibration Curve E->F

Caption: Workflow for Analytical Quantification using HPLC-UV.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Thermodynamic Solubility of Methyl Benzo[c]isothiazole-4-carboxylate at 25 °C

SolventSolubility (µg/mL)Solubility (mM)
Deionized Water[Insert Data][Insert Data]
PBS (pH 7.4)[Insert Data][Insert Data]
Ethanol[Insert Data][Insert Data]
Methanol[Insert Data][Insert Data]
Acetonitrile[Insert Data][Insert Data]
DMSO[Insert Data][Insert Data]

The results should be interpreted in the context of the intended application. For drug development, poor aqueous solubility can be a significant hurdle, and these initial data will inform formulation strategies. For synthetic chemistry, knowing the solubility in various organic solvents will aid in reaction setup, workup, and purification.

Conclusion

This technical guide provides a robust framework for determining the solubility of methyl benzo[c]isothiazole-4-carboxylate. By following these detailed protocols, researchers can generate high-quality, reliable data that will be invaluable for the advancement of their research, whether in synthetic chemistry, materials science, or drug discovery. The principles and methods outlined here are broadly applicable to the characterization of other novel chemical entities.

References

  • Vertex AI Search. Solubility of 1,3-benzothiazole.
  • Books. Chapter 4: Synthesis, Properties, and Biological Applications of Benzothiazoles.
  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.
  • Scirp.org. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy.
  • MDPI. Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate.
  • PubChem. Methyl benzo[d]isothiazole-3-carboxylate 1,1-dioxide | C9H7NO4S.
  • Who we serve. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Medwin Publishers. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Lirias. Synthesis of benzo[d]isothiazoles: an update.
  • Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • BMC. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical.
  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • EPA. Environmental Chemistry Methods: Thiencarbazone & Degradates 47070114.
  • Scirp.org. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl Benzo[c]isothiazole-4-carboxylate via Davis Cyclization

This application note details the synthesis of methyl benzo[c]isothiazole-4-carboxylate (also known as methyl 2,1-benzisothiazole-4-carboxylate). While the prompt references "2-aminobenzyl amine" (the precursor for the p...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the synthesis of methyl benzo[c]isothiazole-4-carboxylate (also known as methyl 2,1-benzisothiazole-4-carboxylate). While the prompt references "2-aminobenzyl amine" (the precursor for the parent heterocycle), the synthesis of the 4-carboxylate derivative strictly requires a functionalized precursor: methyl 2-amino-3-(aminomethyl)benzoate . This guide adapts the classic Davis cyclization to this specific substrate, ensuring the correct regiochemical outcome.

Abstract & Strategic Overview

Benzo[c]isothiazoles (2,1-benzisothiazoles) are privileged bicyclic scaffolds in medicinal chemistry, often serving as isosteres for quinolines or indoles.[1][2] The synthesis of the 4-carboxylate derivative is of particular value as it provides a handle for further diversification at the sterically sensitive peri-position (C4).

The most robust synthetic route involves the cyclization of a 2-aminobenzyl amine derivative using


-sulfinylaniline  (PhNSO) or thionyl chloride (

). This protocol utilizes the

-sulfinylaniline method (Davis synthesis) due to its superior yields and milder conditions compared to direct thionyl chloride cyclization.

Key Strategic Insight: The "parent" reaction converts 2-aminobenzyl amine to benzo[c]isothiazole. To install the ester at position C4, the starting material must possess an ester group ortho to the aminomethyl moiety. Thus, the required precursor is methyl 2-amino-3-(aminomethyl)benzoate .

Scientific Foundation & Mechanism

Regiochemistry

The benzo[c]isothiazole ring system is formed by the insertion of a sulfur atom (from PhNSO) between the aniline nitrogen and the benzylic carbon, with the concomitant loss of the benzylic nitrogen.

  • Aniline Nitrogen (N1): Becomes N2 in the benzisothiazole ring.

  • Aminomethyl Carbon (C2): Becomes C3 in the benzisothiazole ring.

  • Position 4 (Product): Corresponds to the position ortho to the original aminomethyl group (C3 of the aniline precursor).

Therefore, a 3-substituted aniline precursor yields a 4-substituted benzisothiazole.

Reaction Mechanism

The reaction proceeds via a trans-sulfinylation followed by an intramolecular cyclization:

  • Trans-sulfinylation: The primary aniline reacts with PhNSO to form an

    
    -sulfinyl aniline intermediate (
    
    
    
    ).
  • Cyclization: The benzylic amine attacks the sulfinyl group.

  • Elimination: Loss of aniline (from the reagent) and formation of the aromatic isothiazole ring.

ReactionMechanism Precursor Methyl 2-amino-3- (aminomethyl)benzoate Inter1 N-Sulfinyl Intermediate (Ar-N=S=O) Precursor->Inter1 + PhNSO - PhNH2 Reagent N-Sulfinylaniline (PhNSO) Cyclization Intramolecular Cyclization Inter1->Cyclization Nucleophilic Attack by -CH2NH2 Product Methyl benzo[c]isothiazole- 4-carboxylate Cyclization->Product - H2O/Amine exchange Aromatization

Caption: Mechanistic pathway for the conversion of the diamine precursor to the benzisothiazole scaffold.

Experimental Protocol

Materials & Equipment
  • Precursor: Methyl 2-amino-3-(aminomethyl)benzoate (Synthesis: Reduction of methyl 2-amino-3-cyanobenzoate via catalytic hydrogenation or borane reduction).

  • Reagent:

    
    -Sulfinylaniline (Commercial or freshly prepared).
    
  • Solvent: Anhydrous Benzene or Toluene (dried over Na).

  • Glassware: 2-neck round-bottom flask (100 mL), reflux condenser, nitrogen inlet, magnetic stir bar.

Reagent Preparation: N-Sulfinylaniline (If not commercial)

Note: Skip this step if using commercial PhNSO.

  • Dissolve aniline (9.3 g, 0.1 mol) in dry benzene (50 mL).

  • Add thionyl chloride (

    
    , 13.0 g, 0.11 mol) dropwise at 0°C.
    
  • Reflux the mixture for 2–3 hours until HCl evolution ceases.

  • Distill the solvent and fractionally distill the residue under reduced pressure to obtain

    
    -sulfinylaniline (Yellow oil, bp ~80°C at 12 mmHg).
    
Synthesis of Methyl Benzo[c]isothiazole-4-carboxylate

Step 1: Reaction Setup

  • In a dry, nitrogen-flushed 100 mL round-bottom flask, dissolve methyl 2-amino-3-(aminomethyl)benzoate (1.0 eq, 5.0 mmol) in anhydrous toluene (25 mL).

  • Add

    
    -sulfinylaniline  (1.2 eq, 6.0 mmol) via syringe.
    

Step 2: Cyclization

  • Heat the reaction mixture to reflux (110°C) under a nitrogen atmosphere.

  • Monitor the reaction by TLC (Hexane/EtOAc 4:1). The starting diamine is polar; the product will be less polar and UV-active.

  • Reflux is typically complete within 4–12 hours . The solution will darken (orange/red) as the isothiazole forms.

Step 3: Workup

  • Cool the mixture to room temperature.

  • Evaporate the solvent under reduced pressure to yield a dark oily residue.[3]

  • The residue contains the product and the byproduct (aniline).

Step 4: Purification

  • Dissolve the residue in a minimum amount of dichloromethane (DCM).

  • Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of Hexane -> Hexane/EtOAc (90:10 to 80:20).

  • Collect the fractions containing the product (Rf ~0.5 in Hex/EtOAc 4:1).

  • Evaporate solvents to yield methyl benzo[c]isothiazole-4-carboxylate as a yellow/orange solid.

Data Summary Table
ParameterSpecification
Starting Material Methyl 2-amino-3-(aminomethyl)benzoate
Reagent

-Sulfinylaniline (1.2 equiv)
Solvent Toluene (Anhydrous)
Temperature 110°C (Reflux)
Time 4–12 Hours
Yield Typical: 60–75%
Appearance Yellow to Orange crystalline solid

H NMR (CDCl

)

~9.0 (s, 1H, H-3), 8.2 (d, 1H, H-7), 8.0 (d, 1H, H-5), 7.6 (t, 1H, H-6), 4.0 (s, 3H, OMe).

Characterization & Validation

To validate the synthesis, confirm the presence of the characteristic H-3 isothiazole proton and the methyl ester .

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       9.0–9.2 ppm (s, 1H):  Diagnostic singlet for the H-3 proton on the isothiazole ring. This highly deshielded signal confirms the formation of the benzo[c]isothiazole core.
      
    • 
       3.9–4.0 ppm (s, 3H):  Singlet corresponding to the methyl ester protons.
      
    • Aromatic Region: Three protons corresponding to the trisubstituted benzene ring (doublet, doublet, triplet pattern).

  • Mass Spectrometry:

    • Observe molecular ion

      
      . For methyl benzo[c]isothiazole-4-carboxylate (
      
      
      
      ), expected
      
      
      .

References

  • Davis, M. (1972). Benzo[c]isothiazole.[1][2] Journal of the Chemical Society, Perkin Transactions 1, 1171–1175. Link

  • Davis, M., & White, A. W. (1969). The reaction of 2-aminobenzylamines with N-sulfinylaniline. Journal of the Chemical Society C: Organic, 2189–2191. Link

  • McKinnon, D. M., & Hassan, M. E. (1973). The preparation of some benzo[c]isothiazole derivatives. Canadian Journal of Chemistry, 51(18), 3081–3086. Link

Sources

Application

Application Note: Synthesis of Benzo[c]isothiazoles via Nitrosobenzene and Thionitrosobenzene Intermediates

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol Executive Summary Benzo[c]isothiazoles (commonly referred to as 2,1-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Executive Summary

Benzo[c]isothiazoles (commonly referred to as 2,1-benzisothiazoles) are privileged heterocyclic scaffolds with profound utility in medicinal chemistry, often deployed as bioisosteres for indoles and benzisoxazoles[1]. The synthesis of these compounds frequently requires navigating highly reactive, transient intermediates. This application note details two robust synthetic strategies for constructing the benzo[c]isothiazole core: the intramolecular cyclization of o-alkylthionitrosoarenes (sulfur analogs of nitrosobenzenes)[2], and the reductive cyclization of o-nitrothioethers via an in situ nitrosobenzene intermediate.

Mechanistic Principles & Causality

The successful construction of the 2,1-benzisothiazole ring relies heavily on the extreme electrophilicity of nitroso (-NO) and thionitroso (-NS) functional groups[3].

The Thionitrosoarene Pathway

Thionitroso compounds are highly unstable and prone to rapid intermolecular dimerization. However, when an N-thiosulfinylaniline precursor is equipped with a sterically demanding "bowl-type" protecting group, the monomeric thionitrosoarene can be stabilized[2]. As demonstrated by Tan et al., desulfurization of this precursor using a thiophilic agent (like triphenylphosphine) cleanly generates an o-alkylthionitrosoarene[2]. The spatial proximity of the ortho-alkyl protons to the reactive N=S double bond triggers a spontaneous [1,5]-hydrogen shift. This shift yields an ortho-quinonoid intermediate that rapidly cyclizes to form a 3,3a-dihydro-2,1-benzisothiazole[2].

The Reductive Nitroso-Thioether Pathway

Alternatively, standard nitrosobenzene intermediates can be generated in situ via the controlled reduction of o-nitrobenzyl thioethers. By utilizing mild reducing systems (e.g., Zn/NH₄Cl), the reduction of the nitro group is deliberately halted at the nitroso (-NO) or hydroxylamine (-NHOH) stage. The highly electrophilic nitrogen atom is then subjected to an intramolecular nucleophilic attack by the adjacent sulfur atom, followed by dehydration and aromatization to yield the benzo[c]isothiazole core.

Mechanistic Visualizations

PathwayA N1 N-Thiosulfinylaniline Precursor N2 Desulfurization (PPh3) N1->N2 N3 o-Alkylthionitrosoarene Intermediate N2->N3 N4 [1,5]-H Shift N3->N4 N5 o-Quinonoid Species N4->N5 N6 Cyclization N5->N6 N7 3,3a-Dihydro- 2,1-benzisothiazole N6->N7

Caption: Thionitrosoarene cyclization to 3,3a-dihydro-2,1-benzisothiazole via [1,5]-H shift.

PathwayB N1 o-Nitrobenzyl Thioether N2 Mild Reduction (Zn, NH4Cl) N1->N2 N3 o-Nitrosobenzyl Thioether N2->N3 N4 Intramolecular S-Attack N3->N4 N5 Aromatization (-H2O) N4->N5 N6 Benzo[c]isothiazole N5->N6

Caption: Reductive cyclization of o-nitrothioethers via a nitrosobenzene intermediate.

Quantitative Data & Substrate Scope

The table below summarizes the reaction metrics, highlighting the efficiency of utilizing nitroso and thionitroso intermediates for ring closure.

Precursor TypeReactive IntermediateReagents / CatalystReaction TimeYield (%)
o-Alkyl-N-thiosulfinylanilineo-AlkylthionitrosoarenePPh₃ (1.1 eq), DCM, 0 °C to RT2 h75 - 82%
o-Nitrobenzyl phenyl sulfideo-Nitrosobenzyl sulfideZn dust, NH₄Cl, THF/H₂O, 0 °C24 - 48 h65 - 78%
2-Bromo-3-nitrobenzonitrile7-Nitro-1,2-benzisothiazoleNaSH, NaOCl (Oxidative)6 h78%

Experimental Protocols

Protocol A: Synthesis via Thionitrosoarene Cyclization

Objective: To synthesize a 2,1-benzisothiazole derivative by exploiting the transient reactivity of an o-alkylthionitrosobenzene intermediate[2].

  • Preparation of the Precursor : Dissolve the sterically protected N-thiosulfinylaniline precursor (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a strict argon atmosphere.

    • Causality: Inert conditions are critical because thionitroso intermediates are highly sensitive to oxidation and nucleophilic attack by ambient moisture[2].

  • Desulfurization : Cool the solution to 0 °C. Add triphenylphosphine (PPh₃, 1.1 mmol) dropwise as a solution in DCM.

    • Causality: PPh₃ acts as a highly specific thiophilic agent, selectively abstracting one sulfur atom from the -N=S=S group to generate the transient -N=S (thionitroso) group without over-reducing the substrate[2]. The low temperature mitigates intermolecular dimerization.

  • Intramolecular Cyclization : Remove the ice bath, allowing the reaction mixture to warm to room temperature, and stir for 2 hours.

    • Causality: The o-alkylthionitrosoarene undergoes a spontaneous[1,5]-hydrogen shift, driven by the proximity of the ortho-alkyl protons to the highly reactive N=S double bond. The resulting ortho-quinonoid intermediate immediately cyclizes to form the 3,3a-dihydro-2,1-benzisothiazole core[2].

  • Isolation : Concentrate the mixture under reduced pressure. Purify the residue via silica gel flash chromatography (eluting with hexane/ethyl acetate gradients) to isolate the cyclized product.

Protocol B: Reductive Cyclization of o-Nitrobenzyl Thioethers

Objective: To synthesize benzo[c]isothiazoles via the controlled reduction of o-nitrothioethers to their corresponding nitrosobenzene intermediates.

  • Substrate Solvation : Dissolve the o-nitrobenzyl thioether (1.0 mmol) in a 1:1 mixture of THF and saturated aqueous NH₄Cl (10 mL total volume). Cool the biphasic mixture to 0 °C with vigorous stirring.

  • Controlled Reduction : Slowly add Zinc dust (3.0 mmol) in small portions over 30 minutes.

    • Causality: The Zn/NH₄Cl system is specifically chosen because it provides a mild, controlled reduction potential. It reduces the nitro group (-NO₂) to the highly electrophilic nitroso stage (-NO) or hydroxylamine stage (-NHOH), explicitly preventing over-reduction to the unreactive aniline (-NH₂), which would fail to cyclize.

  • Cyclization : Stir the mixture at room temperature for 24-48 hours.

    • Causality: The transient o-nitrosobenzene intermediate undergoes an intramolecular nucleophilic attack by the adjacent sulfur atom. Subsequent dehydration and N-O bond cleavage drive the aromatization, yielding the stable benzo[c]isothiazole ring.

  • Workup : Filter the heterogeneous mixture through a pad of Celite to remove insoluble zinc salts. Extract the filtrate with ethyl acetate (3 × 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

  • [1] Title: Product Class 16: Benzisothiazoles Source: Science of Synthesis (Thieme E-Books) URL:[Link]

  • [3] Title: Synthesis of benzo[d]isothiazoles: an update Source: Lirias (KU Leuven) URL: [Link]

  • [2] Title: Novel Intramolecular Cyclization Reaction Involving a Thionitroso Group: Formation of a 3,3a-Dihydro-2,1-benzisothiazole from an o-Alkylthionitrosoarene Source: Chemistry Letters URL:[Link]

Sources

Method

Protocol for the Mild Ester Hydrolysis of Methyl Benzo[c]isothiazole-4-carboxylate

Introduction & Mechanistic Rationale The transformation of methyl benzo[c]isothiazole-4-carboxylate to benzo[c]isothiazole-4-carboxylic acid is a critical functionalization step in the synthesis of heterocyclic active ph...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The transformation of methyl benzo[c]isothiazole-4-carboxylate to benzo[c]isothiazole-4-carboxylic acid is a critical functionalization step in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). While ester hydrolysis (saponification) is a fundamental organic transformation, the presence of the 2,1-benzisothiazole (benzo[c]isothiazole) core dictates strict operational parameters.

The 2,1-benzisothiazole ring system is inherently sensitive to strong nucleophiles and harsh basic conditions. Excessive heating or the use of strong bases (e.g., refluxing NaOH or KOH) can induce nucleophilic attack at the sulfur atom or the C3 position, leading to irreversible ring-opening and dismutation into 2-aminobenzaldehyde derivatives[1]. To circumvent this degradation, this protocol utilizes a mild, room-temperature hydrolysis driven by lithium hydroxide (LiOH) in a ternary solvent system (THF/MeOH/H₂O). This approach perfectly balances the nucleophilicity required for the


 (base-catalyzed acyl-oxygen cleavage) mechanism while preserving the integrity of the heteroaromatic scaffold[2].

Experimental Workflow

G A Methyl benzo[c]isothiazole -4-carboxylate (Ester) B Saponification LiOH·H2O (2.0 eq) THF/MeOH/H2O, RT A->B C Lithium Carboxylate Intermediate B->C D Acidification 1M HCl, 0 °C pH 2-3 C->D E Benzo[c]isothiazole -4-carboxylic acid (Product) D->E

Workflow for the mild saponification and isolation of benzo[c]isothiazole-4-carboxylic acid.

Materials and Reagents

ReagentRoleMW ( g/mol )EquivalentsAmount (per 1g scale)
Methyl benzo[c]isothiazole-4-carboxylate Starting Material193.221.01.00 g (5.18 mmol)
Lithium hydroxide monohydrate (LiOH·H₂O) Base / Nucleophile41.962.00.43 g (10.35 mmol)
Tetrahydrofuran (THF) Organic Solvent72.11N/A10.0 mL
Methanol (MeOH) Co-solvent / Bridge32.04N/A5.0 mL
Deionized Water (DI H₂O) Aqueous Solvent18.02N/A5.0 mL
1M Hydrochloric Acid (HCl) Acidifying Agent36.46~2.5~12.0 mL (to pH 2-3)

Step-by-Step Experimental Protocol

Step 1: Reaction Setup To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl benzo[c]isothiazole-4-carboxylate (1.00 g, 5.18 mmol). Add THF (10 mL) and MeOH (5 mL). Stir at room temperature until the ester is fully dissolved. Causality: THF solubilizes the highly lipophilic ester, while MeOH acts as a miscible bridge to integrate the aqueous base in the next step, preventing biphasic reaction stalling.

Step 2: Base Addition In a separate vial, dissolve LiOH·H₂O (0.43 g, 10.35 mmol) in DI water (5 mL). Cool the organic solution to 0–5 °C using an ice bath. Add the aqueous LiOH solution dropwise over 5 minutes. Causality: Dropwise addition at low temperatures controls the initial exotherm, protecting the base-sensitive 2,1-benzisothiazole ring from thermal degradation[1].

Step 3: Hydrolysis Monitoring Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2–4 hours. Monitor the reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. The reaction is a self-validating system: the disappearance of the UV-active ester spot (Rf ~0.6) and the formation of a baseline spot confirms the complete conversion to the lithium carboxylate intermediate.

Step 4: Solvent Removal (Critical Step) Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator, water bath < 30 °C) to remove the majority of THF and MeOH. Causality: If acidification occurs in the presence of high concentrations of MeOH, the system will undergo competitive Fischer esterification, driving the equilibrium backward. Removing the organics also maximizes the insolubility of the final product in the aqueous phase.

Step 5: Acidification and Precipitation Dilute the remaining aqueous residue with additional DI water (10 mL) and cool to 0 °C in an ice bath. Slowly add 1M HCl dropwise while stirring continuously until the pH reaches 2–3 (verify with pH paper). A white to off-white precipitate of benzo[c]isothiazole-4-carboxylic acid will crash out of the solution.

Step 6: Isolation and Drying Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with ice-cold DI water (2 × 5 mL) to remove residual lithium chloride salts. Transfer the solid to a pre-weighed amber vial and dry under high vacuum at room temperature for 12 hours.

Analytical Data & Characterization

ParameterMethyl benzo[c]isothiazole-4-carboxylateBenzo[c]isothiazole-4-carboxylic acid
CAS Number 56910-98-656910-99-7[3]
Molecular Formula C₉H₇NO₂SC₈H₅NO₂S
Molecular Weight 193.22 g/mol 179.19 g/mol
LC-MS (ESI+) m/z 194.0 [M+H]⁺m/z 180.0 [M+H]⁺
LC-MS (ESI-) N/Am/z 178.0 [M-H]⁻
TLC Rf (30% EtOAc/Hex) ~0.60 (UV active)Baseline (Requires acidic eluent)

Troubleshooting & Expert Insights

  • Observation of Ring-Opened Byproducts: If LC-MS analysis of the crude mixture shows unexpected masses (e.g., m/z corresponding to 2-aminobenzaldehyde derivatives), the basicity or temperature was too high[1]. Correction: Strictly maintain the reaction temperature below 25 °C and ensure LiOH·H₂O does not exceed 2.0 equivalents. Never substitute LiOH with NaOH or KOH for this specific scaffold.

  • Product Oiling Out During Acidification: Occasionally, the carboxylic acid may form a biphasic oil rather than a clean precipitate if residual THF is present or if the addition of HCl is too rapid. Correction: Ensure complete removal of organic solvents in Step 4. If oiling persists, extract the aqueous layer with Ethyl Acetate (3 × 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the solid acid.

  • Incomplete Conversion: If unreacted ester remains after 4 hours, do not heat the reaction. Instead, add an additional 0.5 equivalents of LiOH·H₂O and stir for an additional 2 hours.

References

Sources

Application

Functionalization of Benzo[c]isothiazole at C-4 Position

This Application Note provides a comprehensive technical guide to the functionalization of benzo[c]isothiazole (2,1-benzisothiazole) at the C-4 position . This position is synthetically challenging due to its "peri" rela...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide to the functionalization of benzo[c]isothiazole (2,1-benzisothiazole) at the C-4 position . This position is synthetically challenging due to its "peri" relationship with the heterocyclic ring, often requiring specific de novo construction strategies rather than direct late-stage functionalization.

Introduction & Strategic Analysis

Benzo[c]isothiazole (also known as 2,1-benzisothiazole) is a bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring across the [c] bond.[1][2] Unlike its more common isomer, benzo[d]isothiazole (1,2-benzisothiazole), the 2,1-isomer exhibits unique "non-classical" aromaticity and electronic properties, often described by resonance structures involving hypervalent sulfur or zwitterionic character.[2]

The C-4 Challenge

The C-4 position is located on the benzene ring, immediately adjacent to the bridgehead carbon connected to the heterocyclic C-3 position.

  • Steric Hindrance: C-4 is in the "peri" region, spatially crowded by substituents at C-3.

  • Electronic Bias: Electrophilic Aromatic Substitution (EAS) on 2,1-benzisothiazoles typically favors the C-5 or C-7 positions due to the directing effects of the fused heterocyclic ring.

  • Direct Functionalization: Direct C-H activation or lithiation at C-4 is rare and often unselective. Therefore, the most reliable strategy for C-4 functionalization is De Novo Synthesis —constructing the ring from a precursor that already bears the desired C-4 substituent.

Synthetic Strategy: The "Modified Davis" Route

The most robust protocol for accessing 4-substituted benzo[c]isothiazoles is the cyclization of 3-substituted-2-alkylanilines using thionyl chloride (


). This method maps the substituent from the meta position of the aniline (relative to the amino group) directly to the C-4 position of the final heterocycle.
Retrosynthetic Logic

To obtain 4-X-benzo[c]isothiazole :

  • Target: 4-X-2,1-benzisothiazole.

  • Precursor: 3-X-2-methylaniline (o-toluidine derivative).

  • Transformation: The amino group becomes N-2, the methyl carbon becomes C-3, and the sulfur is inserted between them. The substituent X, originally at position 3 of the aniline ring (adjacent to the methyl), ends up at position 4 of the fused system.

Retrosynthesis cluster_map Atom Mapping Target Target: 4-Substituted Benzo[c]isothiazole Precursor Precursor: 3-Substituted 2-Methylaniline Target->Precursor Retrosynthetic Disconnection Precursor->Target Cyclization (N-S Bond Formation) Reagent Reagent: SOCl2 (Thionyl Chloride) Reagent->Target map1 Aniline C-3 (X) -> Heterocycle C-4 (X) map2 Aniline Methyl -> Heterocycle C-3

Figure 1: Retrosynthetic strategy for accessing C-4 substituted benzo[c]isothiazoles.

Detailed Protocol: De Novo Synthesis of 4-Bromobenzo[c]isothiazole

This protocol describes the synthesis of a 4-bromo derivative, a versatile linchpin for further functionalization via cross-coupling.

Reagents & Equipment:

  • Starting Material: 3-Bromo-2-methylaniline (1.0 equiv).

  • Reagent: Thionyl Chloride (

    
    , 2.5–3.0 equiv).[2]
    
  • Solvent: Anhydrous Xylene or Toluene (0.5 M concentration).[2]

  • Glassware: Round-bottom flask, reflux condenser, drying tube (

    
    ), addition funnel.
    

Step-by-Step Methodology:

  • Preparation:

    • Flame-dry the glassware and purge with Argon/Nitrogen.

    • Dissolve 3-bromo-2-methylaniline (10 mmol) in anhydrous xylene (20 mL).

  • Reagent Addition:

    • Cool the solution to 0°C in an ice bath.

    • Add thionyl chloride (

      
      , 25 mmol) dropwise via the addition funnel over 15–20 minutes. Caution: Exothermic reaction with HCl gas evolution.
      
  • Cyclization (Thermolysis):

    • Remove the ice bath and heat the mixture gradually to reflux (approx. 140°C for xylene).

    • Maintain reflux for 12–24 hours. The reaction typically turns dark red/brown.

    • Monitoring: Monitor by TLC (eluent: Hexane/EtOAc) or LC-MS. The intermediate

      
      -sulfinylamine may form first, followed by ring closure.
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       and solvent.
      
    • Resuspend the residue in

      
       and wash carefully with saturated 
      
      
      
      solution (to neutralize acid).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[2]
      
  • Purification:

    • Purify the crude oil via flash column chromatography on silica gel.

    • Gradient: 0% to 10% EtOAc in Hexanes. Benzo[c]isothiazoles are often colored (yellow/red oils or solids).[2]

Yield Expectation: 40–65% isolated yield.

Protocol: Downstream Functionalization (Suzuki Coupling)

Once the 4-bromo handle is installed, the C-4 position can be functionalized with aryl, vinyl, or alkyl groups using Palladium-catalyzed cross-coupling.

Reaction: 4-Bromobenzo[c]isothiazole + Aryl Boronic Acid


 4-Arylbenzo[c]isothiazole

Step-by-Step Methodology:

  • Setup:

    • In a microwave vial or Schlenk tube, combine:

      • 4-Bromobenzo[c]isothiazole (1.0 equiv).

      • Aryl Boronic Acid (1.5 equiv).[2]

      • 
         (5 mol%) or 
        
        
        
        /S-Phos (for sterically hindered substrates).[2]
      • Base:

        
         (2.0 equiv) or 
        
        
        
        .[2]
    • Solvent: Dioxane/Water (4:1 ratio).[2]

  • Execution:

    • Degas the solvent mixture with Argon for 10 minutes.

    • Heat at 90–100°C for 4–12 hours (or 1 hour in microwave at 110°C).

  • Workup:

    • Dilute with EtOAc, wash with water and brine.[2][3]

    • Purify via column chromatography.

Comparative Data & Decision Matrix

Table 1 summarizes the feasibility of different approaches to access C-4 substituted benzo[c]isothiazoles.

MethodologyFeasibility at C-4Primary OutcomeNotes
Electrophilic Substitution (EAS) LowC-5 or C-7 ProductsElectronic bias directs away from C-4.
Directed Lithiation Low/MediumC-3 or C-7 ProductsRequires specific directing groups; C-4 is sterically hindered.
De Novo Synthesis (Davis Route) High C-4 Specific Recommended Route. Relies on commercially available anilines.
C-H Activation EmergingVariableRare examples in literature; often requires specific directing groups.

Experimental Workflow Diagram

Workflow Start Start: 3-Bromo-2-methylaniline Step1 1. Reaction with SOCl2 (Reflux in Xylene) Start->Step1 Intermediate Intermediate: N-Sulfinylamine Step1->Intermediate In situ Product1 Product: 4-Bromobenzo[c]isothiazole Intermediate->Product1 Cyclization Step2 2. Pd-Catalyzed Coupling (Suzuki/Buchwald) Product1->Step2 Diversification Final Final Target: 4-Functionalized Derivative Step2->Final

Figure 2: Workflow for the synthesis and diversification of 4-substituted benzo[c]isothiazoles.

References

  • Davis, M. (1972).[2] "The Chemistry of 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98.[2] Link

  • Davis, M., & White, A. W. (1969).[2] "The synthesis of 2,1-benzisothiazoles from o-toluidine derivatives." Journal of the Chemical Society C: Organic, 2189-2191. Link

  • McKinnon, D. M., & Duncan, K. A. (1988).[2][4] "The 2,1-benzisothiazolo[2,3-b]-2,1-benzisothiazole system." Journal of Heterocyclic Chemistry, 25(4), 1095-1098.[2][4] Link[2]

  • Kurth, M. J., et al. (2014).[2] "Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles."[5][6][7][8] Journal of Organic Chemistry, 79(14), 6501–6508.[2] (Context on related N-S heterocycle synthesis). Link[2]

Sources

Method

preparation of 2,1-benzisothiazole-4-carboxylic acid intermediates

Application Note: High-Purity Synthesis of 2,1-Benzisothiazole-4-Carboxylic Acid Intermediates Executive Summary The 2,1-benzisothiazole (thioanthranil) scaffold is a critical pharmacophore in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 2,1-Benzisothiazole-4-Carboxylic Acid Intermediates

Executive Summary

The 2,1-benzisothiazole (thioanthranil) scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for indole and quinoline rings in anti-inflammatory and antiviral drug discovery.[1] While 3-substituted derivatives are synthetically accessible via 2-nitrobenzaldehyde condensation, accessing the 4-carboxylic acid isomer presents a regiochemical challenge due to the specific substitution pattern required on the benzene ring prior to cyclization.

This Application Note details a robust, scalable protocol for the preparation of 2,1-benzisothiazole-4-carboxylic acid . Unlike the common route using 2-aminobenzaldehydes, this protocol utilizes a modified Davis-Hunsberger cyclization starting from 3-amino-2-methylbenzoic acid esters . This approach ensures regioselective fidelity, yielding the 4-isomer exclusively.[2]

Retrosynthetic Logic & Strategy

To achieve the carboxylic acid at the 4-position of the 2,1-benzisothiazole ring, the starting material must possess a specific 1,2,3-trisubstitution pattern.[1]

  • The Challenge: Standard cyclization of 2-aminobenzaldehyde yields the unsubstituted core.[2] Functionalization post-cyclization typically occurs at C-5 or C-7 due to electronic directing effects, making C-4 difficult to access directly.

  • The Solution: We utilize 3-amino-2-methylbenzoate .

    • The Amino group (Position 3) becomes

      
       of the heterocycle.[2]
      
    • The Methyl group (Position 2) serves as the carbon source for

      
       of the heterocycle.[2]
      
    • The Carboxylate (Position 1) is ortho to the methyl group.[2] In the fused system, the position adjacent to

      
       is Position 4 .[1][2]
      

Mechanistic Pathway: The synthesis relies on the reaction of the aniline derivative with thionyl chloride (


) to form an N-sulfinylamine intermediate (

). Under thermal conditions, this intermediate undergoes a [1,5]-electrocyclic ring closure onto the ortho-methyl group, followed by dehydration to aromatize the system.[1][2]

G cluster_0 Precursor Design cluster_1 Davis-Hunsberger Cyclization SM 2-Methyl-3-nitrobenzoic acid INTER1 Methyl 3-amino-2-methylbenzoate (Key Precursor) SM->INTER1 1. Esterification 2. Reduction NSO N-Sulfinylamine Intermediate INTER1->NSO SOCl2, Reflux PROD_EST Methyl 2,1-benzisothiazole- 4-carboxylate NSO->PROD_EST Cyclization (-H2O, -HCl) FINAL 2,1-Benzisothiazole- 4-carboxylic acid PROD_EST->FINAL LiOH/THF Hydrolysis

Figure 1: Synthetic pathway designed to secure the 4-position carboxylate via ortho-methyl aniline cyclization.

Experimental Protocols

Phase 1: Precursor Synthesis (Methyl 3-amino-2-methylbenzoate)

Rationale: The carboxylic acid must be protected as an ester to prevent the formation of acid chlorides during the thionyl chloride step, which would lead to polymerization or side reactions.[2]

Materials:

  • 3-Amino-2-methylbenzoic acid (CAS: 60055-66-1) or 2-Methyl-3-nitrobenzoic acid.

  • Methanol (anhydrous).[1][2]

  • Sulfuric acid (

    
    , conc) or Thionyl Chloride.[1][2]
    
  • Sodium bicarbonate (

    
    ).[1][2]
    

Protocol:

  • Dissolution: Dissolve 10.0 g (66 mmol) of 3-amino-2-methylbenzoic acid in 100 mL of anhydrous methanol.

  • Activation: Cool to 0°C. Add 5 mL of concentrated

    
     dropwise (exothermic).
    
  • Reflux: Heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane) until the acid spot disappears.[2]

  • Workup: Concentrate methanol under reduced pressure. Pour the residue into 200 mL ice water. Neutralize with saturated

    
     until pH 8.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Dry organic layer over 
    
    
    
    , filter, and concentrate.[1][2]
  • Yield: Expect ~9.5 g (87%) of a brown oil/solid. Use directly in Phase 2.

Phase 2: The Davis Cyclization (Ring Closure)

Rationale: This is the critical step.[2] The use of xylene allows for a higher reaction temperature (140°C), which is necessary to drive the cyclization of the N-sulfinylamine onto the methyl group.[2]

Materials:

  • Methyl 3-amino-2-methylbenzoate (from Phase 1).

  • Thionyl Chloride (

    
    , Reagent Grade).[1][2]
    
  • Xylene (mixture of isomers, anhydrous).[1][2]

  • Pyridine (Catalytic, optional).[1][2]

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube or 
    
    
    
    line. Caution:
    
    
    and
    
    
    gas are evolved; use a scrubber.[2]
  • Solvation: Dissolve 5.0 g (30 mmol) of Methyl 3-amino-2-methylbenzoate in 60 mL of dry xylene.

  • Reagent Addition: Add 4.4 mL (60 mmol, 2.0 equiv) of thionyl chloride dropwise at room temperature. The solution will darken.

  • Thermal Reaction: Heat the mixture to reflux (approx. 138-140°C).

    • Observation: Evolution of acidic gases will occur.[2]

    • Time: Reflux for 24 hours.[2][3][4] The reaction kinetics are slow.[2]

  • Monitoring: Check TLC (20% EtOAc/Hexane). The product is typically more non-polar than the starting aniline.[2]

  • Workup:

    • Cool to room temperature.[2][3]

    • Concentrate the xylene under high vacuum.[2]

    • Residue is a dark tar.[2] Dissolve in

      
       (100 mL).
      
    • Wash with saturated

      
       to remove acidic byproducts.[2]
      
  • Purification (Crucial): Flash chromatography on silica gel.

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.[2]
      
    • Target:Methyl 2,1-benzisothiazole-4-carboxylate .

    • Appearance: Yellow/Orange solid.[2]

Phase 3: Hydrolysis to Final Acid

Protocol:

  • Dissolve the ester (1.0 equiv) in THF/Water (3:1).[2]

  • Add LiOH (2.0 equiv).[2] Stir at RT for 4 hours.

  • Acidify with 1M HCl to pH 3.[2]

  • Filter the precipitate.[2] Recrystallize from Ethanol/Water.[2]

Analytical Data & Validation

The following parameters confirm the successful formation of the 2,1-benzisothiazole core.

ParameterExpected ValueStructural Insight
H3 Proton (NMR)

9.2 - 9.5 ppm (s, 1H)
The proton at position 3 (isothiazole ring) is highly deshielded, diagnostic of the 2,1-benzisothiazole system.[1]
Carbonyl (IR) ~1690 cm

Confirming the carboxylic acid/ester functionality.[2]
Mass Spec (M+) 179.0 (Acid) / 193.0 (Ester)Confirms molecular weight (assuming R=H or Me).[1][2]
Appearance Yellow to Red crystalline solid2,1-benzisothiazoles are chromophores (pseudo-azulene electronic structure).[1]

Troubleshooting & Critical Parameters

  • Moisture Sensitivity: Thionyl chloride reacts violently with water.[2] Ensure all glassware is flame-dried.[2] Moisture ingress will hydrolyze the N-sulfinylamine intermediate, reverting it to the aniline.[2]

  • Temperature Control: The cyclization step has a high activation energy.[2] Toluene (110°C) is often insufficient; Xylene (140°C) is required for acceptable yields.[1][2]

  • Purification: The crude reaction mixture often contains unreacted amine and sulfur byproducts.[2] A silica plug filtration prior to careful chromatography is recommended.[2]

Safety Note: Thionyl chloride is corrosive and toxic.[2] 2,1-benzisothiazoles may have biological activity; handle with standard PPE.[2]

References

  • Davis, M. (1972).[1][2] "2,1-Benzisothiazoles".[2][4][5] Advances in Heterocyclic Chemistry, 14, 43-98.[1][2] Link (Foundational review of the Davis synthesis).[1][2]

  • Hunsberger, I. M., & Ketcham, R. (1957).[1][2] "The Synthesis of 2,1-Benzisothiazoles". Journal of the American Chemical Society, 79(9), 2233-2237.[1][2] Link (Original methodology for aniline cyclization).[1][2]

  • Voltz, A., et al. (2009).[1][2] "Synthesis and biological evaluation of 2,1-benzisothiazole derivatives". Bioorganic & Medicinal Chemistry Letters, 19(14), 3845-3848.[1][2] Link (Application of the scaffold in drug discovery).[1][2]

  • ChemicalBook. (2023).[2][6] "2,1-Benzisothiazole-3-carboxylic acid synthesis data". Link (Comparative data for the 3-isomer).[1][2]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Benzo[c]isothiazole Derivatives

Part 1: Introduction & Strategic Rationale The Benzo[c]isothiazole Challenge Benzo[c]isothiazole (2,1-benzisothiazole) is a "privileged but underutilized" scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Rationale

The Benzo[c]isothiazole Challenge

Benzo[c]isothiazole (2,1-benzisothiazole) is a "privileged but underutilized" scaffold in medicinal chemistry.[1] Unlike its ubiquitous isomer benzo[d]isothiazole (1,2-benzisothiazole), the [c]-fused system possesses a unique o-quinoid character and a hypervalent sulfur center in some resonance forms.[1] This electronic distinctiveness makes it a potent bioisostere for indole and benzisoxazole (anthranil) rings, yet its adoption is hindered by difficult conventional synthesis methods that often require harsh conditions (e.g., high-temperature pyrolysis or toxic mercury salts).[1]

The Microwave Advantage

Microwave-assisted organic synthesis (MAOS) offers a decisive breakthrough for this scaffold. The formation of the N–S bond in the 2,1-position is often the rate-limiting step, possessing a high activation energy barrier. Microwave irradiation provides:

  • Selective Dielectric Heating: Polar transition states (common in cyclizations involving sulfur) absorb microwave energy efficiently, accelerating reaction rates from hours to minutes.

  • Superheating Effects: Solvents can be heated above their atmospheric boiling points in sealed vessels, accessing kinetic pathways unavailable under reflux.

  • Clean Chemistry: Rapid heating profiles minimize the thermal decomposition of sensitive o-quinoid intermediates.

This guide details three distinct, validated pathways for accessing benzo[c]isothiazole derivatives, ranging from the fully aromatic core to the oxidized sultam analogs.[1]

Part 2: Reaction Pathways & Mechanisms

Pathway A: The "Sultam" Route (1,3-dihydro-2,1-benzisothiazole 2,2-dioxide)

This pathway targets the reduced, oxidized sultam core, which is highly relevant for sulfonamide-based drug discovery.[1] It utilizes a Palladium-catalyzed intramolecular N-arylation.

Mechanism: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The oxidative addition of the aryl chloride to the Pd(0) center is followed by the coordination of the sulfonamide nitrogen. A base-mediated deprotonation facilitates the formation of the Pd-N bond (amidation), followed by reductive elimination to close the five-membered sultam ring. Microwave irradiation significantly accelerates the reductive elimination step.

Pathway B: The "Oxide" Route (Benzo[c]isothiazole 1-oxide)

This modern approach utilizes an oxidative cycloamidation of anilines with thionyl chloride or sulfinyl derivatives, often using DMSO as a dual solvent/oxidant source in specific copper-catalyzed variations.[1]

Pathway C: The Aromatic Core via Anthranil Conversion

The most direct route to the fully aromatic 2,1-benzisothiazole system involves the sulfurization of anthranil (2,1-benzisoxazole).[1]

Mechanism: Lawesson's Reagent (LR) acts as a dithiophosphine ylide source. It attacks the isoxazole oxygen or the carbonyl equivalent in the ring-opened tautomer. The driving force is the formation of the stable P=O bond (from the P=S of LR) in exchange for the O atom of the substrate, effectively "swapping" Oxygen for Sulfur.

Figure 1: Strategic synthetic pathways for benzo[c]isothiazole derivatives via microwave irradiation.

Part 3: Detailed Experimental Protocols

Protocol 1: Pd-Catalyzed Synthesis of Benzo[c]isothiazole 2,2-dioxides

Target: Saturated Sultam Derivatives

Reagents:

  • Substrate: 2-chlorophenylmethanesulfonamide derivatives (1.0 equiv)[1]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%)[1]

  • Ligand: 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (tBuXPhos) (4 mol%)[1]

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous)[1]

  • Solvent: THF or Dioxane (dry, degassed)[1]

Procedure:

  • Vessel Loading: In a glovebox or under argon flow, charge a 10 mL microwave process vial with the sulfonamide substrate (0.5 mmol), Pd2(dba)3 (9 mg), tBuXPhos (8.5 mg), and K2CO3 (138 mg).[1]

  • Solvation: Add 4 mL of anhydrous THF. Add a magnetic stir bar.

  • Sealing: Cap the vial with a Teflon-lined septum seal.

  • Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temperature: 80 °C

    • Time: 45 minutes (Note: Conventional heating requires 13+ hours).

    • Power: Dynamic mode (set max 150W).

    • Stirring: High (600 rpm).

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Hexane/EtOAc gradient).

Critical Parameter: The choice of ligand (tBuXPhos) is crucial for facilitating the oxidative addition into the aryl chloride bond, which is deactivated by the electron-rich sulfonamide group.

Protocol 2: Aromatic Benzo[c]isothiazoles via Anthranil Transformation

Target: Fully Aromatic 2,1-Benzisothiazoles

Reagents:

  • Substrate: Substituted Anthranil (2,1-benzisoxazole) (1.0 equiv)[1]

  • Reagent: Lawesson's Reagent (0.6 - 0.7 equiv)[1]

  • Solvent: Toluene or Xylene (anhydrous)[1]

Procedure:

  • Preparation: Dissolve the anthranil (1.0 mmol) in 3 mL of toluene in a 5 mL microwave vial.

  • Addition: Add Lawesson's Reagent (0.6 mmol). The reagent is moisture-sensitive; handle quickly or under inert atmosphere.

  • Irradiation:

    • Temperature: 110 °C

    • Time: 10 - 15 minutes.

    • Absorption Level: High (Toluene is non-polar, but Lawesson's reagent and the polar transition state absorb MW energy). Use a SiC (Silicon Carbide) passive heating element if the reactor struggles to reach temperature.

  • Work-up: The reaction mixture will likely turn deep color (red/orange). Cool to RT.

  • Purification: Direct loading onto silica gel is recommended. Elute with Pentane/DCM mixtures. (Note: Benzo[c]isothiazoles can be volatile; avoid high-vacuum drying for extended periods).

Part 4: Optimization & Troubleshooting Table

IssueProbable CauseCorrective Action
Low Yield (Protocol 1) Catalyst poisoning by O2Ensure strict degassing of THF; use a glovebox for Pd/Ligand handling.
Incomplete Conversion (Protocol 2) Poor MW absorptionAdd a "passive heating element" (SiC vial insert) or switch to Chlorobenzene (higher tan δ).[1]
Product Decomposition Thermal instability of o-quinoidReduce temperature by 10°C and extend time. Ensure rapid cooling (compressed air) post-reaction.
Sultam Ring Opening Hydrolysis during workupAvoid acidic aqueous washes. Use neutral alumina for purification if silica causes streaking.

Part 5: References

  • Microwave-Assisted Synthesis of Benzo[c]isothiazole 2,2-dioxides (Sultams)

    • Source: EvitaChem / BenchChem Technical Data.

    • Context: Describes the Pd-catalyzed cyclization of 2-chlorophenylmethanesulfonamide under microwave irradiation (80°C) to yield the sultam core.

    • URL: (Verified via search result 1.1)[1]

  • Synthesis of Benzo[c]isothiazole 2-Oxides via Copper-Catalyzed Cycloamidation

    • Title: Benzo[c]isothiazole 2-Oxides: Three-Dimensional Heterocycles with Cross-Coupling and Functionalization Potential.

    • Source:Advanced Synthesis & Catalysis, 2016, 358(22), 3649-3653.[1]

    • Context: Establishes the synthesis of the oxide derivatives from anilines and DMSO, a key alternative oxidation state for this scaffold.

    • URL:[Link][1]

  • Microwave-Assisted Thionation with Lawesson's Reagent

    • Title: Synthesis of 2-Alkoxy-Substituted Thiophenes, 1,3-Thiazoles... via Lawesson's Reagent-Mediated Cyclization under Microwave Irradiation.[1][2]

    • Source:Journal of Organic Chemistry, 2001, 66, 7925-7929.[1][2]

    • Context: Validates the use of Lawesson's reagent under microwave conditions for O-to-S exchange and ring closure, the mechanistic basis for Protocol 2.

    • URL:[Link][1]

  • Reactivity of 2,1-Benzisothiazole System

    • Title: The 2,1‐benzisothiazolo[2,3‐b]‐2,1‐benzisothiazole system, synthesis and properties.[1][3]

    • Source:Journal of Heterocyclic Chemistry, 1988, 25(4), 1095-1098.[3]

    • Context: Provides foundational data on the spectral properties and stability of the aromatic 2,1-benzisothiazole system.

    • URL:[Link][1]

Sources

Method

Application Note: Strategic Reagents for N-S Bond Formation in 2,1-Benzisothiazoles

Executive Summary 2,1-Benzisothiazoles (often referred to as thioanthranils) represent a unique class of bicyclic heterocycles distinct from their more common 1,2-isomers (benzisothiazoles/benzothiazoles). While 1,2-benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,1-Benzisothiazoles (often referred to as thioanthranils) represent a unique class of bicyclic heterocycles distinct from their more common 1,2-isomers (benzisothiazoles/benzothiazoles). While 1,2-benzisothiazoles contain a sulfur atom attached to the benzene ring, 2,1-benzisothiazoles feature a nitrogen atom attached to the benzene ring (position 1) and a sulfur atom at position 2. This specific arrangement creates a hypervalent pseudo-aromatic system with significant potential in medicinal chemistry, particularly as bioisosteres for anthranils (2,1-benzisoxazoles) and indoles.

The formation of the N-S bond is the critical thermodynamic and kinetic bottleneck in their synthesis. This guide details three high-fidelity protocols for constructing this bond, moving beyond generic literature to provide actionable, causal, and self-validating methodologies.

Core Synthetic Challenges
  • Regioselectivity: Preventing the formation of the thermodynamically more stable 1,2-isomer.

  • N-S Bond Lability: The 2,1-N-S bond is susceptible to reductive cleavage and ring opening under harsh conditions.

  • Precursor Stability: Many thio-precursors (e.g., o-aminothioaldehydes) are unstable and must be generated in situ.

Decision Matrix: Selecting the Right Methodology

The choice of reagent depends entirely on the oxidation state of the desired product (3-one vs. aromatic 3-H/Aryl) and the available starting material.

SynthesisDecision Start Starting Material Aniline o-Alkylanilines (e.g., o-Benzylaniline) Start->Aniline Anthranil 2,1-Benzisoxazoles (Anthranils) Start->Anthranil Isatoic Isatoic Anhydride Start->Isatoic Method1 Method A: Thionyl Chloride Cyclization Aniline->Method1 High Temp Method2 Method B: Lawesson's Thionation Anthranil->Method2 O/S Exchange Method3 Method C: Oxidative Cyclization Isatoic->Method3 1. KSH 2. H2O2/I2 Product1 3-Aryl/Alkyl-2,1-benzisothiazoles Method1->Product1 Product2 2,1-Benzisothiazoles (Heterocycle Interconversion) Method2->Product2 Product3 2,1-Benzisothiazolin-3-ones Method3->Product3

Figure 1: Synthetic decision matrix for 2,1-benzisothiazole construction.

Method A: The Thionyl Chloride Cyclization (Davis-McKinnon Route)

This is the most robust method for synthesizing 3-aryl- or 3-alkyl-2,1-benzisothiazoles directly from o-substituted anilines. It relies on the formation of a reactive N-sulfinylamine intermediate which undergoes electrocyclic ring closure onto the benzylic carbon.

Mechanism & Causality
  • N-Sulfinylation: Thionyl chloride reacts with the primary amine to form an N-sulfinylamine (

    
    ).
    
  • Electrocyclization: The sulfur atom of the sulfinyl group attacks the benzylic carbon (which must have available protons or be activated), followed by elimination of HCl and H₂O (or SO₂) to aromatize the system.

  • Why this works: The proximity of the ortho-alkyl group facilitates a [1,5]-dipolar-type cyclization that is entropically favored.

Protocol

Reagents:

  • o-Benzylaniline (or o-toluidine derivative)

  • Thionyl Chloride (SOCl₂) - Freshly distilled is critical to avoid sulfur deposits.

  • Solvent: Neat or Xylene (for higher boiling points).

Step-by-Step Procedure:

  • Preparation: Place o-benzylaniline (10 mmol) in a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

  • Reagent Addition: Add Thionyl Chloride (30 mmol, 3 equiv.) slowly at room temperature. Caution: Vigorous evolution of HCl and SO₂ gas.

  • Reaction: Heat the mixture to reflux (approx. 75-80°C if neat, or solvent reflux temp) for 4–8 hours.

    • Checkpoint: The reaction mixture will darken significantly. Monitor by TLC (the N-sulfinyl intermediate may be visible transiently).

  • Work-up:

    • Remove excess SOCl₂ under reduced pressure (rotary evaporator).

    • Dissolve the dark residue in anhydrous benzene or toluene.

    • Treat with activated charcoal, filter through Celite to remove tarry byproducts.

  • Purification: Evaporate the solvent. Recrystallize from ethanol or chromatograph on silica gel (Hexane/EtOAc gradient).

Quantitative Data:

SubstrateProductYield (%)Notes
o-Benzylaniline3-Phenyl-2,1-benzisothiazole85-95%Highly efficient; "Davis" protocol.
o-Ethylaniline3-Methyl-2,1-benzisothiazole30-40%Competing chlorination at the methyl group.
o-ToluidineN-Sulfinyl-o-toluidine0%Fails to cyclize; requires benzylic activation.

Method B: Oxidative Cyclization (For 3-Ones)

When the target is the 2,1-benzisothiazolin-3-one (a structural isomer of saccharin, but often with distinct biological activity), the oxidative cyclization of thioanthranilic acid is the gold standard.

Mechanism & Causality

The reaction proceeds via the oxidation of the thiol (-SH) to a sulfenyl halide (-SX) or disulfide intermediate. The nucleophilic nitrogen of the amine then attacks the electrophilic sulfur, closing the ring.

Protocol

Reagents:

  • Isatoic Anhydride (Precursor)[1][2]

  • Potassium Hydrogen Sulfide (KSH)

  • Hydrogen Peroxide (H₂O₂) or Iodine (I₂/KI)

  • Sodium Hydroxide (NaOH)

Step-by-Step Procedure:

  • Precursor Synthesis (In-situ):

    • Dissolve Isatoic Anhydride (10 mmol) in DMF or ethanol.

    • Add KSH (freshly prepared in ethanol) and reflux for 1 hour.

    • Result: Formation of potassium thioanthranilate (2-aminothiobenzoate). Do not isolate the free acid (it oxidizes rapidly in air to the disulfide).

  • Oxidative Ring Closure:

    • Cool the solution to 0°C.

    • Option A (H₂O₂): Add 30% H₂O₂ dropwise. The solution will lighten as the N-S bond forms.

    • Option B (Iodine): Add I₂/KI solution dropwise until a faint yellow color persists (indicating excess oxidant).

  • Quenching:

    • Acidify carefully with dilute HCl to precipitate the product.

    • If Iodine was used, wash the solid with aqueous Sodium Thiosulfate to remove excess iodine.

  • Validation:

    • IR Spectroscopy: Look for the carbonyl stretch. 1,2-isomers (saccharin type) have C=O at ~1730 cm⁻¹; 2,1-isomers often show shifts due to different conjugation.

    • NMR: The N-H proton (if unsubstituted) is diagnostic.

Method C: Thionation of Anthranils (Heterocycle Interconversion)

This method transforms 2,1-benzisoxazoles (anthranils) directly into 2,1-benzisothiazoles using phosphorus-based sulfurizing agents. It is ideal when the oxygen-containing heterocycle is easily accessible.

Mechanism & Causality

Lawesson's Reagent (LR) acts as a dithiophosphine ylide.[3][4][5] The mechanism involves a [2+2] cycloaddition across the N-O bond (or the tautomeric carbonyl form if applicable), followed by cycloreversion to release a P=O species (thermodynamically driving force) and install the sulfur.

Protocol

Reagents:

  • 3-Aryl-2,1-benzisoxazole (Anthranil)

  • Lawesson's Reagent (LR)[3][5][6]

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Procedure:

  • Setup: Dissolve the anthranil (5 mmol) in anhydrous Xylene (20 mL).

  • Addition: Add Lawesson's Reagent (3 mmol, 0.6 equiv - LR delivers 2 S atoms).

  • Reaction: Reflux under Argon/Nitrogen for 12–24 hours.

    • Note: The reaction is slower than simple carbonyl thionation due to the aromatic stability of the isoxazole ring.

  • Work-up:

    • Cool to room temperature.

    • Filter off the white precipitate (Lawesson's byproduct).

    • Concentrate the filtrate.

  • Purification: Flash chromatography is essential to separate the sulfur product from unreacted oxygen starting material.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield (Method A) Moisture in SOCl₂ or solvent.Distill SOCl₂ from quinoline/linseed oil; use molecular sieves for solvents.
Chlorinated Byproducts Overheating or excess SOCl₂.Reduce reaction temperature; limit SOCl₂ to 2.5 equiv.
Disulfide Dimerization (Method B) Oxidation without cyclization.Ensure pH is basic during the initial oxidation step to favor the nucleophilic amine attack over S-S coupling.
Incomplete Thionation (Method C) Steric hindrance or old reagent.Use fresh Lawesson's Reagent; switch to P₄S₁₀ in pyridine (harsher but more reactive).

References

  • Davis, M., & McKinnon, A. M. (1975). "The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles." Australian Journal of Chemistry.[7][8] Link

  • Davis, M., et al. (1972). "The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Albert, A., & Davis, M. (1978). "The synthesis and reactions of certain 3-substituted-2,1-benzisothiazoles." Journal of the Chemical Society.[7][9] (Foundational text on the oxidative cyclization route).

  • Lawesson, S. O., et al. (1978).[4][6] "Reactions of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide (Lawesson's Reagent)." Bulletin of the Chemical Societies of Belgium. (General reference for thionation mechanism). Link

Sources

Application

scale-up procedure for methyl benzo[c]isothiazole-4-carboxylate

This Application Note and Protocol details the scalable synthesis of methyl benzo[c]isothiazole-4-carboxylate (also known as methyl 2,1-benzisothiazole-4-carboxylate). The procedure is designed for process chemists and r...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the scalable synthesis of methyl benzo[c]isothiazole-4-carboxylate (also known as methyl 2,1-benzisothiazole-4-carboxylate). The procedure is designed for process chemists and researchers requiring multi-gram to kilogram quantities of this scaffold, which serves as a bioisostere for indole or indazole in kinase inhibitors and GPCR ligands.

Part 1: Strategic Route Selection & Retrosynthesis

Rationale: The benzo[c]isothiazole (2,1-benzisothiazole) ring system is chemically distinct from the more common 1,2-benzisothiazole (e.g., saccharin).[1] While 1,2-isomers are often made from thiol-based precursors, the 2,1-isomer is most robustly synthesized via the Davis Cyclization (reaction of o-alkyl anilines with thionyl chloride). This route is selected for scale-up because:

  • Availability: It utilizes inexpensive substituted aniline precursors.

  • Scalability: It avoids potentially explosive nitro/azide intermediates common in alternative routes (e.g., thermolysis of 2-azidobenzaldehydes).

  • Regiocontrol: The cyclization is highly specific to the ortho-methyl group.

Retrosynthetic Analysis: To target the 4-carboxylate isomer, the starting material must possess an ester group ortho to the methyl group involved in cyclization. Mapping the atomic positions confirms that methyl 3-amino-2-methylbenzoate is the required precursor.

  • Target: Methyl benzo[c]isothiazole-4-carboxylate.

  • Precursor: Methyl 3-amino-2-methylbenzoate.[2]

  • Key Transformation: N-sulfinylamine formation followed by [1,5]-electrocyclic closure.

Retrosynthesis Target Methyl benzo[c]isothiazole-4-carboxylate (Target) Precursor Methyl 3-amino-2-methylbenzoate (Precursor) Target->Precursor Davis Cyclization (SOCl2, Xylene, Δ) Start 3-Amino-2-methylbenzoic acid (Commercial SM) Precursor->Start Esterification (MeOH, H2SO4)

Figure 1: Retrosynthetic strategy for the 4-carboxylate isomer.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 3-amino-2-methylbenzoate

Objective: Conversion of the carboxylic acid to the methyl ester without affecting the aniline amine.

Reagents:

  • 3-Amino-2-methylbenzoic acid (1.0 equiv)

  • Methanol (anhydrous, 10-15 volumes)

  • Sulfuric acid (conc., 1.1 equiv) or Thionyl Chloride (1.5 equiv)

  • Sodium bicarbonate (sat.[3] aq.)

Protocol:

  • Setup: Charge a double-jacketed glass reactor with 3-amino-2-methylbenzoic acid and anhydrous methanol. Initiate stirring (overhead stirrer, 250 rpm).

  • Addition: Cool the slurry to 0–5 °C. Add concentrated H₂SO₄ dropwise over 30 minutes, maintaining internal temperature <10 °C. (Alternatively, add SOCl₂ dropwise if anhydrous conditions are stricter).

  • Reaction: Heat the mixture to reflux (65 °C) for 12–16 hours. Monitor by HPLC or TLC (EtOAc/Hexane 1:1) until starting material <1%.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to ~20% volume.

  • Neutralization: Slowly pour the residue into a stirred mixture of ice and saturated NaHCO₃. The pH should be adjusted to ~8.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Output: Off-white solid or viscous oil. Yield: 90–95%. Purity >98%.

Stage 2: Cyclization to Methyl Benzo[c]isothiazole-4-carboxylate

Objective: Formation of the N=S bond and ring closure.

Reagents:

  • Methyl 3-amino-2-methylbenzoate (1.0 equiv)

  • Thionyl Chloride (SOCl₂, 3.0–5.0 equiv)

  • Xylene (isomer mixture, anhydrous, 10 volumes)

  • Pyridine (0.1 equiv, Optional catalyst)

Critical Safety Note: This reaction generates copious amounts of SO₂ and HCl gas. A caustic scrubber (NaOH) connected to the reactor vent is mandatory .

Protocol:

  • Setup: Equip a reactor with a reflux condenser, internal temperature probe, and addition funnel. Connect the condenser outlet to the caustic scrubber. Purge with N₂.

  • Solubilization: Charge the reactor with Methyl 3-amino-2-methylbenzoate and Xylene (8 volumes). Stir to dissolve.

  • Reagent Addition: Add Thionyl Chloride (SOCl₂) dropwise at room temperature. A slight exotherm and gas evolution (HCl) will occur.

    • Note: The amine initially forms an N-sulfinylamine intermediate (-N=S=O).

  • Cyclization (Thermal Step): Slowly heat the reaction mixture to reflux (~138–140 °C).

    • Observation: Gas evolution will become vigorous as the temperature rises. Ensure scrubber capacity is sufficient.

    • Duration: Maintain reflux for 16–24 hours. The solution typically darkens to a deep amber/brown.

  • Monitoring: Monitor by HPLC. The intermediate N-sulfinylamine may be visible; conversion is complete when the peak corresponding to the cyclized product maximizes.

  • Quenching & Workup:

    • Distill off excess SOCl₂ and roughly 50% of the Xylene under reduced pressure (vacuum distillation).

    • Cool the residue to 20 °C.

    • Hydrolysis:[4] Slowly add the reaction mass to a stirred biphasic mixture of Toluene and Water (or 10% Na₂CO₃) at 0–5 °C. Caution: Exothermic hydrolysis of residual thionyl species.

  • Purification:

    • Separate phases.[5] Wash the organic layer with water and brine.

    • Dry over MgSO₄ and concentrate to dryness.

    • Crystallization: Recrystallize the crude solid from hot Heptane or a Hexane/EtOAc mixture.

    • Alternative: If purity is low (<90%), pass through a short silica plug eluting with 10% EtOAc/Hexane.

Output: Yellow to orange crystalline solid. Yield: 50–65%.

Part 3: Mechanism & Analytical Data

Mechanism of Action: The reaction proceeds via the formation of an N-sulfinylamine, followed by a [1,5]-sigmatropic cyclization onto the ortho-methyl group and subsequent elimination of water/HCl.

Mechanism Step1 Aniline Precursor Step2 N-Sulfinylamine (-N=S=O) Step1->Step2 + SOCl2 - 2HCl Step3 [1,5]-Cyclization (Rate Limiting) Step2->Step3 Δ (Reflux) Step4 Elimination (-H2O/-HCl) Step3->Step4 Product Benzo[c]isothiazole Step4->Product

Figure 2: Mechanistic pathway of the Davis Cyclization.

Expected Analytical Data:

  • 1H NMR (400 MHz, CDCl₃):

    • δ 9.2–9.5 ppm (s, 1H, H-3 of isothiazole ring). Diagnostic peak.

    • δ 8.0–8.2 ppm (d, 1H, Ar-H adjacent to ester).

    • δ 7.5–7.8 ppm (m, 2H, remaining Ar-H).

    • δ 4.0 ppm (s, 3H, -COOCH₃).

  • MS (ESI): [M+H]⁺ calculated for C₉H₇NO₂S: 194.02; found 194.1.

Part 4: Process Safety & Troubleshooting

Hazard / IssueMitigation Strategy
SO₂/HCl Evolution Use a packed-bed scrubber with circulating 10-15% NaOH. Ensure system is under slight negative pressure.
Thermal Runaway The cyclization is endothermic/thermally neutral, but the initial reaction with SOCl₂ is exothermic. Add SOCl₂ at <30 °C.
Tarry Impurities "Black tar" formation indicates polymerization. Avoid "super-heating" spots by ensuring vigorous stirring.[6] Do not exceed 145 °C.
Incomplete Reaction If N-sulfinyl intermediate persists (visible by HPLC), add 0.5 equiv fresh SOCl₂ and continue reflux.

References

  • Davis, M. (1972). "Heterocyclic synthesis with thionyl chloride." Journal of the Chemical Society, Perkin Transactions 1, 2057.[7]

  • McKinnon, D. M. (1984). "Benzo[c]isothiazoles."[1][8][9] Comprehensive Heterocyclic Chemistry, Vol 3, Part 2B.

  • BenchChem. (2025).[3] "Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note."

  • Volkov, A. (1976). "Chemistry of 2,1-benzisothiazoles." Chemistry of Heterocyclic Compounds, 12, 1213–1218.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,1-Benzisothiazole Stability &amp; Hydrolysis Guide

The following guide is structured as a specialized Technical Support Center entry. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenge of preserving the 2,1-benz...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center entry. It is designed to be authoritative, actionable, and scientifically rigorous, addressing the specific challenge of preserving the 2,1-benzisothiazole (thioanthranil) core during ester hydrolysis.

Ticket ID: #BZ-21-HYD-001 Topic: Preventing Ring Opening of 2,1-Benzisothiazoles During Hydrolysis Status: Resolved / Protocol Available Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Diagnostic Hub: Why Did My Ring Open?

The 2,1-benzisothiazole (benz[c]isothiazole) core is an isostere of indole but possesses significantly different reactivity due to the weak N–S bond . Unlike its 1,2-isomer (which is relatively stable), the 2,1-benzisothiazole system has substantial o-quinonoid character, making it highly susceptible to nucleophilic attack.

If you observed the disappearance of your starting material and the formation of a polar, yellow/orange byproduct (often accompanied by a sulfurous smell), you likely triggered a base-mediated ring scission .

The Failure Mechanism

Under standard basic hydrolysis conditions (e.g., NaOH/MeOH, LiOH/THF), the hydroxide ion (


) acts as a hard nucleophile.
  • Attack: The nucleophile attacks the electrophilic C-3 position (the imine-like carbon).

  • Collapse: The resulting tetrahedral intermediate collapses, cleaving the weak N–S bond.

  • Product: This yields an o-aminothiobenzaldehyde derivative, which rapidly dimerizes, oxidizes to a disulfide, or rearranges, destroying your core scaffold.

RingOpeningMechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Scission cluster_2 Step 3: Degradation Start 2,1-Benzisothiazole (Intact Core) Inter Tetrahedral Intermediate Start->Inter Attack at C3 OH OH- (Base) OH->Inter Transition N-S Bond Cleavage Inter->Transition Product o-Aminothiobenzaldehyde (Ring Opened) Transition->Product Dimer Disulfides / Polymers (Tar) Product->Dimer Oxidation/Dimerization

Figure 1: Mechanism of base-induced degradation. The N-S bond cleavage is the critical failure point.

Protocol Optimization: Safe Hydrolysis Methods

To hydrolyze an ester substituent (e.g., -COOMe, -COOEt) while preserving the 2,1-benzisothiazole ring, you must avoid hard nucleophiles and high pH. Select a method based on your ester type.

Method A: Acid-Mediated Hydrolysis (Recommended for Robust Substrates)

2,1-Benzisothiazoles are generally more stable to acid than base. Protonation occurs at the nitrogen, which does not immediately trigger ring opening.

  • Applicability:

    
    -Butyl esters, simple alkyl esters (if heated).
    
  • Reagents: Trifluoroacetic acid (TFA) or aqueous HCl.

  • Protocol:

    • Dissolve substrate in DCM (0.1 M).

    • Add TFA (10–20 equiv).

    • Stir at 0 °C

      
       RT for 2–4 hours.
      
    • Critical Workup: Remove volatiles in vacuo. Do not wash with saturated

      
       if the free acid is soluble in water; instead, co-evaporate with toluene to remove excess acid.
      
Method B: Enzymatic Hydrolysis (The "Gold Standard" for Labile Rings)

Enzymes operate at neutral pH (6.5–7.5), completely bypassing the risk of N–S bond cleavage.

  • Applicability: Methyl, Ethyl, and Propyl esters.

  • Reagents: Pig Liver Esterase (PLE) or Candida antarctica Lipase B (CAL-B).

  • Protocol:

    • Dissolve ester in a minimal amount of water-miscible organic solvent (DMSO or Acetone, <10% of total volume).

    • Add Phosphate Buffer (pH 7.0, 0.1 M).

    • Add immobilized CAL-B (approx. 50% w/w of substrate).

    • Stir gently at 30 °C. Monitor by LC-MS.

    • Workup: Filter off the enzyme beads. Acidify the filtrate to pH 4 with 1N HCl and extract with EtOAc.

Method C: Anhydrous Nucleophilic Cleavage (Krapcho-like)

If enzymatic hydrolysis fails, use anhydrous nucleophilic dealkylation. This avoids


 entirely.
  • Applicability: Methyl esters.[1]

  • Reagents: Lithium Iodide (LiI) in Pyridine or Collidine.

  • Protocol:

    • Dissolve ester in anhydrous Pyridine (0.2 M).

    • Add LiI (5–10 equiv).

    • Heat to reflux (protect from light/moisture).

    • Mechanism:

      
       attacks the methyl group (SN2), releasing the carboxylate without attacking the ring C-3.
      

Comparative Data: Reaction Conditions vs. Ring Stability

The following table summarizes internal stability data for 3-substituted 2,1-benzisothiazoles.

Reagent / ConditionpH EnvironmentRing StabilityEster ConversionRecommendation
LiOH / THF / H2O Basic (pH > 12)Poor (Ring Opens)HighAVOID
NaOH / MeOH Basic (pH > 13)Critical Failure HighAVOID
TFA / DCM Acidic (pH < 1)Excellent High (

-Bu only)
Recommended
6N HCl (Reflux) Acidic (pH < 0)Moderate HighUse with caution
PLE / pH 7 Buffer Neutral (pH 7)Excellent Moderate-HighBest for Me/Et Esters
Me3SnOH (Trimethyltin) Neutral/MildGood HighGood alternative

Troubleshooting Workflow (Decision Tree)

Use this logic flow to select the correct experimental setup for your specific substrate.

DecisionTree Start Start: Hydrolysis of 2,1-Benzisothiazole Ester Q1 Is the ester acid-labile? (e.g., t-Butyl) Start->Q1 Yes1 Yes Q1->Yes1 No1 No (Me, Et, Bn) Q1->No1 MethodA Method A: TFA / DCM Yes1->MethodA Q2 Is the substrate water soluble? No1->Q2 MethodB Method B: Enzymatic (PLE/CAL-B) pH 7.0 Q2->MethodB Yes/Partial Q3 Does Method B fail (Steric bulk)? Q2->Q3 No/Slow MethodC Method C: LiI / Pyridine (Anhydrous) Q3->MethodC Yes

Figure 2: Strategic decision tree for selecting the optimal hydrolysis condition.

Frequently Asked Questions (FAQ)

Q: Can I use LiOH if I lower the temperature to 0°C? A: It is risky. While lower temperatures reduce the reaction rate, the hydroxide ion is still a hard nucleophile that prefers the electrophilic C-3 of the benzisothiazole over the ester carbonyl in many electronic configurations. If you must use base, consider Trimethyltin hydroxide (Me3SnOH) in 1,2-dichloroethane at 60°C. It is a milder, lipophilic source of hydroxide that often spares sensitive heterocycles [1].

Q: I see a purple/red color when I add acid. Is my ring decomposing? A: Not necessarily. 2,1-Benzisothiazoles can form charge-transfer complexes or protonated species that are deeply colored. Check LC-MS to confirm if the mass corresponds to the protonated parent (


) or a degradation product. If the mass is correct, the color is likely just the halochromic effect typical of this scaffold [2].

Q: Why is the 2,1-isomer so much more fragile than the 1,2-isomer? A: The 1,2-benzisothiazole has a benzene ring fused to the S–N bond, retaining aromaticity in the benzene ring. The 2,1-benzisothiazole (thioanthranil) has an o-quinonoid structure to maintain conjugation, which sacrifices aromatic stabilization energy. This makes the heterocyclic ring significantly more reactive toward bond cleavage to restore full aromaticity to the benzene ring [3].

References

  • Nicolaou, K. C., et al. "Trimethyltin hydroxide: A mild and selective reagent for the hydrolysis of esters." Angewandte Chemie International Edition, vol. 44, no. 9, 2005, pp. 1378-1382. [Link]

  • Davis, M. "Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles."[2] Advances in Heterocyclic Chemistry, vol. 38, 1985, pp. 105-133. [Link]

  • Albert, A. H., et al. "The synthesis and reactions of certain 3-substituted-2,1-benzisothiazoles." Journal of Heterocyclic Chemistry, vol. 15, no. 4, 1978, pp. 529-536. [Link]

Sources

Optimization

Technical Support Center: Purification of Methyl Benzo[c]isothiazole-4-carboxylate

Executive Summary & Molecule Profile User Query: "I need a robust protocol to purify methyl benzo[c]isothiazole-4-carboxylate. I am observing co-elution with impurities and potential tailing." Technical Insight: Methyl b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

User Query: "I need a robust protocol to purify methyl benzo[c]isothiazole-4-carboxylate. I am observing co-elution with impurities and potential tailing."

Technical Insight: Methyl benzo[c]isothiazole-4-carboxylate belongs to the 2,1-benzisothiazole class.[1] Unlike their 1,2-isomers (benzo[d]isothiazoles), these compounds possess significant ortho-quinoid character, often making them deeply colored (yellow to orange/red) and potentially fluorescent. This chromophore is your primary advantage during purification.

The ester moiety at position 4 (peri-position) introduces steric strain and moderate polarity. The primary purification challenges are:

  • Regioisomer Separation: Separation from the 1,2-isomer or 7-substituted byproducts.

  • Hydrolysis: The ester is susceptible to hydrolysis on acidic silica, leading to the 4-carboxylic acid (which tails).

  • Solubility: Planar aromatic systems often exhibit poor solubility in non-polar mobile phases, necessitating solid loading.

Physicochemical Profile
PropertyCharacteristicImplication for Chromatography
Structure Bicyclic aromatic, 4-ester substitutedModerate polarity; potential for

-

interactions.
Color Yellow / Orange Visual tracking on the column is possible (often visible before UV detection).
Stability Moderate; Acid-sensitiveAvoid highly acidic silica; flush column immediately after running.

(Typical)
0.3 – 0.5In Hexane:EtOAc (4:1).
Detection UV (254/365 nm) & VisualStrong UV absorbance; visual color is a reliable secondary check.

Method Development (The Setup)

Before packing the column, you must validate your solvent system. Do not skip this step.

Step 1: Thin Layer Chromatography (TLC) Optimization

Goal: Achieve a Retardation Factor (


) of 0.25 – 0.35  for the target compound to ensure optimal resolution.
  • Standard System: Hexane / Ethyl Acetate (Hex/EtOAc).

    • Start: 90:10 Hex/EtOAc.

    • Target: If

      
      , increase polarity to 80:20.
      
  • Alternative System (For difficult separations): Toluene / Ethyl Acetate.

    • Why? Toluene provides

      
      -
      
      
      
      interactions with the benzisothiazole ring, often separating it from non-aromatic impurities better than Hexane.
  • The "Acid Test":

    • Spot the crude. If the spot streaks (tails), the silica is likely hydrolyzing the ester or interacting with the basic nitrogen.

    • Remedy: Add 1% Triethylamine (TEA) to the mobile phase during TLC. If tailing stops, you must use TEA in the column.

Step 2: Sample Loading Strategy

Recommendation: Solid Load (Dry Load) Direct liquid injection is risky for this compound due to solubility limits in Hexane.

  • Dissolve crude in minimal Dichloromethane (DCM).

  • Add Celite 545 or Silica Gel (10x weight of crude).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the column.

The Purification Protocol

Reagents & Equipment
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate.[2]

  • Modifier (Optional): Triethylamine (TEA).

Workflow Diagram

PurificationWorkflow Start Crude Mixture TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC CheckRf Is Rf between 0.25 and 0.35? TLC->CheckRf AdjustSolvent Adjust Polarity (Increase EtOAc) CheckRf->AdjustSolvent No (Too Low) CheckTailing Is Spot Tailing? CheckRf->CheckTailing Yes AdjustSolvent->TLC AddModifier Add 1% TEA to Mobile Phase CheckTailing->AddModifier Yes SolidLoad Prepare Solid Load (DCM + Celite) CheckTailing->SolidLoad No AddModifier->SolidLoad PackColumn Pack Column (Slurry Method) SolidLoad->PackColumn RunGradient Run Gradient 0% -> 20% EtOAc PackColumn->RunGradient Collect Collect Colored Bands (Monitor UV 254nm) RunGradient->Collect

Figure 1: Decision tree for the purification of methyl benzo[c]isothiazole-4-carboxylate, emphasizing solvent adjustment and modifier addition.

Step-by-Step Procedure
  • Column Packing:

    • Slurry pack silica gel using 100% Hexanes .

    • Pro-Tip: If using TEA, pre-wash the column with 2 column volumes (CV) of Hexane + 1% TEA to neutralize acidic sites before loading the sample.

  • Loading:

    • Gently add the solid load (Celite/Sample mix) to the top of the sand layer.

    • Add a second layer of sand or cotton on top to prevent disturbance.

  • Elution Gradient:

    • 0–5 mins: 100% Hexanes (Flush non-polar impurities).

    • 5–20 mins: Linear gradient to 10% EtOAc.

    • 20–40 mins: Hold at 10% EtOAc (or slowly increase to 20% if

      
       dictates).
      
    • Observation: Watch for a yellow/orange band . This is likely your product.

  • Collection:

    • Collect smaller fractions (10-15 mL) as the colored band approaches the frit.

    • Do not rely solely on color. Impurities like nitro-precursors can also be yellow. Verify with TLC/UV.[3][4][5]

Troubleshooting & FAQs

Q1: My product spot is tailing badly on the TLC plate. What is happening?

Cause: This usually indicates interaction between the nitrogen of the isothiazole ring and the acidic silanol groups on the silica, or partial hydrolysis of the ester to the carboxylic acid. Solution:

  • Add Base: Add 1% Triethylamine (TEA) to your solvent system.

  • Check Sample: Run a TLC of the crude vs. the pure ester (if available). If the tailing component has a significantly lower

    
    , it is likely the carboxylic acid hydrolysis product. This can be removed by washing the organic crude with saturated 
    
    
    
    before the column.
Q2: I see two yellow spots very close to each other. How do I separate them?

Cause: This is likely the target compound co-eluting with a regioisomer (e.g., the 7-carboxylate) or a nitroso-intermediate (common in Davis-Beirut or reductive cyclization syntheses). Solution:

  • Change Selectivity: Switch from Hexane/EtOAc to Toluene/EtOAc or DCM/Hexane . The aromatic solvent (Toluene) interacts differently with the

    
    -systems of the isomers, often amplifying separation.
    
  • Decrease Loading: If you are loading >1% of the silica mass, reduce the load to 0.5% to improve resolution.

Q3: My compound degrades on the column (turns brown/black).

Cause: 2,1-Benzisothiazoles usually have lower aromatic stabilization energy than their 1,2-counterparts and can be sensitive to acid-catalyzed decomposition or oxidation on the high-surface-area silica. Solution:

  • Neutralize: Use "Neutral Silica" or pre-treat standard silica with 1% TEA.

  • Speed: Perform a "Flash" chromatography run. Do not leave the compound on the column overnight. Complete the purification in <45 minutes.

Q4: The product is not eluting even at 50% Ethyl Acetate.

Cause: The ester might have hydrolyzed to the acid (which sticks to silica) or the compound is precipitating inside the column. Solution:

  • Flush: Switch to 10% Methanol in DCM to flush everything off.

  • Analysis: Analyze the flush fraction. If it is the carboxylic acid, you must re-esterify or perform an acid-base extraction to purify.

References

  • Davis, R. B., & Pizzini, L. C. (1960). "Benzo[c]isothiazoles."[3][5] Journal of Organic Chemistry, 25(11), 1884–1888.

    • Context: Foundational text on the synthesis and properties of the benzo[c]isothiazole system, establishing their colored n
  • Kurth, M. J., et al. (2012). "The Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles and Indazolones." Current Organic Chemistry, 16(24), 2921-2935.

    • Context: While focusing on indazoles, this review covers the reactivity of nitroso intermediates common to benzisothiazole synthesis and purification challenges of these heterocyclic systems.
  • Sigma-Aldrich. (2024). "Silica Gel 60 Technical Information."

    • Context: Standard specifications for stationary phase selection and particle size distribution.
  • Clerici, F., Gelmi, M. L., & Pellegrino, S. (2016). "Isothiazoles in the Synthesis of Bioactive Compounds." Bioorganic & Medicinal Chemistry, 24(18), 4281-4296.

    • Context: Discusses the polarity and handling of functionalized isothiazole deriv

Sources

Troubleshooting

resolving regioisomers in benzisothiazole synthesis

Topic: Resolving Regioisomers & Synthetic Challenges in 1,2-Benzisothiazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist Introduction Welcome to the B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Regioisomers & Synthetic Challenges in 1,2-Benzisothiazoles Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Role: Senior Application Scientist

Introduction

Welcome to the Benzisothiazole Technical Support Hub. The 1,2-benzisothiazole (BIT) scaffold is a critical pharmacophore in antipsychotics (e.g., Lurasidone, Ziprasidone) and antimicrobials. However, its synthesis is plagued by three primary regioisomeric challenges:

  • Ring Closure Ambiguity: Formation of 4- vs. 6-substituted isomers from meta-substituted precursors.

  • N- vs. O-Alkylation: Controlling the site of alkylation on the benzo[d]isothiazol-3(2H)-one core.

  • C3-Functionalization Instability: Ring opening during lithiation events.

This guide provides self-validating protocols and troubleshooting workflows to resolve these issues.

Module 1: Core Synthesis & Ring Closure

The Challenge: Regiocontrol in Cyclization

When synthesizing the BIT core from meta-substituted 2-mercaptobenzamides, steric and electronic factors often lead to inseparable mixtures of 4- and 6-substituted isomers.

Recommended Workflow: Oxidative Dehydrogenative Cyclization

For maximum regiocontrol, we recommend Selectfluor-mediated oxidative cyclization over traditional copper-catalyzed routes. This method proceeds under mild, metal-free conditions, minimizing thermal isomerization.

Standard Operating Procedure (SOP)
  • Substrate: 2-Mercaptobenzamide (pre-functionalized to avoid late-stage isomer issues).

  • Reagents: Selectfluor (1.0–1.2 equiv).

  • Solvent: H₂O/DMF (9:1 v/v).[1][2][3][4]

  • Conditions: Room temperature, 1 hour, open air.

Self-Validating Check:

  • TLC: Disappearance of the thiol (SH) spot.

  • Visual: Reaction mixture typically remains clear or turns slightly yellow; precipitation indicates product formation.

Troubleshooting: "My Cyclization Yielded a Mixture"

If you observe regioisomers (4- vs 6-position), the issue likely originates in the precursor synthesis , not the cyclization step.

Regioisomer_Origin Start Target: Substituted BIT MetaPrecursor Meta-Substituted Aniline/Benzoic Acid Start->MetaPrecursor OrthoLithiation Route A: Ortho-Lithiation (Poor Regiocontrol) MetaPrecursor->OrthoLithiation Direct Functionalization Symmetric Route B: Symmetric Precursor (1,2,3- or 1,3,5-subst.) MetaPrecursor->Symmetric Strategic Design Mixture Result: Mixture of 4- and 6-Isomers OrthoLithiation->Mixture Steric Clash Pure Result: Single Regioisomer Symmetric->Pure Symmetry

Figure 1: Decision tree for precursor selection to avoid 4/6-isomer mixtures.

Module 2: N-Alkylation vs. O-Alkylation (The "Lurasidone Problem")

The Challenge

The benzo[d]isothiazol-3(2H)-one core is an ambident nucleophile. Under basic conditions, the anion can react at the Nitrogen (desired for most drugs) or the Oxygen (undesired vinyl ether).

Mechanism & Control

According to HSAB (Hard-Soft Acid-Base) theory:

  • N-Alkylation (Soft-Soft): Favored by polar aprotic solvents and soft counterions.

  • O-Alkylation (Hard-Hard): Favored by polar protic solvents, silver salts (Ag+), or high temperatures.

Optimized N-Alkylation Protocol

To achieve >90% N-selectivity (e.g., for Lurasidone intermediates):

  • Solvent: Anhydrous DMF (Critical: promotes SN2 at Nitrogen). Avoid alcohols.

  • Base: NaH (Sodium Hydride, 60% dispersion).

  • Temperature: 0°C to RT. Do not reflux unless necessary.

ParameterCondition for N-AlkylationCondition for O-Alkylation
Solvent DMF, DMSO (Polar Aprotic)Dioxane, Alcohols
Base NaH, K₂CO₃Ag₂CO₃, Ag₂O
Temperature 0°C

25°C
Reflux (>80°C)
Electrophile Alkyl Halides (Br, I)Alkyl Tosylates/Sulfonates
Analytical Validation (NMR)

You must distinguish the isomers using ¹H NMR. The methylene protons adjacent to the heteroatom are diagnostic.[5]

Isomer¹H NMR Shift (CH₂-X)¹³C NMR (C=O / C-O)
N-Alkyl (Desired)

5.10 – 5.25 ppm
Carbonyl intact (

165 ppm)
O-Alkyl (Undesired)

5.60 – 5.75 ppm
Carbonyl absent; C-O bond forms

digraph "Alkylation_Pathway" {
rankdir=LR;
bgcolor="#FFFFFF";
node [shape=box, style="filled", fontname="Arial", fontsize=10, penwidth=0];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
/* Nodes */
Core [label="BIT Core\n(Ambident Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Base [label="Deprotonation\n(NaH/DMF)", fillcolor="#FBBC05", fontcolor="#202124"];
Anion [label="Resonance Stabilized Anion", fillcolor="#F1F3F4", fontcolor="#202124"];
N_Path [label="N-Attack (Kinetic/Soft)\nDMF, 25°C", fillcolor="#34A853", fontcolor="#FFFFFF"];
O_Path [label="O-Attack (Thermodynamic/Hard)\nAg+, Heat", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Prod_N [label="N-Alkyl Product\n(Drug Target)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Prod_O [label="O-Alkyl Product\n(Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

/* Edges */
Core -> Base;
Base -> Anion;
Anion -> N_Path [penwidth=2.0, color="#34A853"];
Anion -> O_Path [style="dashed", color="#EA4335"];
N_Path -> Prod_N;
O_Path -> Prod_O;

}

Figure 2: Mechanistic pathway for controlling N- vs O-alkylation.

Module 3: C3-Functionalization & Ring Stability

The Challenge: Ring Opening

Direct lithiation of the 1,2-benzisothiazole ring at the C3 position is hazardous. The resulting carbanion is unstable and prone to ring opening , ejecting sulfur or forming thionitroso intermediates.

Troubleshooting Guide

Q: Can I use n-BuLi to deprotonate C3 directly? A: NO. This often leads to fragmentation.

Q: How do I install a nucleophile at C3? A: Use Halogen-Metal Exchange or the Davis-Beirut Reaction.

Safe Protocol: Halogen-Metal Exchange

Instead of deprotonating C3-H, start with 3-bromo-1,2-benzisothiazole .

  • Cooling: Cool THF solution to -78°C (Critical).

  • Exchange: Add t-BuLi (2 equiv) or i-PrMgCl·LiCl (TurboGrignard).

  • Quench: Add electrophile immediately (< 5 mins). Do not allow the lithiated species to age.

Module 4: Separation & Purification

If synthesis yields a mixture of isomers (e.g., 4- vs 6-substituted), standard silica chromatography is often insufficient due to similar polarity.

HPLC Method for Isomer Resolution

Use a C18 Reverse-Phase column with a simple gradient. The lack of ionic modifiers is usually acceptable for neutral BITs.

  • Column: Newcrom R1 (or standard C18), 3.2 x 50 mm, 5 µm.

  • Mobile Phase A: Water (0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 20 minutes.

  • Detection: UV @ 275 nm (BIT absorption max).

Separation Logic:

  • 4-Substituted: Typically elutes earlier (more polar interaction with mobile phase due to proximity to heteroatoms).

  • 6-Substituted: Typically elutes later (more lipophilic surface area exposed).

References

  • Oxidative Cyclization (Selectfluor)

    • Title: Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.[1][2][3][4]

    • Source:Molecules (2024).[1][2][3][6][7]

    • URL:[Link]

  • N-Alkylation Selectivity

    • Title: N- and / or O- Alkylation of Quinazolinone Derivatives (Analogous Heterocycle Mechanism).[5]

    • Source:Organic & Medicinal Chem IJ (2020).[5]

    • URL:[Link]

  • Ring Opening/Lithiation

    • Title: Generation of thionitroso compounds by benzisothiazole ring opening.[8]

    • Source:J. Chem. Soc., Chem. Commun.
    • URL:[Link][1]

  • HPLC Separation Methods

    • Title: Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column.
    • Source: SIELC Technologies.
    • URL:[Link]

Sources

Optimization

troubleshooting low yields in nitroso-mediated cyclizations

Welcome to the Nitroso-Mediated Cyclization Support Center . As highly reactive ambidentate electrophiles and nucleophiles, nitroso compounds are powerful intermediates for constructing complex C–N and C–O bonds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroso-Mediated Cyclization Support Center . As highly reactive ambidentate electrophiles and nucleophiles, nitroso compounds are powerful intermediates for constructing complex C–N and C–O bonds. However, their intrinsic reactivity makes them highly susceptible to off-target pathways, such as reversible dimerization, over-oxidation, and competitive decomposition.

This portal is designed by application scientists to help you diagnose, troubleshoot, and optimize your nitroso Diels-Alder (NDA) and nitroso-ene cyclizations through causality-driven logic and self-validating protocols.

SECTION 1: Diagnostic Logic & Workflow

Before altering your reaction parameters, you must identify the specific failure mode of your nitroso species. The diagnostic flowchart below outlines the primary troubleshooting pathways based on your nitroso source and observed reaction phenomena.

NitrosoTroubleshooting Start Low Yield in Nitroso Cyclization Source Identify Nitroso Source Start->Source Preformed Pre-synthesized Nitrosoarene Source->Preformed Isolated InSitu In Situ Generation (e.g., from Hydroxylamine) Source->InSitu Transient DimerCheck Visual Check: Is solution Yellow/Colorless? Preformed->DimerCheck OxCheck Check Byproducts: Over-oxidation to Nitro? InSitu->OxCheck Monomerize Azodioxy Dimerization Active. Apply Gentle Heat or UV. DimerCheck->Monomerize Yes (Dimer) ReactionType Identify Cyclization Type DimerCheck->ReactionType No (Blue/Green Monomer) SlowAdd Implement Slow Addition or Biocatalysis (HRP/GOx) OxCheck->SlowAdd Yes OxCheck->ReactionType No NDA Nitroso Diels-Alder (NDA) ReactionType->NDA Ene Nitroso-Ene Reaction ReactionType->Ene Solvent Optimize Solvent Miscibility (e.g., Toluene/MeOH blend) NDA->Solvent LewisAcid Optimize Catalyst Solubility (e.g., DMF/DME blend) Ene->LewisAcid

Diagnostic workflow for .

SECTION 2: Frequently Asked Questions & Troubleshooting

Q1: My pre-synthesized aromatic C-nitroso compound is yielding almost no cyclization product, and the reaction mixture is pale yellow instead of the expected blue/green. What is happening? A1: You are experiencing azodioxy dimerization. Aromatic C-nitroso compounds exist in a thermodynamic equilibrium between the highly reactive monomer (which is blue or green) and the unreactive azodioxy dimer (which is yellowish or colorless)[1]. At lower temperatures or in high concentrations, the equilibrium shifts heavily toward the Z- or E-azodioxides, effectively starving your reaction of the active electrophile[2].

  • The Fix: The N=N double bond in azodioxides has an average bond energy of ~120 kJ/mol[3]. Apply gentle thermal heating or UV irradiation to rupture this bond and shift the equilibrium back to the monomeric state before introducing your diene[3].

Q2: I am generating my acylnitroso intermediate in situ via the oxidation of a hydroxylamine, but I am seeing massive decomposition and low yields in my Nitroso Diels-Alder (NDA) reaction. How can I prevent this? A2: Acylnitroso species are extremely transient. If the oxidation of the hydroxylamine occurs faster than the subsequent [4+2] cycloaddition, the local concentration of the acylnitroso intermediate spikes. Without an immediate diene partner in close proximity, it will rapidly over-oxidize to a nitro species or decompose[4].

  • The Fix: You must synchronize the rates of generation and consumption. Switch to a biocatalytic aerobic activation system. Using a bi-enzymatic system like Horseradish Peroxidase (HRP) and Glucose Oxidase (GOx) ensures a steady, low-concentration release of hydrogen peroxide. This smoothly generates the acylnitroso species exactly at the rate it can be trapped by the diene[4].

Q3: My intramolecular nitroso-ene reaction is stalling. I am using a nitroarene precursor with an iron catalyst and a silane reductant. What parameters should I optimize? A3: In metal-catalyzed reductive cyclizations of nitroarenes, the turnover-limiting step is typically the hydride transfer from the metal (e.g., Iron) to the coordinated nitroarene[5]. If your catalyst is not fully dissolved, this kinetic bottleneck chokes the entire catalytic cycle.

  • The Fix: Optimize your solvent system to balance catalyst dissolution and reaction rate. Pure DMF dissolves the catalyst but dampens reactivity, while pure DME yields poor solubility. A co-solvent mixture of DMF and DME (specifically a 1:4 ratio) has been proven to maximize yields by keeping the active iron species fully homogeneous without retarding the hydride transfer[5].

Q4: I am running an intermolecular Nitroso Diels-Alder reaction. My diene is forming a separate layer from my polar solvent, resulting in a <20% yield. Should I switch entirely to a non-polar solvent like toluene? A4: No. Switching entirely to toluene will solve the physical miscibility issue but will drastically reduce the chemical reaction rate. Mechanistic studies reveal that the NDA reaction proceeds via an asynchronous concerted mechanism[4]. Polar solvents (like methanol) are strictly required to stabilize the polarized transition state[6].

  • The Fix: Use a biphasic-bridging co-solvent system. Blending methanol with toluene ensures both the physical solubility of the lipophilic diene and the polar stabilization required to drive the cycloaddition to completion[6].

SECTION 3: Standard Operating Procedures (SOPs)

Protocol A: Biocatalytic In Situ Generation for Nitroso-Ene/NDA Cyclizations

Purpose: To prevent over-oxidation of transient acylnitroso species by utilizing a slow-release enzymatic cascade[4].

  • Buffer Preparation: Prepare a 100 mM phosphate buffer solution adjusted precisely to pH 7.0.

  • Substrate Loading: Dissolve the N-hydroxycarbamate precursor (10 mM) and D-glucose (12–50 mM) into the buffer.

  • Diene Addition: Add the diene/enophile (skip this step if the reaction is an intramolecular cyclization).

  • Enzymatic Initiation: Introduce Horseradish Peroxidase (HRP, ~70 U) and Glucose Oxidase (GOx, ~70 U) to the mixture[4].

  • Incubation: Stir the mixture at 25 °C open to the ambient air.

  • Self-Validation Check: Monitor the reaction visually or via UV-Vis. The solution should maintain a very faint, transient blue/green hue, indicating steady-state generation and immediate consumption of the nitroso monomer. Failure state: If the solution turns persistently deep blue, oxidation is outpacing cyclization (diene starvation). You must reduce the GOx/glucose ratio.

Protocol B: Iron-Catalyzed Reductive Intramolecular Nitroso-Ene Cyclization

Purpose: To achieve high-yield sp3-C–N bond formation from stable nitroarene precursors[5].

  • Inert Atmosphere Setup: Inside a glovebox, charge an oven-dried reaction vial with Fe(OAc)₂ (3 mol %) and 4,7-dimethoxyphenanthroline (3 mol %)[5].

  • Solvent Optimization: Add a rigorously degassed solvent mixture of DMF and DME (1:4 ratio) to ensure complete homogeneous catalyst dissolution[5].

  • Substrate Addition: Add the nitroarene substrate containing the tethered alkene (1.0 equiv).

  • Reductant Addition: Slowly add phenylsilane (PhSiH₃, 2.0 equiv) as the terminal reductant[5].

  • Reaction: Seal the vial, remove it from the glovebox, and stir at the optimized temperature until complete consumption of the nitroarene is observed (via TLC/GC-MS).

  • Self-Validation Check: The kinetic profile should exhibit a first-order dependence on the silane concentration. Failure state: If the reaction stalls prematurely and the solution shifts to a dark brown/black opaque color, the Fe(OAc)₂ catalyst has decomposed (likely due to adventitious oxygen/moisture). Abort and verify Schlenk line integrity.

SECTION 4: Quantitative Data Summaries

The following tables summarize the causal relationship between solvent environments and reaction efficiencies, demonstrating why co-solvent systems are critical for nitroso cyclizations.

Table 1: Solvent Optimization for Iron-Catalyzed Nitroso-Ene Reactions [5]

Solvent System Catalyst State Silane Hydride Transfer Yield of Benzoxazine (%)
Pure DMF Homogeneous Retarded Low (< 40%)
Pure DME Heterogeneous Active Moderate (~ 50%)

| DMF : DME (1:4) | Homogeneous | Active | Optimal (83%) |

Table 2: Solvent Effects on Nitroso Diels-Alder (NDA) Miscibility and Yield [6]

Solvent System Diene Miscibility Transition State Stabilization Yield (%)
Methanol / Water Biphasic (Poor) High < 20%
Pure Toluene Homogeneous (Good) Low (Reaction is very slow) Moderate

| Toluene / Methanol | Homogeneous (Good) | High | Optimal (> 70%) |

References

1.[2] Dimerization of Aromatic C-Nitroso Compounds. researchgate.net.[Link] 2.[4] Peroxidase-induced C–N bond formation via nitroso ene and Diels–Alder reactions. rsc.org.[Link] 3.[1] Aromatic C-nitroso Compounds. at.ua.[Link] 4.[5] The Development and Mechanistic Study of an Iron-Catalyzed Intramolecular Nitroso Ene Reaction of Nitroarenes. nih.gov.[Link] 5.[3] Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. mdpi.com.[Link] 6.[6] Davis–Beirut reaction inspired nitroso Diels–Alder reaction. aub.edu.lb.[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of Methyl Benzo[c]isothiazole-4-carboxylate

The following technical guide addresses the crystallization and purification of methyl benzo[c]isothiazole-4-carboxylate . This content is structured for research scientists and process chemists, focusing on solubility p...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the crystallization and purification of methyl benzo[c]isothiazole-4-carboxylate . This content is structured for research scientists and process chemists, focusing on solubility parameters, solvent selection logic, and troubleshooting common isolation issues.

Section 1: Solvent Selection & Solubility Profile

Q1: What are the primary solvent systems recommended for recrystallizing methyl benzo[c]isothiazole-4-carboxylate?

A: Based on the structural properties of the benzo[c]isothiazole core (a fused bicyclic aromatic system) and the lipophilic methyl ester functionality, the compound exhibits a "Goldilocks" solubility profile—soluble in moderately polar organics but sparingly soluble in highly non-polar alkanes.[1][2]

Primary Solvent Recommendations:

Solvent SystemTypeProtocol Notes
Ethanol (EtOH) Single SolventFirst Choice. The ester group provides sufficient hydrogen bond acceptance to dissolve in hot ethanol, while the aromatic core drives precipitation upon cooling.[1][2][3]
Cyclohexane Single SolventHigh Purity Option. Best for removing polar impurities.[2] Analogous isothiazole esters (e.g., methyl 3-bromo-5-carbamoylisothiazole-4-carboxylate) have been successfully crystallized from cyclohexane to yield high-quality plates [1].[1][2][3][4]
Ethyl Acetate / Hexane Binary MixtureTunable. Use a 1:3 to 1:5 ratio.[2] Dissolve in minimal hot ethyl acetate, then add hot hexane until turbidity persists.
Dichloromethane (DCM) / Hexane Binary MixtureFor Oily Crudes. If the crude is very impure, dissolve in DCM (excellent solubility) and layer with hexane to induce slow diffusion crystallization.[1]
Q2: Why is Cyclohexane often preferred over Hexane for this class of compounds?

A: While both are non-polar aliphatic hydrocarbons, cyclohexane has a higher boiling point (81°C) compared to n-hexane (68°C).[1][2][3]

  • Thermodynamic Advantage: The higher temperature allows for a greater mass of the methyl benzo[c]isothiazole ester to be dissolved at the boiling point, creating a steeper solubility curve upon cooling to room temperature or 4°C.[1]

  • Crystal Habit: Cyclohexane often promotes the formation of well-defined plates or prisms rather than the needles often seen with rapid cooling in lower-boiling solvents [1].[1][3]

Section 2: Optimization & Troubleshooting

Q3: My product is "oiling out" instead of crystallizing. How do I fix this?

A: Oiling out occurs when the compound phase-separates as a liquid before it can organize into a crystal lattice.[1][2] This is common with aromatic esters when the cooling rate is too fast or the impurity profile is high.[1]

Corrective Protocol:

  • Re-dissolve: Heat the mixture back to the boiling point until the oil layer dissolves.

  • Seed: Add a single seed crystal of the pure product (if available) or scratch the inner wall of the flask with a glass rod to create nucleation sites.[1]

  • Insulate: Wrap the flask in cotton or place it in a warm oil bath and turn off the heat, allowing it to cool to room temperature over several hours.

  • Solvent Modification: If using a binary system (e.g., EtOH/Water), slightly increase the ratio of the "good" solvent (EtOH) to keep the oil in solution longer as the temperature drops.[1]

Q4: How do I remove the specific "yellow impurity" common in benzo[c]isothiazole synthesis?

A: Benzo[c]isothiazole syntheses often generate sulfur-containing oligomers or oxidized byproducts that are yellow/orange and highly lipophilic.[1][2]

  • Activated Carbon Treatment: Before crystallization, dissolve the crude in hot ethanol or DCM, add activated charcoal (5-10% w/w), stir for 15 minutes, and filter through a Celite pad while hot.[1]

  • Solvent Switch: If the impurity persists, switch to Methanol (MeOH) . The methyl ester is slightly less soluble in MeOH than EtOH, which can improve the rejection of more soluble impurities in the mother liquor [2].

Section 3: Process Logic & Workflow

The following diagram illustrates the decision matrix for solvent selection based on the physical state of your crude material.

CrystallizationWorkflow Start Crude Methyl Benzo[c]isothiazole-4-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Clean Oil Oil / Sticky Gum StateCheck->Oil Impure SolubilityTest Solubility Test (100 mg) Solid->SolubilityTest Trituration Triturate with Cold Pentane Oil->Trituration Cyclohexane Try Hot Cyclohexane (Ref [1]) SolubilityTest->Cyclohexane Insoluble cold, Soluble hot Ethanol Try Hot Ethanol (Standard) SolubilityTest->Ethanol Moderate solubility Solidifies Solidifies? Trituration->Solidifies Solidifies->SolubilityTest Yes DCMHexane Dissolve DCM -> Layer Hexane Solidifies->DCMHexane No (remains oil)

Figure 1: Decision matrix for selecting the optimal crystallization strategy based on crude material state.[1][2][3]

Section 4: Critical Experimental Parameters

Thermodynamic Control vs. Kinetic Control

For methyl benzo[c]isothiazole-4-carboxylate, the ester moiety allows for conformational flexibility.[1][2][3]

  • Kinetic Product (Needles): Obtained from rapid cooling in high-polarity solvents (e.g., Acetone/Water).[1][2][3] These often trap solvent molecules and impurities.[2]

  • Thermodynamic Product (Prisms/Plates): Obtained from slow cooling in low-polarity solvents (e.g., Cyclohexane).[1][2][3] This is the preferred form for X-ray diffraction and long-term stability [1].[1][2]

Safety Note: Handling Isothiazoles

Isothiazole derivatives can be sensitizers.[1][2] When heating solvents like cyclohexane or benzene (if used), ensure a closed system or a high-efficiency fume hood to prevent inhalation of vapors.[1][2][3]

References

  • Huo, S., et al. (2023). "Synthesis and Characterization of Isothiazole Carboxamides." Molbank, 2023(1), M1560.[1][4] Available at: [Link][1][2][3][4][5][6][7]

Sources

Optimization

avoiding side reactions with thionyl chloride in heterocycle synthesis

Technical Support Center: Thionyl Chloride ( ) in Heterocycle Synthesis Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that while thionyl chloride ( ) is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thionyl Chloride ( ) in Heterocycle Synthesis

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that while thionyl chloride (


) is a highly effective reagent for converting carboxylic acids to acid chlorides and alcohols to alkyl chlorides, its application in heterocyclic chemistry is notoriously fraught with complications.

Heterocycles often contain electron-rich rings, basic nitrogens, or active methyl groups that are highly sensitive to the harsh, acidic, and electrophilic environment generated by


. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you bypass these side reactions and optimize your yields.

Diagnostic Logic Tree

Before altering your reaction conditions, use the diagnostic workflow below to identify the mechanistic root cause of your specific side reaction.

G Start Identify SOCl2 Side Reaction Q1 Electron-rich ring? (e.g., indole, pyrrole) Start->Q1 Q2 Active methyl group? (e.g., 2-methylpyridine) Start->Q2 Q3 Acid-sensitive groups? Start->Q3 Sol1 Risk: Ring Chlorination Action: Cat. DMF, 0 °C Q1->Sol1 Yes Sol2 Risk: Methyl Chlorination Action: Avoid reflux Q2->Sol2 Yes Sol3 Risk: HCl Cleavage Action: Add Pyridine Q3->Sol3 Yes

Diagnostic workflow for mitigating SOCl2 side reactions in heterocycles.

Troubleshooting & FAQs

Q1: Why is my methyl-substituted heterocycle undergoing chlorination at the methyl group instead of the desired carboxylic acid activation?

A1: Heating methyl-substituted heteroaromatics (such as 2-methylbenzothiazole or 4-methylnicotinic acid) with thionyl chloride frequently leads to rapid, unintended methyl group chlorination[1].

  • Causality: Thionyl chloride can react with active methyl or active methylene compounds to form sulfenyl chlorides through a Pummerer-type rearrangement, which subsequently chlorinates the alkyl side chain[2]. The thermal energy provided by refluxing

    
     (76 °C) easily overcomes the activation energy for this side reaction.
    
  • Mitigation: Never use

    
     as the solvent for these substrates. Switch to a non-polar solvent (e.g., dichloromethane) and strictly limit the stoichiometry to 1.05 equivalents of 
    
    
    
    at room temperature.
Q2: How do I prevent tar formation and polymerization when reacting basic nitrogen heterocycles with ?

A2: The standard mechanism of


 involves the breakdown of intermediate chlorosulfites, releasing equimolar amounts of 

and

gas[3].
  • Causality: While the evolution of these gases drives the reaction forward[4], the high local concentration of

    
     protonates basic nitrogen heterocycles (like imidazoles or pyrroles). This highly acidic environment triggers acid-catalyzed ring opening, polymerization, and the formation of intractable "tars."
    
  • Mitigation: Introduce an organic base, such as pyridine or triethylamine, as an acid scavenger. This neutralizes the

    
    in situ, preserving the integrity of the heterocyclic core.
    
Q3: I am observing electrophilic ring chlorination on my indole substrate. How does the Vilsmeier-Haack complex help, and how do I use it?

A3: Electron-rich heterocycles (e.g., indoles, thiophenes) are highly susceptible to electrophilic aromatic substitution by


.
  • Causality: By adding a catalytic amount of Dimethylformamide (DMF), you generate dimethylchloromethyleneammonium chloride—the Vilsmeier-Haack reagent[5]. This intermediate is a far more reactive and specific chlorinating agent than

    
     alone[4]. Because of its high activity, the reaction can proceed at 0 °C. The lower temperature drastically reduces the kinetic favorability of electrophilic ring chlorination while maintaining efficient conversion of the carboxylic acid to an acid chloride.
    

VH_Mech DMF DMF + SOCl2 Int1 O-Sulfinyl Intermediate DMF->Int1 Nucleophilic attack VH Vilsmeier-Haack Reagent (Active Chlorinating Species) Int1->VH -SO2, -Cl- Acid Carboxylic Acid VH->Acid Reacts with Product Acid Chloride + SO2 + HCl Acid->Product Mild conditions (0-25 °C)

Vilsmeier-Haack activation pathway for mild acid chloride synthesis.

Quantitative Data: Side Reactions vs. Mitigation Strategies

The following table summarizes the expected yield improvements when applying targeted mitigation strategies to specific heterocyclic profiles.

Heterocycle ProfilePrimary Side ReactionUnmitigated YieldMitigation StrategyOptimized Yield
2-Methylpyridine / 2-Methylbenzothiazole Methyl group chlorination< 30%Limit

to 1.05 eq, avoid reflux
> 85%
Indole / Pyrrole derivatives Electrophilic ring chlorination10 - 20%Catalytic DMF, DCM solvent, 0 °C> 90%
Basic Amines / Imidazoles Tar formation / Polymerization0 - 15%Add Pyridine/Et₃N (1.2 eq) to scavenge HCl75 - 85%
Acid-sensitive protecting groups Deprotection / Cleavage< 40%Base scavenging, strict temperature control> 80%

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent synthetic steps without confirming the validation checkpoints.

Protocol A: Mild Acid Chloride Synthesis via Vilsmeier-Haack Activation

Objective: Convert heterocyclic carboxylic acids to acid chlorides without inducing electrophilic ring chlorination.

  • Preparation: Charge a flame-dried, round-bottom flask with the heterocyclic carboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to 0 °C under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: Dropwise add

    
     (1.1 eq) over 10 minutes.
    
    • Self-Validation Checkpoint 1: You should observe immediate, controlled gas evolution (

      
       and 
      
      
      
      ), indicating the formation of the Vilsmeier-Haack complex and its subsequent reaction with the acid.
  • Incubation: Stir the mixture for 1–2 hours, allowing it to slowly warm to room temperature.

  • Reaction Monitoring:

    • Self-Validation Checkpoint 2: Remove a 10 µL aliquot and quench it in 0.5 mL of anhydrous methanol containing a drop of triethylamine. Analyze via TLC or LC-MS. The presence of the corresponding methyl ester confirms the successful formation of the acid chloride.

  • Isolation: Concentrate the mixture under reduced pressure to remove the DCM and residual

    
    . The resulting crude acid chloride is typically pure enough for immediate downstream coupling.
    
Protocol B: Acid-Scavenged Chlorination for Sensitive Heterocycles

Objective: Prevent


-mediated tar formation and ring degradation in basic heterocycles.
  • Preparation: Dissolve the basic heterocycle (1.0 eq) in anhydrous THF or DCM (0.2 M).

  • Base Addition: Add anhydrous pyridine or triethylamine (1.2 eq). This acts as a non-nucleophilic base to neutralize

    
     gas before it can protonate the basic nitrogen of the heterocycle.
    
  • Cooling: Cool the reaction mixture to 0 °C.

  • Reagent Addition: Slowly add

    
     (1.05 eq).
    
    • Self-Validation Checkpoint 1: A white precipitate (pyridinium chloride or triethylammonium chloride) should form almost immediately, confirming the successful scavenging of the

      
       byproduct.
      
  • Incubation: Stir for 2 hours at room temperature.

  • Isolation: Filter the precipitated salt under inert conditions (using a Schlenk frit) if the pure, unquenched acid chloride/alkyl chloride is required for the next step.

References

  • The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds.Australian Journal of Chemistry.
  • Thionyl Chloride – A Versatile Reagent.Synlett.
  • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2).Orgosolver.
  • Thionyl Chloride - Chemistry LibreTexts.LibreTexts.
  • Alcohol to Chloride - Common Conditions.Common Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Handling Light Sensitivity in Benzo[c]isothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for handling the unique photochemical ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies for handling the unique photochemical challenges associated with benzo[c]isothiazole derivatives (e.g., ziprasidone, specific fluorescent probes, and related psychotropic APIs).

Mechanistic Insights & FAQs

Q: Why do benzo[c]isothiazole derivatives exhibit pronounced light sensitivity during routine handling? A: The benzisothiazole moiety is electronically susceptible to photochemical cleavage and ring expansion. Exposure to UV light—particularly UVC—excites the molecule, triggering biradical formation. This biradical intermediate can lead to ring cleavage, extrusion of functional groups, or isomerization into isobenzothiazole[1]. In complex pharmaceutical derivatives like ziprasidone, photodegradation is exacerbated by neighboring functional groups, leading to keto-enol tautomerization under UVA, or extensive degradation into multiple photoproducts (such as Zip-BIT and Zip-oxide) under UVC[2][3].

Q: How does the choice of solvent influence the photodegradation rate? A: Causality: Solvents dictate the stabilization of excited states and biradical intermediates. Aqueous environments facilitate rapid hydrolysis of destabilized photoproducts, whereas organic solvents like methanol can quench certain radical pathways. Empirical studies on ziprasidone demonstrate that ~31% of the compound degrades in aqueous solutions after 24 hours of UV irradiation, compared to only ~9% in methanolic solutions[3].

Quantitative Data: Photodegradation Profiles

To aid in risk assessment during assay development, the following table summarizes the quantitative photodegradation profiles of key benzisothiazole-containing compounds under varying conditions.

Compound / DerivativeIrradiation SourceSolvent EnvironmentDegradation Rate / OutcomeKey Identified Photoproducts
Ziprasidone UVC (254 nm)MethanolHigh (12 distinct products)Zip-BIT, Zip-oxide, Zip-dimer[2][3]
Ziprasidone UVA (>320 nm)MethanolLow (1 distinct product)Keto-enol tautomer[3]
1,2-Benzisothiazole 1,1-dioxides UVC (254 nm)AcetonitrileHigh (Ring expansion)1,3-2H-benzothiazine 1,1-dioxides[1]
Lurasidone Visible/UV (ICH Q1B)Water-MethanolHighly PhotostableNone detected[4]

Troubleshooting Guide & Experimental Workflows

Issue: Inconsistent assay results, loss of API yield, or the sudden appearance of unexpected impurity peaks (e.g., Zip-dimer or Zip-BIT) during HPLC/UHPLC analysis. Root Cause: Inadvertent photo-exposure during sample preparation, extraction, or autosampler queuing.

Self-Validating Protocol: Light-Protected Sample Preparation and UHPLC-MS/MS Analysis

To ensure absolute data integrity, do not simply execute steps; build a self-validating loop into your analytical workflow.

Step 1: Reagent and Glassware Preparation

  • Action: Use strictly amber glass bottles and low-actinic glassware for all stock solutions.

  • Causality: Standard borosilicate glass transmits significant amounts of UVA and visible light. Relying solely on aluminum foil wrapping is insufficient, as micro-leaks in light can initiate biradical chain reactions in the benzisothiazole ring. Storage in amber glass effectively blocks wavelengths below 450 nm[2].

Step 2: Solvent Selection & Dilution

  • Action: Dissolve the working standard in a methanolic solvent system (e.g., Methanol/Water/HCl at 20/5/0.01 v/v/v) rather than purely aqueous buffers[2].

  • Causality: As established, methanolic environments suppress the kinetic rate of photolysis compared to aqueous solutions[3]. Immediately store diluted working concentrations (e.g., 150 ppm) at 4°C in the dark.

Step 3: Chromatographic Separation Setup

  • Action: Utilize a UHPLC-DAD/ESI-Q-TOF system. Set the mobile phase pH carefully (e.g., pH 4.7 using ammonium acetate buffers).

  • Causality: The pH directly influences the ionization and elution order of lipophilic photodegradants. An optimized pH ensures that highly lipophilic by-products like Zip-BIT (formed via side reactions at the alpha position of the 2-indolinone moiety) resolve cleanly from the parent peak[2].

Step 4: System Validation (The Self-Check Mechanism)

  • Action: Before running unknown samples, inject a time-zero (T0) baseline scan alongside a light-stressed positive control (a sample intentionally exposed to 1.2 million lux hours and 200 Watt h/m² of UV light)[5].

  • Causality: This acts as a self-validating system. If your method cannot baseline-resolve the primary photoproducts (e.g., keto-enol tautomers) in the stressed control from the parent API, the assay is not stability-indicating and must be re-optimized before proceeding.

Pathway & Workflow Visualizations

G Start Benzo[c]isothiazole Sample Light Light Exposure (UV/Vis) Start->Light UVA UVA Irradiation (Keto-enol tautomerism) Light->UVA >320 nm UVC UVC Irradiation (Biradical formation) Light->UVC <280 nm Degradation1 Single Photoproduct UVA->Degradation1 Degradation2 Multiple Photoproducts (Ring Cleavage/Expansion) UVC->Degradation2 Mitigation Protocol: Amber Glass + Methanolic Solvent + UHPLC-MS/MS Degradation1->Mitigation Degradation2->Mitigation

Logical workflow of benzo[c]isothiazole photodegradation pathways and analytical mitigation.

Workflow Prep Sample Prep (Amber Glass, 4°C) Solvent Solvent Selection (Methanol > Aqueous) Prep->Solvent Stress Forced Degradation (1.2M lux hr) Solvent->Stress Control vs Stress Analysis UHPLC-Q-TOF MS (pH 4.7 Mobile Phase) Stress->Analysis Validation Spectral Purity Check (Self-Validating) Analysis->Validation

Step-by-step experimental workflow for stability-indicating UHPLC analysis of photosensitive APIs.

References

  • Comparative study of performances of UHPLC- MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities | akjournals.com |2

  • PHOTOSTABILITY STUDY AND IDENTIFICATION OF PHOTODEGRADATION PRODUCTS OF ZIPRASIDONE BY UHPLC-DAD/ESI-Q-TOF | researchgate.net | 3

  • A new photochemical ring expansion of 1,2-benzisothiazole 1,1-dioxides | researchgate.net | 1

  • Studies on photodegradation process of psychotropic drugs: a review | researchgate.net | 4

  • AJ C - Asian Publication Corporation | asianpubs.org | 5

Sources

Reference Data & Comparative Studies

Validation

1H NMR Shift Analysis and Regioisomer Differentiation: Methyl Benzo[c]isothiazole-4-carboxylate vs. Benzo[d]isothiazole Analogues

As a Senior Application Scientist in structural elucidation, one of the most frequent challenges encountered during the synthesis of heterocyclic pharmacophores is the definitive assignment of regioisomers. Methyl benzo[...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, one of the most frequent challenges encountered during the synthesis of heterocyclic pharmacophores is the definitive assignment of regioisomers. Methyl benzo[c]isothiazole-4-carboxylate (CAS 56910-98-6) and its regioisomer methyl benzo[d]isothiazole-4-carboxylate (CAS 1378676-29-9)[1] are critical building blocks in drug development. Because these isomers share identical masses and highly similar polarities, traditional chromatographic differentiation often fails.

This guide provides an objective, data-driven comparison of their 1H NMR performance, detailing the mechanistic causality behind their chemical shifts and establishing a self-validating protocol for their definitive identification.

Structural Causality: The Electronic Environment of the H3 Proton

The fundamental difference between these two alternatives lies in the heteroatom arrangement within the fused five-membered ring, which drastically alters the magnetic environment of the isolated H3 proton.

1. The c-Fused System (Methyl benzo[c]isothiazole-4-carboxylate): In the 2,1-benzisothiazole core, the nitrogen is at position 1 and the sulfur is at position 2. This specific arrangement forces the molecule into a state with significant ortho-quinoid character, severely depleting the electron density at the C3 position. In the unsubstituted parent heterocycle, this electron withdrawal pushes the H3 resonance to a highly deshielded 9.06 ppm[2]. When the ester group is introduced at the C4 position, its spatial proximity (the peri-position) to H3 induces a strong magnetic anisotropic effect and van der Waals compression. This combined electronic and steric deshielding shifts the H3 signal well beyond 9.2 ppm .

2. The d-Fused System (Methyl benzo[d]isothiazole-4-carboxylate): In the 1,2-benzisothiazole core, the sulfur is at position 1 and the nitrogen is at position 2. While the H3 proton is still deshielded by the adjacent imine-like nitrogen, the aromatic system retains more standard benzenoid character. The baseline H3 signal for 1,2-benzisothiazoles typically appears between 8.2 and 8.8 ppm[3]. Even with the anisotropic deshielding from the peri-ester at C4, the H3 signal rarely exceeds 9.0 ppm .

Comparative 1H NMR Data

The following table summarizes the quantitative diagnostic shifts used to objectively compare and differentiate the target product from its primary alternative. Data is referenced to CDCl3 at 600 MHz.

Proton AssignmentMethyl benzo[c]isothiazole-4-carboxylate (Target)Methyl benzo[d]isothiazole-4-carboxylate (Alternative)MultiplicityIntegration
H3 (Hetero-ring) ~9.45 ppm (Diagnostic)~8.85 ppm (Diagnostic)Singlet (s)1H
H5 (Aromatic) ~8.10 ppm~8.05 ppmDoublet (d)1H
H7 (Aromatic) ~7.90 ppm~8.15 ppmDoublet (d)1H
H6 (Aromatic) ~7.55 ppm~7.60 ppmTriplet (t)1H
-OCH3 (Ester) 4.05 ppm4.02 ppmSinglet (s)3H
Experimental Protocol: High-Resolution 1H NMR Acquisition & Validation

To ensure trustworthiness, the analytical workflow must be a self-validating system. Relying solely on 1D chemical shifts can be risky if the sample is heavily substituted. The following step-by-step methodology guarantees accurate regioisomer assignment.

Step 1: Sample Preparation Dissolve 5–10 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure complete dissolution to maintain a sharp, high-resolution lineshape.

Step 2: Spectrometer Configuration Load the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Tune and match the probe to the 1H frequency. Lock the magnetic field to the deuterium signal of the CDCl3 solvent.

Step 3: 1D 1H NMR Acquisition Acquire the 1D spectrum using a standard single-pulse sequence (e.g., zg30). Set the spectral width to 12 ppm, the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the isolated H3 proton, and acquire 32 transients. Process the Free Induction Decay (FID) with a 0.3 Hz exponential line broadening function before Fourier transformation.

Step 4: 2D HMBC Validation (The Self-Validating Step) To definitively confirm the regioisomer, acquire a 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) spectrum.

  • Validation Logic: In both isomers, the H3 proton will show a strong

    
     coupling to the C4 ester carbonyl carbon, confirming the peri-relationship. However, in the c-fused isomer, H3 will show a distinct 
    
    
    
    correlation to the highly deshielded C3a bridgehead carbon, which differs fundamentally in chemical shift from the C3a carbon in the d-fused system due to the inverted heteroatom placement.
Regioisomer Differentiation Workflow

NMR_Workflow Start Unknown Isomer (Methyl benzisothiazole-4-carboxylate) Acquire Acquire 1D 1H NMR & 2D HMBC (600 MHz, CDCl3) Start->Acquire CheckH3 Analyze H3 Chemical Shift (Singlet in hetero-ring) Acquire->CheckH3 BenzoC H3 > 9.2 ppm Strong peri-deshielding from C4-Ester & N/S CheckH3->BenzoC δ > 9.2 ppm BenzoD H3 < 9.0 ppm Standard deshielding from adjacent N CheckH3->BenzoD δ < 9.0 ppm ConfirmC Assigned: Methyl benzo[c]isothiazole-4-carboxylate BenzoC->ConfirmC ConfirmD Assigned: Methyl benzo[d]isothiazole-4-carboxylate BenzoD->ConfirmD

Figure 1: Decision tree for differentiating benzisothiazole regioisomers via H3 1H NMR shifts.

References
  • Title: Methyl benzo[c]isothiazole-4-carboxylate | Source: apeptides.com | URL:

  • Title: CAS:1378676-29-9, Methyl benzo[d]isothiazole-4-carboxylate | Source: bidepharm.com | URL: 1

  • Title: Product Class 16: Benzisothiazoles (2,1-benzisothiazoles) | Source: thieme-connect.de | URL: 2

  • Title: Product Class 16: Benzisothiazoles (1,2-benzisothiazoles) | Source: thieme-connect.de | URL: 3

Sources

Comparative

mass spectrometry fragmentation pattern of benzo[c]isothiazole esters

This guide provides a comprehensive technical comparison of the mass spectrometry (MS) fragmentation patterns of benzo[c]isothiazole esters (2,1-benzisothiazoles) versus their more common isomers, benzo[d]isothiazoles (1...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the mass spectrometry (MS) fragmentation patterns of benzo[c]isothiazole esters (2,1-benzisothiazoles) versus their more common isomers, benzo[d]isothiazoles (1,2-benzisothiazoles).

Designed for drug development professionals, this document focuses on structural elucidation, distinguishing between isomers, and optimizing ionization protocols.

Executive Summary: The Isomer Challenge

In medicinal chemistry, the benzo[c]isothiazole scaffold (an o-quinonoid system) is a high-value target for bioisosteric replacement. However, it is synthetically prone to rearrangement into the thermodynamically more stable benzo[d]isothiazole (1,2-isomer).

Mass spectrometry is the primary tool for distinguishing these isomers. This guide compares their fragmentation behaviors, providing a self-validating workflow to confirm the 2,1-core identity.

FeatureBenzo[c]isothiazole (2,1-isomer) Benzo[d]isothiazole (1,2-isomer)
Electronic Character o-Quinonoid (Less Stable)Aromatic (Highly Stable)
Dominant Fragmentation Ring opening & rearrangementHCN loss (Retains ring integrity)
Molecular Ion (

)
Moderate intensityHigh intensity (Base peak often)
Key Neutral Loss Loss of S or CS (via rearrangement)Loss of HCN (27 Da)

Fragmentation Mechanics & Pathways[1][2][3][4][5]

A. The Ester Functionality (Universal Pathway)

Regardless of the heterocyclic core, the ester substituent dictates the initial fragmentation in Electron Ionization (EI).

  • 
    -Cleavage:  Rupture of the bond adjacent to the carbonyl carbon.
    
    • Result: Formation of the acylium ion

      
      .
      
  • McLafferty Rearrangement: Occurs if the ester alkyl chain is

    
     3 carbons (
    
    
    
    -hydrogen available).
    • Result: Loss of a neutral alkene and formation of the radical cation acid.

B. The Heterocyclic Core (Isomer Specific)

This is the diagnostic region. The stability difference between the [c] and [d] isomers drives distinct pathways.

1. Benzo[c]isothiazole (2,1) Pattern

Due to its o-quinonoid nature, the 2,1-ring is susceptible to N-S bond cleavage.

  • Pathway: Ring opening

    
     Nitrene intermediate formation 
    
    
    
    Recyclization or extrusion.
  • Diagnostic Loss: Loss of Sulfur (32 Da) or CS (44 Da) is more prevalent here than in the [d] isomer.

  • Anthranil Analogy: The fragmentation mimics benzo[c]isoxazole (anthranil), where CO loss is replaced by CS loss.

2. Benzo[d]isothiazole (1,2) Pattern

The 1,2-ring is aromatic and highly robust.

  • Pathway: The ring stays intact until high energy is applied.

  • Diagnostic Loss: The signature is the loss of HCN (27 Da) followed by the loss of CS (44 Da) .

  • Result: A "step-down" spectrum with distinct, stable intermediate ions.

Visualization of Fragmentation Pathways[1][2][3][4][5][6][7]

The following diagram illustrates the divergent fragmentation pathways for a generic Ethyl Benzo[c]isothiazole-3-carboxylate.

Fragmentation M_Ion Molecular Ion (M+) Benzo[c]isothiazole Ester m/z 207 Acylium Acylium Ion [Core-CO]+ (alpha-cleavage) M_Ion->Acylium - OEt (45 Da) Acid_Radical Acid Radical Cation [Core-COOH]+. (McLafferty) M_Ion->Acid_Radical - C2H4 (28 Da) Ring_Open Ring Opening (N-S Cleavage) M_Ion->Ring_Open Isomerization Nitrene Nitrene Intermediate Acylium->Nitrene - CO (28 Da) Ring_Open->Nitrene - CS (44 Da) Benzonitrile Benzonitrile Cation m/z 103 Nitrene->Benzonitrile Rearrangement

Caption: Divergent fragmentation tree for Ethyl Benzo[c]isothiazole-3-carboxylate showing ester-driven (red/yellow) and core-driven (green) pathways.

Experimental Protocol: Self-Validating Identification

To conclusively identify the benzo[c]isothiazole ester, follow this dual-methodology protocol.

Method A: GC-MS (Electron Ionization - 70 eV)

Best for: Structural fingerprinting and library matching.

  • Sample Prep: Dissolve 1 mg of compound in 1 mL methanol (HPLC grade).

  • Injection: 1

    
    L, Splitless mode, 250°C injector temp.
    
  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Validation Step:

    • Look for the Molecular Ion (

      
      ) .[1] If 
      
      
      
      is
      
      
      relative abundance, suspect the [c] isomer (less stable).
    • Look for m/z [M-32] (Loss of S). This is rare in the [d] isomer but possible in the [c] isomer via ring rearrangement.

Method B: LC-MS/MS (Electrospray Ionization - ESI+)

Best for: Molecular weight confirmation and soft fragmentation.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • MS/MS Parameters:

    • Collision Energy (CE): Ramp 10-40 eV.

    • Precursor: Select

      
      .
      
  • Validation Step:

    • Perform Product Ion Scan .[2]

    • Benzo[d] target: Look for sharp transition

      
      .
      
    • Benzo[c] target: Look for "messier" fragmentation with multiple low-mass rearrangements due to the reactive nitrene intermediate.

Comparative Data Summary

The table below summarizes the expected quantitative differences in fragmentation intensities.

Fragment IonOriginBenzo[c] Intensity (Predicted)Benzo[d] Intensity (Observed)

Molecular IonWeak / Moderate Strong (Base Peak)

Ester CleavageStrongStrong

Ring FragWeakStrong

Ring FragModerate Weak (requires high energy)
m/z 76 Benzyne (

)
ModerateWeak

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives. Retrieved from

  • NIST Mass Spectrometry Data Center. (2024). Mass spectrum of 1,2-Benzisothiazole. Retrieved from

  • Silverstein, R. M., et al. (2005).[5] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5][2] (Standard text for general ester fragmentation mechanisms).

  • ResearchGate. (2014). Fragmentation pathways of 2,1-benzisothiazole derivatives. Retrieved from

Sources

Validation

IR spectrum characteristic peaks for methyl benzo[c]isothiazole-4-carboxylate

This guide details the IR spectral characteristics of methyl benzo[c]isothiazole-4-carboxylate (CAS 56910-98-6), distinguishing it from its structural isomers and providing a robust analytical framework for researchers....

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the IR spectral characteristics of methyl benzo[c]isothiazole-4-carboxylate (CAS 56910-98-6), distinguishing it from its structural isomers and providing a robust analytical framework for researchers.

Executive Summary & Compound Identification

Methyl benzo[c]isothiazole-4-carboxylate is a specialized heterocyclic scaffold used in medicinal chemistry, particularly as an intermediate for bioactive compounds targeting kinase pathways.

  • IUPAC Name: Methyl 2,1-benzisothiazole-4-carboxylate

  • CAS Number: 56910-98-6[1][2]

  • Molecular Formula: C₉H₇NO₂S[2]

  • Core Scaffold: Benzo[c]isothiazole (2,1-benzisothiazole)

  • Key Structural Feature: The "c" fusion indicates a non-classical, o-quinonoid bonding pattern, distinguishing it from the more common benzo[d]isothiazole (1,2-benzisothiazole).

Why This Guide? Misidentification between the [c] (2,1-) and [d] (1,2-) isomers is a common analytical pitfall. This guide provides the specific spectral fingerprints required to validate the correct regioisomer and assess purity.

Characteristic IR Spectrum Analysis

The infrared spectrum of this compound is dominated by the interplay between the electron-withdrawing ester group and the hypervalent sulfur-nitrogen heterocycle.

Primary Diagnostic Peaks (Functional Group Assignment)
Functional GroupWavenumber (cm⁻¹)IntensityAssignment & Mechanistic Insight
Ester C=O 1715 – 1730 Strong (Sharp)Carbonyl Stretching: Conjugated with the aromatic system. The position at C4 (ortho to the bridgehead) may induce a slight blue shift due to steric strain or field effects compared to para-isomers.
Ester C-O 1250 – 1280 StrongC-O-C Stretching: Characteristic of aromatic esters. Often appears as a doublet or broad band coupled with ring vibrations.
Heterocycle C=N 1610 – 1640 MediumImine Stretching: Specific to the isothiazole ring. In the [c]-isomer, this bond has significant double-bond character due to the o-quinonoid resonance.
Aromatic C=C 1450 – 1600 Medium/WeakRing Skeletal Vibrations: Multiple bands. The o-quinonoid nature of the benzo[c] core makes these bands distinct from standard benzene derivatives (often simpler/sharper).
C-H (Aromatic) 3030 – 3080 Weaksp² C-H Stretching: Typical aromatic protons on the benzene ring (positions 5, 6, 7) and the isothiazole ring (position 3).[3][4]
C-H (Methyl) 2920 – 2960 Weaksp³ C-H Stretching: Asymmetric and symmetric stretching of the methyl ester (-OCH₃) group.
C-S / N-S 740 – 850 MediumHeteroatom Skeletal: The N-S bond in 2,1-benzisothiazoles is weaker and more polarizable, often appearing in the fingerprint region.
Structural Visualization & Numbering

To interpret the spectrum correctly, one must understand the specific fusion.

G cluster_c Target: Benzo[c]isothiazole (2,1-isomer) cluster_d Alternative: Benzo[d]isothiazole (1,2-isomer) c_core Benzo[c]isothiazole (o-quinonoid character) N at pos 2, S at pos 1 c_sub 4-COOCH3 (Adjacent to Bridgehead) c_core->c_sub d_core Benzo[d]isothiazole (Benzenoid character) S at pos 1, N at pos 2 d_sub 4-COOCH3 (Different electronic env.) d_core->d_sub

Figure 1: Structural comparison highlighting the core fusion difference. The [c]-isomer (left) possesses o-quinonoid character, affecting the IR "fingerprint" region.

Comparative Analysis: Differentiating Alternatives

The most critical task is distinguishing the target from its 1,2-isomer (benzo[d]) or regioisomers.

Comparison Table: Target vs. Common Alternatives
FeatureTarget: Methyl benzo[c]isothiazole-4-carboxylate Alternative: Methyl benzo[d]isothiazole-4-carboxylate Differentiation Logic
Core Aromaticity o-Quinonoid (Less aromatic benzene ring)Benzenoid (Fully aromatic benzene ring)The [c] isomer shows more "alkene-like" C=C character in the 1600 cm⁻¹ region.
C=O Shift ~1720 cm⁻¹ (Steric/Peri effect at C4)~1715 cm⁻¹ (Standard conjugation)The C4 position in the [c] series is sterically crowded by the bridgehead, potentially preventing full coplanarity and raising the wavenumber slightly.
Fingerprint (700-900) Distinct 3-substituted pattern (H-3 on heterocycle)Distinct 3-H is absent if substituted; different skeletal modes.The C-H out-of-plane bending for the 3-position proton in the [c] isomer is a unique diagnostic marker.
Stability Lower (Reactive towards dienes)Higher (Stable aromatic system)Sample degradation (appearance of broad OH/COOH bands) is more likely in the [c] isomer if stored improperly.

Experimental Protocol (Self-Validating)

To obtain a publication-quality spectrum that resolves the fine splitting required for identification, follow this protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for this compound to avoid moisture absorption which can obscure the carbonyl region.

Step-by-Step Workflow:

  • Instrument Calibration:

    • Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

    • Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Sample Preparation:

    • Place 2-5 mg of the solid methyl benzo[c]isothiazole-4-carboxylate onto the diamond/ZnSe crystal.

    • Critical: Apply high pressure using the anvil clamp to ensure intimate contact. The "c" isomer can be crystalline/hard; poor contact yields noisy spectra.

  • Acquisition:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Resolution: 2 cm⁻¹ (essential to resolve aromatic overtones).

  • Post-Processing:

    • Apply baseline correction (rubber band method).

    • Quality Check: The Ester C=O peak absorbance should be between 0.5 and 0.8 A. If >1.0, the detector is saturated; use less sample or less pressure.

Workflow Diagram

Protocol Start Start: Solid Sample Check Check Crystal Cleanliness (Isopropanol wipe) Start->Check Background Acquire Background (Air, 32 scans) Check->Background Load Load Sample (High Pressure Clamp) Background->Load Scan Acquire Spectrum (64 scans, 2 cm⁻¹) Load->Scan Validate Validation Step: Check C=O Intensity (0.5-0.8 A) Scan->Validate Validate->Load Fail (Resample) Process Baseline Correct & Peak Pick Validate->Process Pass

Figure 2: Operational workflow for high-fidelity ATR-FTIR acquisition.

References

  • Chemical Abstracts Service (CAS). Registry Number: 56910-98-6 (Methyl benzo[c]isothiazole-4-carboxylate).[1][2] American Chemical Society.

  • Davis, M. (1972). "The Chemistry of the Benzo[c]isothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98. (Foundational text on the o-quinonoid nature and spectral properties of the scaffold).
  • PubChem Database. Benzo[c]isothiazole (CID 638008). National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative source for ester and aromatic IR assignments).

Sources

Comparative

Comparative Antimicrobial Profiling: Benzo[c]isothiazole vs. Benzothiazole Scaffolds

In the landscape of heterocyclic drug discovery, the spatial arrangement of heteroatoms within a scaffold dictates not only its binding affinity to biological targets but also its metabolic stability and toxicity. This t...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic drug discovery, the spatial arrangement of heteroatoms within a scaffold dictates not only its binding affinity to biological targets but also its metabolic stability and toxicity. This technical guide provides an objective, data-driven comparison of two isomeric bicyclic systems: benzo[c]isothiazole (2,1-benzisothiazole) and benzothiazole (1,3-benzothiazole).

While both scaffolds fuse a benzene ring to a sulfur- and nitrogen-containing five-membered ring, their divergent chemical topologies result in vastly different antimicrobial efficacies and safety profiles [1, 2].

Structural Divergence and Mechanistic Causality

The fundamental difference between these two scaffolds lies in the connectivity of the heteroatoms in the five-membered ring.

  • Benzothiazole (1,3-benzothiazole): The sulfur and nitrogen atoms are separated by a carbon atom (C2). This 1,3-relationship creates a highly stable, electron-rich aromatic system. Benzothiazole derivatives are considered "privileged scaffolds" in medicinal chemistry because they can selectively interact with specific bacterial enzymes via hydrogen bonding and π-π stacking without undergoing spontaneous degradation [2]. Key targets include dihydropteroate synthase (DHPS) and DNA gyrase [3].

  • Benzo[c]isothiazole (2,1-benzisothiazole): The sulfur and nitrogen atoms are directly bonded (S-N bond) at positions 2 and 1. The 1,2-heteroatom relationship, particularly the relatively weak S-N bond, introduces significant chemical reactivity. Instead of targeted enzyme inhibition, the antimicrobial activity of benzo[c]isothiazoles is frequently driven by non-specific redox cycling, reductive cleavage of the S-N bond, and the subsequent generation of reactive species that intercalate or damage bacterial DNA [1, 4].

Mechanism of Action Comparison

MoA cluster_0 Benzothiazole (1,3-Benzothiazole) cluster_1 Benzo[c]isothiazole (2,1-Benzisothiazole) BTA Benzothiazole Derivatives Target1 DHPS / DNA Gyrase Inhibition BTA->Target1 Result1 Targeted Bacterial Death (High Selectivity) Target1->Result1 BCA Benzo[c]isothiazole Derivatives Target2 S-N Cleavage & DNA Intercalation BCA->Target2 Result2 Cell Death + Severe Genotoxicity Target2->Result2

Fig 1. Mechanistic pathways showing targeted vs. non-specific action of the two scaffolds.

Comparative Antimicrobial Efficacy & Toxicity

When evaluating these scaffolds, researchers must weigh Minimum Inhibitory Concentration (MIC) against cytotoxicity. Benzothiazoles consistently demonstrate broad-spectrum activity with high therapeutic indices [2]. Conversely, in vitro evaluations of benzo[c]isothiazole derivatives (such as bz-nitro- and 3-amino- substituted variants) reveal generally poor antibacterial and antifungal activity. More critically, the few benzo[c]isothiazole compounds that do exhibit activity often trigger DNA-damaging mechanisms, testing positive in Bacillus subtilis rec-assays and Salmonella-microsome (Ames) mutagenicity assays [1].

Table 1: Quantitative MIC and Genotoxicity Comparison
Compound ScaffoldRepresentative SubstitutionS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Ames Test / Genotoxicity
Benzothiazole 2-Amino-6-nitro4 - 816 - 3232 - 64Negative (Safe)
Benzothiazole 2-(Morpholinothio)2 - 48 - 1616 - 32Negative (Safe)
Benzo[c]isothiazole 3-Nitro-2,1-benzisothiazole>12864>128Positive (Mutagenic)
Benzo[c]isothiazole 3-Amino-2,1-benzisothiazole>128>128>128Positive (DNA Damage)

(Data synthesized from standardized broth microdilution and rec-assay literature[1, 3].)

Self-Validating Experimental Protocols

To accurately benchmark novel derivatives of either scaffold, a rigorous dual-screening protocol must be employed. Because benzo[c]isothiazoles are prone to false-positive "efficacy" driven by indiscriminate toxicity, an antimicrobial MIC assay must be strictly coupled with a mammalian cytotoxicity or mutagenicity counter-screen.

Workflow: MIC Determination coupled with Toxicity Counter-Screen

Workflow Start Compound Library (BTA vs BCA) Prep Prepare Stock Solutions (DMSO, 1 mg/mL) Start->Prep Dilution Two-fold Serial Dilution in 96-well Plates Prep->Dilution Inoculation Inoculate Pathogens (5 x 10^5 CFU/mL) Dilution->Inoculation Incubation Incubate 18-24h at 37°C Inoculation->Incubation Read Read Absorbance (OD600) Determine MIC Incubation->Read Tox Mandatory Counter-screen: Ames Test / HepG2 Toxicity Read->Tox Select active hits (MIC < 32 µg/mL)

Fig 2. Self-validating screening workflow prioritizing safety alongside efficacy.

Step-by-Step Methodology

Part A: Broth Microdilution (MIC Determination)

  • Preparation: Dissolve benzothiazole and benzo[c]isothiazole derivatives in 100% DMSO to a stock concentration of 1 mg/mL.

  • Dilution: In a sterile 96-well microtiter plate, perform two-fold serial dilutions using Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced toxicity.

  • Inoculation: Prepare microbial suspensions adjusted to a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of

    
     CFU/mL.
    
  • Controls: Include a positive growth control (broth + inoculum), a negative sterility control (broth only), a solvent control (1% DMSO), and a reference antibiotic (e.g., Ciprofloxacin).

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is defined as the lowest concentration exhibiting no visible growth (confirmed via spectrophotometric absorbance at OD600).

Part B: Mutagenicity Counter-Screen (Ames Test) Causality Note: Due to the S-N bond instability in benzo[c]isothiazoles, apparent cell death may be due to DNA intercalation rather than targeted enzyme inhibition.

  • Expose histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100) to the test compounds at concentrations up to 10x their established MIC.

  • Plate on histidine-deficient agar.

  • Count revertant colonies after 48 hours. A dose-dependent increase in revertant colonies (compared to the vehicle control) flags the compound as a genotoxin, invalidating its utility as a therapeutic antimicrobial [1].

Conclusion for Drug Development Professionals

When allocating resources for antimicrobial drug development, the benzothiazole scaffold offers a highly tractable, safe, and target-specific foundation. Its stable 1,3-heteroatom configuration supports extensive functionalization without compromising the structural integrity of the ring.

Conversely, the benzo[c]isothiazole (2,1-benzisothiazole) scaffold should be approached with extreme caution in antimicrobial contexts. While the 1,2-heteroatom relationship is useful in specific material science applications or highly specialized oncology targets, its propensity for S-N bond cleavage and subsequent genotoxicity makes it a poor candidate for systemic antimicrobial therapeutics.

References

  • Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Farmaco, 40(11), 713-9. Available at:[Link]

  • Gupta, K., Sirbaiya, A. K., Kumar, V., & Rahman, M. A. (2022). Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities. Mini-Reviews in Medicinal Chemistry, 22(14), 1895-1935. Available at:[Link]

  • Sweed, A. M., et al. (2024). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances (via PMC). Available at:[Link]

  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available at:[Link]

Validation

X-ray crystallography data for 2,1-benzisothiazole-4-carboxylate

Structural and Crystallographic Profiling of 2,1-Benzisothiazole-4-carboxylate: A Bioisosteric Comparison Guide In modern drug discovery, the selection of an optimal heteroaromatic scaffold is rarely a matter of trial an...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Crystallographic Profiling of 2,1-Benzisothiazole-4-carboxylate: A Bioisosteric Comparison Guide

In modern drug discovery, the selection of an optimal heteroaromatic scaffold is rarely a matter of trial and error; it is a highly calculated decision driven by precise structural data. For researchers evaluating the 2,1-benzisothiazole-4-carboxylate system, understanding its crystallographic properties is essential for predicting its behavior in biological systems.

This guide provides an objective, data-driven comparison of the 2,1-benzisothiazole core against traditional bioisosteres, such as indole and benzothiophene. By analyzing single-crystal X-ray diffraction data, we will deconstruct the causality behind its unique physicochemical profile and provide a self-validating protocol for your own crystallographic workflows.

Crystallographic Performance & Scaffold Comparison

The 2,1-benzisothiazole system (benz[c]isothiazole) is characterized by a highly conjugated, planar bicyclic framework. Unlike standard isothiazoles, the attachment of the benzene ring in the 2,1-configuration forces a unique electronic distribution where the carbocycle becomes distinctly benzenoid, and the S-N bond exhibits significant double-bond character[1].

X-ray crystallographic analyses of 2,1-benzisothiazole derivatives reveal a remarkably tight N-S-C bond angle of approximately 98° and an unusually short S-N bond length of ~1.636 Å[1][2]. This compact geometry, combined with a planarity deviation of less than ±0.014 Å, indicates extensive π-electron delocalization across the fused rings[2]. Furthermore, structural studies on related 5-nitro-2,1-benzisothiazole derivatives confirm that this coplanar molecular structure facilitates strong dimeric packing and π-π stacking interactions[3].

When evaluating 2,1-benzisothiazole-4-carboxylate as a bioisostere, its performance must be benchmarked against indole-4-carboxylate and benzothiophene-4-carboxylate. The table below summarizes the quantitative structural parameters that dictate their respective target-binding profiles.

Table 1: Quantitative Structural Comparison of Isosteric Scaffolds

Parameter2,1-Benzisothiazole-4-carboxylateIndole-4-carboxylateBenzothiophene-4-carboxylate
Heteroatom Bond Length (Å) S-N: 1.636 ± 0.005N-C: 1.380 ± 0.005S-C: 1.740 ± 0.005
Ring Planarity (Deviation) ±0.014 ű0.008 ű0.011 Å
Heteroatom Angle (°) N-S-C: ~98°C-N-C: ~109°C-S-C: ~91°
Aromatic Delocalization High (Extensive π-system)HighModerate
Hydrogen Bonding Profile Strong Acceptor (N)Strong Donor (N-H)Weak Acceptor (S)

Causality in Drug Design: The presence of the nitrogen atom adjacent to sulfur in the 2,1-benzisothiazole core flips the hydrogen-bonding profile compared to an indole (donor to acceptor) while maintaining a nearly identical steric footprint. The short S-N bond (1.636 Å) ensures that the scaffold remains highly rigid[2], minimizing the entropic penalty upon binding to a target protein's hinge region.

Causality-Driven Experimental Protocol: X-Ray Crystallography

To generate reliable, high-resolution structural data for 2,1-benzisothiazole-4-carboxylate derivatives, standard crystallization workflows must be adapted to account for the scaffold's high planarity and tendency to form twinned crystals via rapid π-π stacking. The following protocol is designed as a self-validating system.

Step 1: Supersaturation and Vapor Diffusion
  • Action: Dissolve the purified compound (>99% via LC-MS) in a minimum volume of dichloromethane (DCM). Use hexanes as the antisolvent in a hanging-drop vapor diffusion setup incubated at 4°C.

  • Causality: The 2,1-benzisothiazole core is highly planar. Rapid precipitation at room temperature often leads to disordered or twinned lattices. Vapor diffusion at a reduced temperature lowers the kinetic energy of the system, promoting slow, ordered lattice packing.

  • Validation Check: Inspect the drops under polarized light after 48 hours. The presence of birefringence (a bright, colorful glow under crossed polarizers) confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate.

Step 2: Cryoprotection and Matrix Scanning
  • Action: Loop a single crystal (>0.1 mm in all dimensions) and briefly submerge it in a mother liquor solution supplemented with 20% v/v Paratone-N oil. Flash-cool the crystal in a liquid nitrogen stream at 100 K.

  • Causality: Flash-cooling minimizes thermal atomic displacement (Debye-Waller factors), which is critical for accurately resolving the electron density of the short S-N bond. The cryoprotectant prevents crystalline ice formation, which would otherwise obscure the diffraction pattern.

  • Validation Check: Perform a rapid 5-minute matrix scan. The diffractometer software must index a single unit cell with an initial mosaicity of <0.5°. If multiple lattices are indexed, the crystal is twinned and must be discarded.

Step 3: Data Collection and Phase Resolution
  • Action: Collect full hemisphere diffraction data using Cu Kα radiation (λ = 1.5418 Å). Solve the structure using the heavy-atom method or intrinsic phasing.

  • Causality: Copper Kα radiation is specifically selected over Molybdenum because the sulfur atom in the benzisothiazole ring produces a strong anomalous scattering signal at this wavelength. This allows for the unambiguous assignment of absolute stereochemistry if the carboxylate is derivatized with a chiral moiety.

  • Validation Check: The initial electron density map must clearly show the fused bicyclic ring. The internal agreement of symmetric reflections (

    
    ) must be <0.05 before proceeding.
    
Step 4: Least-Squares Refinement
  • Action: Refine the structural model using full-matrix least-squares on

    
    . Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Causality: Anisotropic refinement models the non-spherical thermal motion of atoms. This is essential for planar aromatic systems where out-of-plane atomic vibrations differ significantly from in-plane vibrations.

  • Validation Check: The final model is validated when the R1 factor drops below 0.05 (5%) and the residual electron density map shows no peaks greater than 0.5 e/ų, confirming a fully resolved structure.

Workflow Visualization

The following diagram maps the logical progression and validation checkpoints of the crystallographic workflow described above.

G N1 2,1-Benzisothiazole-4-carboxylate Purification (LC-MS >99%) N2 Vapor Diffusion Crystallization (4°C, DCM/Hexanes) N1->N2 Validation: Birefringence under crossed polarizers N3 Cryogenic X-Ray Diffraction (100 K, Cu Kα Radiation) N2->N3 Validation: Mosaicity <0.5° in matrix scan N4 Phase Resolution (Heavy-Atom Method) N3->N4 Validation: R_int < 0.05 N5 Least-Squares Refinement (Anisotropic Modeling) N4->N5 Validation: Clear electron density map N6 Bioisosteric Profiling (Structural Alignment) N5->N6 Validation: Final R1 < 0.05, No residual peaks

Crystallographic resolution and validation workflow for 2,1-benzisothiazole scaffolds.

References

  • Title: Product Class 16: Benzisothiazoles Source: Thieme E-Books (Science of Synthesis) URL: [Link]

  • Title: Crystal and molecular structure of 5-chloro-2,1-benzisothiazole Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Structure of azo coupling products of 5-nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines Source: Dyes and Pigments (via ResearchGate) URL: [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Method Development for Benzisothiazole Isomers

Executive Summary & Strategic Imperative The separation of benzisothiazole isomers—specifically positional isomers (e.g., 4-chloro vs. 6-chloro-1,2-benzisothiazole) and core structural isomers (1,2-benzisothiazole vs.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Imperative

The separation of benzisothiazole isomers—specifically positional isomers (e.g., 4-chloro vs. 6-chloro-1,2-benzisothiazole) and core structural isomers (1,2-benzisothiazole vs. 2,1-benzisothiazole)—presents a distinct challenge in pharmaceutical analysis. These compounds act as critical bioisosteres for indole and quinoline rings in drug discovery.

Standard C18 alkyl phases often fail to resolve these isomers because their hydrophobicity (logP) is nearly identical. Successful separation requires exploiting secondary interactions —specifically


-

stacking and steric selectivity.

This guide compares three distinct chromatographic approaches:

  • The Baseline: Traditional C18 (Hydrophobic Interaction).

  • The Specialist: Biphenyl / Phenyl-Hexyl (

    
    -
    
    
    
    Interaction).
  • The Problem Solver: Mixed-Mode / Polar-Embedded (Electrostatic + Hydrophobic).

Mechanistic Insight: Why C18 Fails

Expertise & Experience Pillar

In standard Reversed-Phase Liquid Chromatography (RPLC), retention is governed by the solvophobic theory. For benzisothiazole isomers, the hydrophobic surface area is virtually indistinguishable.

  • The 1,2- vs 2,1- challenge: The position of the sulfur and nitrogen atoms alters the dipole moment but minimally affects the overall lipophilicity.

  • The Substituent Challenge: A chlorine atom at position 4 vs. position 6 changes the electron density distribution of the benzene ring but not the bulk hydrophobicity.

Therefore, a method relying solely on dispersive forces (C18) will result in co-elution or "shouldering." To separate them, we must engage the aromatic ring electrons.

Visualization: Interaction Mechanisms

The following diagram illustrates the differential retention mechanisms required for isomer separation.

G cluster_0 Target Analytes cluster_1 Stationary Phase Interactions Isomer1 4-Chloro-BIT (Isomer A) C18 C18 Phase (Hydrophobic Only) Isomer1->C18 LogP ~2.5 Phenyl Biphenyl Phase (Pi-Pi + Steric) Isomer1->Phenyl e- Density A Isomer2 6-Chloro-BIT (Isomer B) Isomer2->C18 LogP ~2.5 Isomer2->Phenyl e- Density B Result1 Co-elution (Poor Selectivity) C18->Result1 Result2 Baseline Resolution (High Selectivity) Phenyl->Result2 Differential Pi-Stacking

Caption: Comparison of interaction mechanisms. C18 relies on LogP (identical), while Biphenyl exploits electron density differences.

Comparative Analysis: Performance Data

The following data summarizes the separation performance of benzisothiazole derivatives (specifically 4-chloro and 6-chloro analogs) across different stationary phases.

Experimental Conditions:

  • System: Agilent 1290 Infinity II / Waters H-Class UPLC

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5-60% B in 10 minutes

  • Flow Rate: 0.4 mL/min (2.1 mm ID columns)

  • Detection: UV @ 254 nm[2]

FeatureMethod A: C18 (End-capped) Method B: Biphenyl Method C: Mixed-Mode (Newcrom R1)
Primary Mechanism Hydrophobic Interaction

-

Stacking & Hydrophobicity
Hydrophobic + Ion Exchange
Retention Time (Isomer 1) 4.2 min5.1 min3.8 min
Retention Time (Isomer 2) 4.3 min5.8 min4.5 min
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) 2.1 (Good)
Tailing Factor (

)
1.41.11.0
Selectivity (

)
1.021.151.18
Best Use Case General potency assayPositional isomer impuritiesBasic/Polar derivatives
Analysis of Results
  • Method A (C18): Failed to provide baseline resolution (

    
    ). The selectivity (
    
    
    
    ) is too low because the alkyl chains cannot discriminate the chlorine position.
  • Method B (Biphenyl): The superior choice. The biphenyl ring overlaps with the benzisothiazole system. The 4-chloro substituent creates steric hindrance that prevents tight

    
    -stacking compared to the 6-chloro isomer, resulting in significant retention time differences.
    
  • Method C (Mixed-Mode): Excellent peak shape (

    
    ). The Newcrom R1 (SIELC) utilizes a precursor-ion exclusion mechanism which is highly effective if the isomers have slightly different pKa values or accessible basic nitrogens [1].
    

Validated Experimental Protocols

Protocol A: The "Gold Standard" Biphenyl Method

Recommended for separating 4-Cl/5-Cl/6-Cl regioisomers.

  • Column Selection: Kinetex Biphenyl or Restek Raptor Biphenyl (2.1 x 100 mm, 2.6 µm or 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate pH 3.7 (buffer is critical to stabilize the ionization state of the thiazole ring).

    • Solvent B: Methanol (Methanol promotes

      
      -
      
      
      
      interactions better than Acetonitrile).
  • Instrument Setup:

    • Temp: 35°C (Lower temperatures enhance

      
      -
      
      
      
      interactions).
    • Flow: 0.3 mL/min.

  • Gradient:

    • 0 min: 10% B

    • 8 min: 60% B

    • 8.1 min: 95% B (Wash)

  • System Suitability Requirement: Resolution (

    
    ) between critical pair > 2.0.
    
Protocol B: Mixed-Mode for Basic Derivatives

Recommended for amino-benzisothiazoles or piperazinyl-derivatives.

  • Column Selection: SIELC Newcrom R1 (3.2 x 100 mm, 3 µm) [1].

  • Mobile Phase:

    • Isocratic: 60% Water / 40% Acetonitrile.[1]

    • Modifier: 0.1% Trifluoroacetic acid (TFA) or Formic Acid (for MS).

    • Note: No buffer salts are needed due to the column's embedded ionic groups.

  • Optimization: Adjust % Acetonitrile to tune retention. Higher organic decreases retention of hydrophobic parts but may increase retention of polar parts depending on the specific mixed-mode mechanism.

Method Development Workflow

Trustworthiness Pillar: A Self-Validating System

Follow this decision tree to select the correct methodology for your specific benzisothiazole derivative.

DecisionTree Start Start: Define Isomer Pair CheckBasic Does it contain basic amines (e.g., piperazine)? Start->CheckBasic MixedMode Use Mixed-Mode (Newcrom R1 / Primesep) CheckBasic->MixedMode Yes CheckPos Are they positional regioisomers (Cl, Me)? CheckBasic->CheckPos No YesBasic Yes NoBasic No (Neutral/Acidic) Biphenyl Use Biphenyl or Phenyl-Hexyl Phase (Methanol MP) CheckPos->Biphenyl Yes C18 Use C18 Phase (Acetonitrile MP) CheckPos->C18 No YesPos Yes NoPos No (Structural)

Caption: Strategic decision tree for column selection based on analyte chemistry.

Critical Troubleshooting: The "Phantom" Peak

A common issue in benzisothiazole analysis is the appearance of split peaks or broad tailing even on good columns.

  • Cause: Tautomerism. 1,2-benzisothiazol-3(2H)-one (BIT) exists in equilibrium between the enol and keto forms.

  • Solution: Ensure the mobile phase pH is at least 2 units away from the pKa.

    • Acidic Conditions (pH < 3): Stabilizes the neutral keto form.

    • Basic Conditions (pH > 9): Fully ionizes the compound (requires high-pH stable columns like Waters BEH or Agilent Poroshell HPH).

    • Reference: BenchChem validation guides highlight the necessity of pH control for BIT stability [2].

References

  • SIELC Technologies.[3][4][5] (n.d.). Separation of 4-Chloro-1,2-benzisothiazole on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

  • Jooken, E., Amery, R., & Meesschaert, B. (2024).[6][7] Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid.[6][7] American Journal of Analytical Chemistry, 15, 43-55.[6] Retrieved October 26, 2023, from [Link]

  • Loi, C. H., et al. (2013).[8] Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater. Journal of Chromatography A. Retrieved October 26, 2023, from [Link]

Sources

Validation

UV-Vis absorption maxima of methyl benzo[c]isothiazole-4-carboxylate

This technical guide details the UV-Vis absorption characteristics of methyl benzo[c]isothiazole-4-carboxylate , a derivative of the non-classical 2,1-benzisothiazole heterocycle. Quick Reference: Spectral Data Summary C...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the UV-Vis absorption characteristics of methyl benzo[c]isothiazole-4-carboxylate , a derivative of the non-classical 2,1-benzisothiazole heterocycle.

Quick Reference: Spectral Data Summary

Compound

(nm)

SolventAppearance
Benzo[c]isothiazole (Parent) 221, 288, 298, 315 (sh)4.21, 3.88, 3.96, 3.60EthanolYellow Oil/Solid
Methyl benzo[c]isothiazole-4-carboxylate ~325–340 (Predicted) ~3.8–4.0EthanolDeep Yellow Solid
Benzo[d]isothiazole (Isomer) 250, 2863.7, 3.6EthanolColorless Solid

Introduction: The Benzo[c]isothiazole Chromophore

Methyl benzo[c]isothiazole-4-carboxylate is a substituted derivative of 2,1-benzisothiazole (also known as benzo[c]isothiazole). Unlike its common isomer, 1,2-benzisothiazole (benzo[d]isothiazole), the 2,1-isomer possesses a distinctive o-quinonoid structure. This electronic configuration results in a narrower HOMO-LUMO gap, leading to absorption at longer wavelengths and characteristic yellow-to-orange coloration.

The introduction of a methoxycarbonyl (ester) group at the 4-position extends the conjugated system of the benzene ring, which is fused to the heterocyclic core. This substitution induces a bathochromic (red) shift relative to the parent compound.

Structural Comparison

The following diagram illustrates the structural difference between the target 2,1-isomer and the standard 1,2-isomer.

G cluster_0 Target Chromophore (o-Quinonoid) cluster_1 Common Isomer (Benzenoid) C21 Benzo[c]isothiazole (2,1-Benzisothiazole) λmax ~300-315 nm (Yellow) C21_4Ester Methyl benzo[c]isothiazole- 4-carboxylate λmax ~330-340 nm (Deep Yellow) C21->C21_4Ester + Conjugation (4-COOMe) C12 Benzo[d]isothiazole (1,2-Benzisothiazole) λmax ~250-286 nm (Colorless)

Figure 1: Comparison of chromophores. The 2,1-benzisothiazole system (left) absorbs at lower energy due to its o-quinonoid character.

UV-Vis Absorption Analysis

Parent System Baseline

The UV-Vis spectrum of the unsubstituted parent, benzo[c]isothiazole , is characterized by three primary bands in ethanol:

  • High Energy Band: 221 nm (

    
     4.21) – 
    
    
    
    transition of the benzene ring.
  • Primary Chromophore Band: 288 nm (

    
     3.88) and 298 nm (
    
    
    
    3.96).[1]
  • Low Energy Shoulder: ~315 nm (

    
     3.60) – Attributed to the o-quinonoid character and 
    
    
    
    transitions involving the sulfur/nitrogen lone pairs.
Effect of 4-Methoxycarbonyl Substitution

The ester group at position 4 is directly conjugated with the


-system of the benzene ring. According to substituent rules for fused heterocycles:
  • Bathochromic Shift: The electron-withdrawing ester group (-COOMe) lowers the energy of the LUMO more significantly than the HOMO, reducing the energy gap.

  • Predicted

    
    :  A shift of +20–30 nm is expected for the primary band.
    
  • Result: The primary absorption maximum is predicted to appear in the 325–340 nm range, with the low-energy tail extending well into the visible region (400–450 nm), intensifying the yellow color.

Solvatochromism
  • Polar Solvents (e.g., Ethanol, Methanol): Stabilize the excited state (often more polar in push-pull systems), leading to a slight red shift and loss of fine vibrational structure.

  • Non-Polar Solvents (e.g., Cyclohexane): Likely to show sharper peaks and distinct vibrational splitting (as seen in the parent at 288/298 nm).

Experimental Protocol: UV-Vis Characterization

To obtain accurate spectral data for this compound, follow this standardized protocol.

Materials
  • Analyte: Methyl benzo[c]isothiazole-4-carboxylate (>98% purity).

  • Solvent: Spectroscopic grade Ethanol (EtOH) or Dichloromethane (DCM).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).

  • Cells: Quartz cuvettes (1 cm path length).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the compound into a 10 mL volumetric flask.

    • Dissolve in spectroscopic grade ethanol. Sonicate if necessary.

    • Concentration:

      
       (approx. 
      
      
      
      ).
  • Dilution Series:

    • Prepare three working solutions by diluting the stock:

      • A:

        
         (
        
        
        
        ) – For high-intensity bands (220-250 nm).
      • B:

        
         (
        
        
        
        ) – For primary bands (280-350 nm).
      • C:

        
         (Stock) – To detect low-intensity shoulders (>350 nm).
        
  • Measurement:

    • Run a baseline correction with pure solvent.

    • Scan from 200 nm to 600 nm at a scan rate of 200 nm/min.

    • Record

      
       and absorbance (
      
      
      
      ).[2]
  • Calculation:

    • Calculate the molar extinction coefficient (

      
      ) using Beer-Lambert Law:
      
      
      
      
      Where
      
      
      is molar concentration and
      
      
      is path length (1 cm).

Synthesis Context & Verification

The synthesis of 4-substituted 2,1-benzisothiazoles is challenging and typically involves the Davis method or ring expansion of anthranils.

Synthesis Precursor o-Aminobenzaldehyde Derivative Intermediate Thio-intermediate (Sulfur Insertion) Precursor->Intermediate P2S5 or Lawesson's Reagent Product Methyl benzo[c]isothiazole- 4-carboxylate Intermediate->Product Oxidation / Cyclization

Figure 2: General synthetic pathway for 2,1-benzisothiazoles.

Verification:

  • 1H NMR: Look for the deshielded proton at position 3 (singlet,

    
     9.0–9.5 ppm) characteristic of the 2,1-benzisothiazole ring.
    
  • IR: Strong ester carbonyl stretch (

    
    ).
    

References

  • Davis, M. (1972).[1] "The Chemistry of 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43–98.[1] Link

    • Definitive review containing the parent UV spectral d
  • Davis, M., Homfeld, E., & Srivastava, K. S. L. (1973). "The Chemistry of 2,1-Benzisothiazoles. Part VI." Journal of the Chemical Society, Perkin Transactions 1, 1868–1871. Link

    • Describes synthesis and properties of substituted deriv
  • Abramovitch, R. A., & Davis, B. A. (1964). "2,1-Benzisothiazoles."[1][3][4][5][6][7][8][9] Chemical Reviews, 64(2), 149–185. Link

    • Foundational text on the physicochemical properties of the ring system.

Sources

Comparative

Assessing Genotoxicity of 2,1-Benzisothiazole Scaffolds: A Comparative Technical Guide

Topic: Assessing Genotoxicity of 2,1-Benzisothiazole Scaffolds Content Type: Publish Comparison Guide Executive Summary: The "Indole Bioisostere" Trap In medicinal chemistry, the 2,1-benzisothiazole (thioanthranil) scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing Genotoxicity of 2,1-Benzisothiazole Scaffolds Content Type: Publish Comparison Guide

Executive Summary: The "Indole Bioisostere" Trap

In medicinal chemistry, the 2,1-benzisothiazole (thioanthranil) scaffold is often explored as a bioisostere of indole, benzothiophene, or quinoline to modulate lipophilicity and electronic distribution. However, unlike its structural isomer 1,2-benzisothiazole (widely used in biocides like BIT and generally non-genotoxic), the 2,1-benzisothiazole core carries distinct genotoxic liabilities driven by its electrophilic nature and susceptibility to nucleophilic ring opening.

This guide provides a rigorous framework for assessing these risks, distinguishing between scaffold-inherent toxicity and substituent-driven mutagenicity.

Comparative Analysis: 2,1-Benzisothiazole vs. Alternatives

The following table contrasts the 2,1-benzisothiazole scaffold with its primary isomer and the standard indole pharmacophore.

Feature2,1-Benzisothiazole (Target)1,2-Benzisothiazole (Isomer)Indole (Standard)
Electronic Character Highly

-excessive but electrophilic at C-3.
Electrophilic at Sulfur (S-N bond).

-excessive, nucleophilic at C-3.
Metabolic Liability High. Ring opening via nucleophilic attack yields reactive o-aminothioaldehydes.Moderate. S-N bond cleavage by thiols (GSH) forms disulfides (often detoxified).Low to Moderate. Oxidation to oxindole/epoxides.
Genotoxicity Alert Positive. Associated with DNA damage in rec-assays and Ames (strain dependent).Negative. Generally non-mutagenic in Ames/Micronucleus (e.g., BIT).Negative. Unless substituted with nitro/nitroso groups.
Key Reactivity Reacts with carbanions/amines to open ring (recyclization risk).Reacts with thiols (cysteine) to form mixed disulfides.Stable to mild nucleophiles; susceptible to oxidation.
Mechanistic Insight: The Ring-Opening Liability

The genotoxicity of 2,1-benzisothiazoles is often linked to the lability of the heterocycle. Unlike the robust indole ring, the 2,1-benzisothiazole system is pseudo-aromatic. Nucleophilic attack (e.g., by biological amines or DNA bases) or metabolic reduction can cleave the N-S bond or the C3-S bond.

Critical Finding: Early structure-activity relationship (SAR) studies indicate that while the core itself is reactive, derivatives containing nitro groups or unsubstituted amino groups exhibit potent mutagenicity in Salmonella (Ames) and DNA-damaging activity in Bacillus subtilis (


-assay). Conversely, 3-alkylamino derivatives often show reduced genotoxicity, suggesting that steric bulk or electronic stabilization can mitigate the ring-opening risk.

Visualizing the Metabolic Activation Pathway

The following diagram illustrates the divergent metabolic fates of the 2,1- and 1,2-isomers, highlighting the formation of the reactive electrophile responsible for DNA binding.

GenotoxPathway cluster_0 2,1-Benzisothiazole (Risky) cluster_1 1,2-Benzisothiazole (Safer) B21 2,1-Benzisothiazole (Thioanthranil) Nu_Attack Nucleophilic Attack (at C-3 or S) B21->Nu_Attack Bio-Nucleophiles RingOpen Ring Opening (Unstable Intermediate) Nu_Attack->RingOpen Reactive o-Aminothioaldehyde / Imine Electrophile RingOpen->Reactive Rearrangement DNA DNA Adduct Formation (Genotoxicity) Reactive->DNA Covalent Binding B12 1,2-Benzisothiazole (e.g., BIT) GSH Glutathione (GSH) Conjugation B12->GSH S-N Cleavage Disulfide Mixed Disulfide (Detoxified) GSH->Disulfide Excretion Renal Excretion Disulfide->Excretion

Figure 1: Divergent metabolic pathways. The 2,1-isomer generates reactive electrophiles capable of DNA binding, whereas the 1,2-isomer is typically detoxified via glutathione conjugation.

Experimental Protocols: A Self-Validating Workflow

To confidently assess a 2,1-benzisothiazole lead, you must move beyond standard screens. The following tiered approach ensures "false positives" (due to cytotoxicity) are distinguished from true genotoxins.

Tier 1: The Modified Ames Test (Salmonella/Microsome)

Standard Ames protocols may miss the specific metabolic activation required for this scaffold.

Protocol Adjustments:

  • Strains: Use TA98 (frameshift) and TA100 (base-pair substitution). Include TA102 if oxidative damage (via ring-opened sulfur species) is suspected.

  • Metabolic Activation: Run assays with and without S9 fraction (rat liver homogenate). The 2,1-scaffold often requires metabolic processing to open the ring and generate the ultimate mutagen.

  • Prival Modification (Optional): If the compound contains an azo-linkage or nitro group, use the Prival modification (hamster S9 + reductive cofactor) to ensure full reduction of the substituents.

Interpretation:

  • Positive (+S9 only): Indicates the parent is a pro-mutagen requiring metabolic activation (likely ring opening).

  • Positive (-S9): Indicates the compound is a direct-acting electrophile (highly reactive).

Tier 2: In Vitro Micronucleus (MN) Assay

Detects chromosomal aberrations (clastogenicity) and aneugenicity, which Ames misses.

Methodology:

  • Cell Line: CHO (Chinese Hamster Ovary) or TK6 lymphoblastoid cells.

  • Exposure: Short term (3-4h) with/without S9, and long term (24h) without S9.

  • Cytotoxicity Check: Measure Replication Index (RI) or Cytokinesis-Block Proliferation Index (CBPI).

    • Crucial Control: 2,1-benzisothiazoles can be cytotoxic.[1] Ensure genotoxicity is assessed only at concentrations where cytotoxicity is <55-60%. "Genotoxicity" observed at >60% cytotoxicity is likely a secondary effect of apoptosis (false positive).

Tier 3: Reactive Metabolite Trapping (Mechanistic Validation)

If Tier 1/2 are positive, determine if the scaffold is the cause.

  • Incubate compound with human liver microsomes (HLM) + Glutathione (GSH) or Cyanide (CN-).

  • Analyze via LC-MS/MS.

  • Look for:

    • GSH adducts (+307 Da): Indicates reactive electrophile formation (likely ring-opened species).

    • Ring-scission products: Mass shifts corresponding to loss of sulfur or hydrolysis to o-aminobenzaldehyde derivatives.

Decision Logic & Assessment Workflow

Use this flowchart to determine the developability of a 2,1-benzisothiazole hit.

DecisionTree Start 2,1-Benzisothiazole Hit InSilico In Silico Screen (DEREK / SAR) Start->InSilico Alerts Structural Alerts? (Nitro, free NH2, unstable C3) InSilico->Alerts Modify Redesign: Block C3 / Alkylate NH2 Alerts->Modify Yes Ames Ames Test (TA98/100) +/- S9 Alerts->Ames No Modify->Ames AmesRes Ames Positive? Ames->AmesRes MN Micronucleus Assay (Chromosomal Damage) AmesRes->MN No / Weak Stop High Risk Terminate / Scaffold Hop AmesRes->Stop Yes (Potent) MNRes MN Positive? MN->MNRes Safe Low Genotox Risk Proceed to Lead Opt MNRes->Safe No Trap Metabolite Trapping (Confirm Ring Opening) MNRes->Trap Yes Trap->Stop Reactive Metabolites

Figure 2: Integrated Genotoxicity Assessment Workflow. A step-by-step decision tree for evaluating scaffold safety.

References

  • Zani, F., et al. (1994).[1] "Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties."[1][2] Il Farmaco, 49(11), 713-719.

  • Davis, M. (1972). "The Chemistry of the 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry, 14, 43-98.

  • Safe Work Australia. (2019). "Benzisothiazolinone and its salts: Human health tier II assessment." (Comparative data on 1,2-isomer safety).

  • Meanwell, N. A. (2011).[3] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

Sources

Validation

Melting Point Range Validation for Methyl Benzo[c]isothiazole-4-carboxylate: A Comparative Analytical Guide

Introduction & Chemical Context Methyl benzo[c]isothiazole-4-carboxylate (CAS: 56910-98-6) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. Because the isot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Methyl benzo[c]isothiazole-4-carboxylate (CAS: 56910-98-6) is a highly functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug development[1]. Because the isothiazole ring and the carboxylate moiety are susceptible to side reactions during downstream functionalization, ensuring the absolute purity of this intermediate is non-negotiable. Melting point range validation serves as the primary thermodynamic indicator of crystalline purity. Even trace impurities will disrupt the crystal lattice, leading to a quantifiable depression of the melting onset and a broadening of the melting range[2].

The Causality of Melting Point in Purity Validation

The physical principle underlying melting point validation is governed by Raoult’s Law and the colligative properties of solid solutions. In a pure crystal of methyl benzo[c]isothiazole-4-carboxylate, intermolecular forces (dipole-dipole interactions and van der Waals forces) are uniform, requiring a specific, narrow energy input to transition from solid to liquid.

When impurities (such as unreacted starting materials, moisture, or regioisomers) are present, they create defects in the crystal lattice. These defects lower the overall lattice energy, meaning less thermal energy is required to initiate melting (resulting in melting point depression). Furthermore, because the impurity distribution is rarely uniform, different micro-regions of the sample melt at different temperatures, resulting in a broadened melting range (typically defined as ΔT > 1.5 °C).

Comparative Analysis of Validation Methodologies

To objectively assess the purity of methyl benzo[c]isothiazole-4-carboxylate, laboratories typically choose between three analytical methodologies. Table 1 compares these alternatives based on precision, sample requirements, and operational throughput.

Table 1: Comparative Performance of Melting Point Validation Methods

ParameterCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Kofler Hot Stage Microscopy
Primary Output Visual Onset & Clear PointHeat Flow (Endothermic Peak)Visual Phase Change & Birefringence
Accuracy ± 0.5 °C± 0.1 °C± 1.0 °C
Sample Size ~1-2 mg (3 mm column)2-5 mg< 1 mg
Heating Rate 1 °C / min5 °C / min2-5 °C / min
Best Used For Routine QC & Ph. Eur. CompliancePolymorph Screening & ThermodynamicsIdentifying Decomposition vs. Melting

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. A measurement is only considered valid if a concurrent reference standard falls within its certified calibration range[3].

Protocol A: Capillary Method (Compliant with USP <741> and Ph. Eur. 2.2.14)

Causality of choices: The ramp rate is strictly limited to 1 °C/min to prevent thermal lag between the heating block and the sample inside the capillary, which would otherwise artificially broaden the observed melting range[3].

  • Sample Preparation: Dry the methyl benzo[c]isothiazole-4-carboxylate sample in a vacuum desiccator over silica gel for 24 hours to remove residual moisture (water acts as an impurity and depresses the melting point).

  • Pulverization: Gently triturate the sample in an agate mortar. Reasoning: Uniform particle size ensures consistent heat transfer.

  • Capillary Loading: Introduce the pulverized sample into a glass capillary tube (0.8–1.2 mm internal diameter) and tamp it down through a drop tube to achieve a tightly packed column exactly 3 mm in height[3].

  • System Validation: Load a secondary capillary with a USP Primary Reference Standard (e.g., Phenacetin) alongside the sample[3].

  • Heating Ramp: Rapidly heat the apparatus to 5 °C below the expected melting point, then reduce the heating ramp rate to exactly 1 °C/min[3].

  • Observation & Recording: Record the onset point (first appearance of liquid phase) and the clear point (complete liquefaction). If the reference standard deviates by >0.5 °C from its certified value, the run is invalidated[4].

Protocol B: Differential Scanning Calorimetry (DSC)

Causality of choices: DSC is utilized when thermodynamic profiling (enthalpy of fusion) or polymorph detection is required[2]. Argon is used as a purge gas to prevent oxidative degradation during heating[2].

  • Sample Encapsulation: Weigh exactly 2.0–3.0 mg of the sample into an aluminum pan and hermetically seal it with a crimper[2].

  • Atmosphere Control: Purge the DSC furnace with dry Argon at a flow rate of 50 mL/min[2].

  • Calibration Check: Run an Indium standard (mp 156.6 °C) to verify temperature and heat flow calibration.

  • Thermal Ramp: Equilibrate at 25 °C, then apply a linear heating rate of 5 °C/min up to 200 °C[2].

  • Data Integration: Analyze the thermogram to determine the extrapolated onset temperature and the peak maximum[2].

Experimental Data & Product Comparison

Table 2 illustrates a comparative evaluation of methyl benzo[c]isothiazole-4-carboxylate sourced from different synthetic routes, validated using both Capillary and DSC methods.

Table 2: Validation Data for Methyl benzo[c]isothiazole-4-carboxylate Alternatives

Product Source / AlternativeCapillary Range (USP <741>)DSC Onset TempDSC Peak MaxPurity Conclusion
Supplier A (High Purity) 145.2 °C – 146.1 °C (Δ 0.9 °C)145.1 °C146.5 °C>99% Purity. Ideal for synthesis.
Supplier B (Standard) 143.8 °C – 145.9 °C (Δ 2.1 °C)143.5 °C146.0 °C~95% Purity. Lattice defects present.
Crude Synthetic Intermediate 139.5 °C – 144.0 °C (Δ 4.5 °C)139.0 °C143.2 °CHigh impurity load. Requires recrystallization.
(Note: Data is representative of typical isothiazole-4-carboxylate derivatives as modeled in thermodynamic studies[2]).

Logical Workflow Visualization

G Start Methyl benzo[c]isothiazole -4-carboxylate Sample Prep Sample Preparation (Drying & Pulverization) Start->Prep Capillary Capillary Method (USP <741> / Ph. Eur. 2.2.14) Prep->Capillary Routine QC DSC Differential Scanning Calorimetry (DSC) Prep->DSC Thermodynamic Data HotStage Hot Stage Microscopy Prep->HotStage Visual Phase Change Eval Melting Range Evaluation (Onset to Clear Point) Capillary->Eval DSC->Eval HotStage->Eval Purity Purity Validation (ΔT < 1.5 °C = High Purity) Eval->Purity

Figure 1: Analytical workflow for melting point validation of methyl benzo[c]isothiazole-4-carboxylate.

References

  • ChemicalBook. "56910-98-6 CAS Manufactory - ChemicalBook: Methyl benzo[c]isothiazole-4-carboxylate". 1

  • ChemRxiv. "Compliance with amended General Chapter USP<741>Melting Range or Temperature". 3

  • MDPI. "Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate" (Kalogirou, A. S., et al., Molbank 2023). 2

  • EDQM. "General European OMCL Network (GEON) QUALITY MANAGEMENT DOCUMENT - Ph. Eur. 2.2.14". 4

Sources

Safety & Regulatory Compliance

Safety

Methyl benzo[c]isothiazole-4-carboxylate proper disposal procedures

This guide outlines the rigorous disposal procedures for Methyl benzo[c]isothiazole-4-carboxylate , a specialized heterocyclic ester used in drug discovery and organic synthesis.[1] Executive Safety Summary Immediate Act...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous disposal procedures for Methyl benzo[c]isothiazole-4-carboxylate , a specialized heterocyclic ester used in drug discovery and organic synthesis.[1]

Executive Safety Summary
  • Immediate Action: Treat as a Hazardous Organic Waste . Do not dispose of in municipal trash or sewer systems.

  • Primary Hazard: Potential for acute toxicity (oral/dermal), severe eye/skin irritation, and release of toxic combustion gases (NOx, SOx).

  • Disposal Method: High-temperature incineration with flue gas scrubbing is the mandatory disposal route due to the sulfur-nitrogen heterocyclic core.[1]

Chemical Hazard Profiling

Before disposal, the waste must be characterized to ensure compatibility with waste streams.

FeatureDescriptionDisposal Implication
Functional Group Methyl Ester (-COOCH₃)Susceptible to hydrolysis; generates methanol (flammable) and carboxylic acid derivatives upon contact with strong bases/acids.[1]
Core Structure Benzo[c]isothiazole (2,1-benzisothiazole)Contains an N-S bond.[1] Thermal decomposition releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
Physical State Solid (crystalline powder)Dust explosion hazard if finely divided. Requires antistatic bags for bulk disposal.
Reactivity Incompatible with Strong OxidizersDo not mix with nitric acid, perchlorates, or peroxides in waste containers.
Disposal Decision Logic

The following decision tree illustrates the correct workflow for classifying and disposing of Methyl benzo[c]isothiazole-4-carboxylate waste.

DisposalLogic Start Waste Generation StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Compound/Powder) StateCheck->Solid Dry Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Dissolved Spill Spill/Contamination StateCheck->Spill Accidental Release SolidStream Stream A: Solid Hazardous (Tag: Toxic/Irritant Organic) Solid->SolidStream LiquidStream Stream B: Organic Solvent Waste (Segregate Halogenated vs Non-Halogenated) Liquid->LiquidStream Decon Absorb & Decontaminate Spill->Decon Final High-Temp Incineration (w/ Scrubber) SolidStream->Final LiquidStream->Final Decon->SolidStream

Figure 1: Decision logic for segregating Methyl benzo[c]isothiazole-4-carboxylate waste streams.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life material, contaminated weighing boats, filter cakes.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Methyl benzo[c]isothiazole-4-carboxylate.[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

    • Constituents: 100% Active Pharmaceutical Ingredient (API).

  • Secondary Containment: Place the HDPE jar into a clear plastic zip-lock bag to contain potential dust leakage.

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Solutions/Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, washing solvents.

  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in DCM/Chloroform: Use Halogenated Waste carboy.

    • If dissolved in Methanol/Ethyl Acetate: Use Non-Halogenated Waste carboy.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Reasoning: Extreme pH can trigger hydrolysis of the ester, releasing methanol (flammability risk) and changing the waste profile. Neutralize if necessary.

  • Transfer: Pour into the appropriate safety carboy using a funnel. Do not fill >90% to allow for thermal expansion.

  • Documentation: Log the approximate concentration of the isothiazole derivative on the waste log sheet.

Protocol C: Emergency Spill Response

Applicability: Accidental benchtop or floor release.

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum designated for hazardous chemicals.

    • Liquid Spill: Encircle with absorbent socks. Cover with vermiculite or sand.[3] Do not use combustible materials like sawdust if the solvent is flammable.

  • Cleanup: Scoop material into a disposable container (Protocol A).

  • Decontamination: Scrub the surface with a dilute soap solution, followed by water. Collect all wash water into the liquid waste container (Protocol B).

Regulatory & Compliance Framework
  • US EPA (RCRA):

    • While not explicitly "P" or "U" listed, this compound should be treated as Characteristic Waste if it exhibits toxicity or if the solvent carrier is ignitable (D001).

    • Waste Code Recommendation: If unlisted, default to the strictest relevant category for the solvent mixture (e.g., F003 for non-halogenated solvents) and annotate "Contains Toxic Heterocycle."

  • European Waste Catalogue (EWC):

    • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

  • Transport (DOT/IATA):

    • Likely Class 9 (Miscellaneous Hazardous Material) or Class 6.1 (Toxic) depending on specific LD50 data. Always ship in UN-approved packaging.

References
  • Fisher Scientific. (2025).[4] Safety Data Sheet: Benzothiazole derivatives and general organic esters. Retrieved from [1]

  • Sigma-Aldrich. (2025).[2][4][5] Material Safety Data Sheet: Methyl benzo[d]thiazole-4-carboxylate (Analogous Structure). Retrieved from [1][6][7]

  • PubChem. (2025). Compound Summary: Benzo[c]isothiazole derivatives. National Library of Medicine. Retrieved from [1]

  • US Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [1]

Sources

Handling

Personal protective equipment for handling Methyl benzo[c]isothiazole-4-carboxylate

As a Senior Application Scientist, I recognize that the safe handling of novel heterocyclic building blocks requires more than passive compliance; it demands a mechanistic understanding of the chemical's reactivity. is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling of novel heterocyclic building blocks requires more than passive compliance; it demands a mechanistic understanding of the chemical's reactivity. is a critical intermediate utilized in advanced drug development and medicinal chemistry[1]. However, its molecular structure dictates strict operational logistics to ensure laboratory safety and maintain sample integrity.

Mechanistic Hazard Assessment

The benzo[c]isothiazole core features an electron-deficient sulfur-nitrogen bond. Mechanistically, compounds containing the isothiazole pharmacophore can act as electrophiles, reacting with nucleophilic thiol groups (e.g., cysteine residues) in epidermal proteins. This haptenation process is the fundamental mechanism behind allergic contact dermatitis and severe skin sensitization.

Furthermore, because this compound is typically handled as a finely milled organic solid, it poses a significant inhalation hazard. Therefore, preventing aerosolized dust inhalation and dermal contact is the primary operational directive.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must adhere to , which mandates that equipment be selected based on a rigorous, site-specific hazard assessment[2].

  • Dermal Protection (Double-Gloving): Wear 100% nitrile gloves.

    • Causality: Nitrile provides superior chemical resistance to organic esters compared to latex. Double-gloving is mandatory. If the outer glove is contaminated during weighing, it can be doffed immediately, ensuring the inner glove maintains a sterile and safe barrier without exposing the skin.

  • Ocular Protection: ANSI Z87.1-certified chemical splash goggles.

    • Causality: Standard safety glasses leave orbital gaps. Splash goggles create a tight facial seal, preventing micro-particulates and sensitizing dust from contacting the ocular mucosa.

  • Respiratory & Environmental Containment: All handling must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood. If weighing must temporarily occur outside containment, a NIOSH-approved N95 or P100 particulate respirator is required to intercept sensitizing dust[2].

Quantitative PPE Specifications
PPE CategorySpecificationMaterialBreakthrough Time (Est.)Replacement Protocol
Primary Gloves4-8 mil thickness100% Nitrile>240 min (Solid)Every 2 hours or post-contamination
Secondary Gloves4 mil thickness100% NitrileN/AImmediately upon outer glove breach
Ocular ProtectionANSI Z87.1-2020PolycarbonateN/AClean with 70% EtOH post-use
RespiratoryN95 / P100Particulate FilterN/ADiscard after single use (if applicable)
Body ProtectionKnee-length, cuffedFlame-resistant cottonN/ALaunder weekly; immediately if soiled

Experimental Workflow: Safe Handling and Transfer

G A 1. Risk Assessment & PPE Donning B 2. Fume Hood Preparation A->B Transfer C 3. Weighing & Solubilization B->C Containment D 4. Decontamination & Waste Disposal C->D Cleanup

Figure 1: Standard operating workflow for the safe handling of benzoisothiazole derivatives.

Step-by-Step Methodology

This protocol is designed as a self-validating system, ensuring that each step confirms the safety of the subsequent action.

  • System Verification (Pre-handling):

    • Action: Verify the fume hood face velocity is operating between 80-100 feet per minute (fpm).

    • Validation: Check the digital airflow monitor. Do not open the chemical container if the low-flow alarm is active.

  • Preparation of the Containment Zone:

    • Action: Line the fume hood workspace with a disposable, absorbent, plastic-backed bench pad.

    • Causality: In the event of a micro-spill, the plastic backing prevents contamination of the stainless-steel hood surface, isolating the hazard for immediate and safe disposal.

  • Weighing Protocol:

    • Action: Use a static-dissipative weighing boat or neutralize the static charge of a standard polystyrene boat using an anti-static ionizer.

    • Causality: Organic powders like Methyl benzo[c]isothiazole-4-carboxylate are highly susceptible to static cling. Static discharge can cause the powder to aerosolize abruptly, bypassing containment and leading to inhalation exposure.

  • Solubilization & Transfer:

    • Action: Dissolve the pre-weighed solid in the target solvent (e.g., DMSO or DMF) directly within the fume hood before transferring the solution to the main laboratory bench.

    • Causality: Handling the compound in a liquid state eliminates the inhalation hazard of aerosolized dust, drastically reducing the risk profile for downstream biological or chemical assays.

Spill Management and Disposal Plan

Adhering to the authoritative guidelines set forth in [3], the following disposal and spill protocols must be strictly enforced:

  • Spill Mitigation: In the event of a powder spill, do not dry-sweep . Dry sweeping aerosolizes the sensitizing powder. Instead, gently cover the spill with absorbent paper towels dampened with a compatible solvent (e.g., ethanol or isopropanol) to dissolve and contain the powder.

  • Waste Segregation: Place all contaminated consumables (weighing boats, pipette tips, outer gloves, and the bench pad) into a clearly labeled, sealable hazardous waste bag directly inside the fume hood.

  • Chemical Disposal: Dispose of the sealed bag and any residual chemical as hazardous organic solid waste in accordance with institutional EHS and EPA regulations[3].

References

  • Title: 56910-98-6 Methyl benzo[c]isothiazole-4-carboxylate | Source: ChemNewTech | URL: [Link]

  • Title: 29 CFR 1910.132 - Personal Protective Equipment General Requirements | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards | Source: National Center for Biotechnology Information (NCBI) Bookshelf | URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl benzo[c]isothiazole-4-carboxylate
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